Product packaging for 1,6-Naphthyridine-8-carbaldehyde(Cat. No.:CAS No. 885278-16-0)

1,6-Naphthyridine-8-carbaldehyde

Cat. No.: B3372299
CAS No.: 885278-16-0
M. Wt: 158.16 g/mol
InChI Key: RBNHLMJPAYWTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,6-Naphthyridine-8-carbaldehyde (CAS 885278-16-0) is a high-value nitrogen-containing heterocyclic building block with significant importance in medicinal chemistry and drug discovery. This compound features a naphthyridine core, which is an aza-analog of naphthalene, and a reactive aldehyde group that serves as a versatile handle for further synthetic modification . Researchers value this scaffold for its role in designing novel biologically active molecules. Derivatives of benzo[b][1,6]naphthyridine, a closely related tricyclic system, have demonstrated potent inhibitory activity against Monoamine Oxidase B (MAO-B), with specific analogs achieving IC50 values in the low micromolar range (e.g., 1.35 µM) . This makes the 1,6-naphthyridine scaffold a compelling structure for research targeting neurological disorders such as Alzheimer's and Parkinson's disease . Beyond neuroscience, the 1,6-naphthyridine core is a key structural motif in the development of potent and selective kinase inhibitors. It has been successfully employed as a scaffold in the design of dual CDK8/19 ligands, which are investigated in oncology research for their role in regulating transcription pathways, such as in colorectal cancer models . The aldehyde functional group at the 8-position is particularly valuable for constructing more complex molecular architectures through reactions such as condensations and alkynylations, enabling the exploration of structure-activity relationships . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B3372299 1,6-Naphthyridine-8-carbaldehyde CAS No. 885278-16-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-naphthyridine-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-5-10-4-7-2-1-3-11-9(7)8/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNHLMJPAYWTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=C2N=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697905
Record name 1,6-Naphthyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-16-0
Record name 1,6-Naphthyridine-8-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Naphthyridine-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Naphthyridine-8-carbaldehyde: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-naphthyridine-8-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. The guide details a robust synthetic protocol for its preparation via the selenium dioxide-mediated oxidation of 8-methyl-1,6-naphthyridine. A thorough characterization of the title compound is presented, including tabulated spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). The fundamental basic properties of the 1,6-naphthyridine core are discussed, including an estimation of its pKa value, which governs its behavior in physiological and reaction media. Furthermore, this guide explores the rich reactivity of the 8-carbaldehyde functionality, providing detailed experimental protocols for key transformations such as the Knoevenagel condensation, Wittig reaction, and reductive amination. These reactions open avenues for extensive derivatization, enabling the synthesis of a diverse array of novel molecular entities. Finally, the guide touches upon the current and potential applications of this compound and its derivatives, particularly in the realm of drug discovery as kinase inhibitors and scaffolds for biologically active molecules.

Introduction

Naphthyridines, also known as diazanaphthalenes, represent a class of bicyclic heterocyclic compounds composed of two fused pyridine rings. The arrangement of the two nitrogen atoms within the bicyclic framework gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Among these, the 1,6-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds. Derivatives of 1,6-naphthyridine have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and kinase inhibitory effects.

The introduction of a carbaldehyde group at the 8-position of the 1,6-naphthyridine core yields this compound (also known as 1,6-naphthyridine-8-carboxaldehyde), a versatile synthetic intermediate. This yellow solid combines the inherent biological relevance of the naphthyridine nucleus with the reactive potential of an aromatic aldehyde. This dual functionality makes it an invaluable synthon for the construction of more complex molecular architectures through a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This guide aims to provide a detailed technical overview of the synthesis, characterization, basic properties, and chemical reactivity of this important building block for researchers in organic synthesis and drug discovery.

Synthesis and Characterization

A reliable and scalable synthesis of this compound is crucial for its utilization in research and development. The most direct and commonly employed method is the oxidation of the corresponding methyl-substituted precursor, 8-methyl-1,6-naphthyridine.

Synthesis via Oxidation of 8-Methyl-1,6-naphthyridine

The oxidation of a methyl group on a heteroaromatic ring to an aldehyde can be achieved using various oxidizing agents. Selenium dioxide (SeO₂) is a particularly effective reagent for this transformation, a reaction often referred to as the Riley oxidation. This method has been successfully applied to various N-heteroaromatic compounds. The presence of an auxiliary oxidant, such as tert-butyl hydroperoxide, can improve the efficiency and selectivity of the SeO₂ oxidation, often allowing for milder reaction conditions.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 8-Methyl-1,6-naphthyridine (1.0 equiv)

    • Selenium dioxide (SeO₂) (1.2 equiv)

    • Dioxane (solvent)

    • tert-Butyl hydroperoxide (TBHP), 70% in water (optional, 1.0 equiv)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl acetate (eluents)

  • Procedure:

    • To a solution of 8-methyl-1,6-naphthyridine in dioxane, add selenium dioxide (and TBHP, if used).

    • Heat the reaction mixture to reflux (typically around 100 °C) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the precipitated selenium metal.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.

    • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford this compound as a yellow solid.

  • Causality Behind Experimental Choices:

    • Solvent: Dioxane is a common solvent for SeO₂ oxidations due to its relatively high boiling point and ability to dissolve both the starting material and the oxidant.

    • Workup: The aqueous bicarbonate wash is essential to neutralize any selenous acid (H₂SeO₃) formed during the reaction, which could otherwise complicate purification.

    • Purification: Column chromatography is necessary to separate the desired aldehyde from any unreacted starting material, over-oxidized carboxylic acid, and other minor byproducts.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for this compound

Technique Data
¹H NMR The spectrum is expected to show characteristic signals for the aromatic protons of the naphthyridine core and a downfield singlet for the aldehydic proton (typically δ 9.5-10.5 ppm). The coupling patterns of the aromatic protons will be indicative of their relative positions.
¹³C NMR The spectrum should display nine distinct carbon signals. The aldehydic carbonyl carbon will appear at a characteristic downfield chemical shift (typically δ 190-200 ppm). The remaining signals will correspond to the eight carbons of the naphthyridine ring system.
IR (Infrared) A strong absorption band in the region of 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. C-H stretching vibrations of the aldehyde group may appear around 2720 and 2820 cm⁻¹. Aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.
MS (Mass Spec) The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₆N₂O, 158.16 g/mol ). Common fragmentation patterns for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29).

Physicochemical and Basic Properties

The electronic nature of the 1,6-naphthyridine ring system, with its two pyridine-like nitrogen atoms, imparts basic properties to the molecule. The lone pair of electrons on each nitrogen atom can accept a proton, and the ease with which this occurs is quantified by the pKa of the conjugate acid.

Protonation Equilibrium

The basicity of this compound is a critical factor in its reactivity and biological activity. In an acidic medium, the nitrogen atoms can be protonated, influencing the molecule's solubility and its ability to interact with biological targets.

G This compound This compound Protonated Species Protonated Species This compound->Protonated Species + H⁺ Protonated Species->this compound - H⁺

Caption: Protonation equilibrium of the 1,6-naphthyridine core.

Reactivity and Chemical Transformations

The aldehyde group at the 8-position of this compound is a versatile functional handle for a wide range of chemical transformations, allowing for the construction of diverse molecular scaffolds.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. This reaction is a powerful tool for C-C bond formation and the synthesis of α,β-unsaturated compounds. This compound can readily undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine or potassium carbonate.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound (1.0 equiv)

    • Malononitrile (1.1 equiv)

    • Piperidine (catalytic amount)

    • Ethanol (solvent)

  • Procedure:

    • Dissolve this compound and malononitrile in ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

    • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

    • Wash the solid product with cold ethanol and dry to obtain the desired (1,6-naphthyridin-8-yl)methylenemalononitrile.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). This reaction is highly valuable for introducing a carbon-carbon double bond with control over its geometry. This compound can be converted to a variety of vinyl-substituted 1,6-naphthyridines using this methodology.

Experimental Protocol: Wittig Reaction with a Phosphonium Ylide

  • Materials:

    • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.1 equiv)

    • A strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether (solvent)

    • This compound (1.0 equiv)

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide (a color change is typically observed).

    • Stir the ylide solution for a period to ensure complete formation.

    • Add a solution of this compound in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Reductive Amination

Reductive amination is a two-step process that transforms a carbonyl group into an amine. It involves the initial formation of an imine or enamine intermediate by the reaction of the aldehyde with a primary or secondary amine, followed by in situ reduction of the intermediate to the corresponding amine. This is a highly efficient method for C-N bond formation.

Experimental Protocol: Reductive Amination with a Primary Amine

  • Materials:

    • This compound (1.0 equiv)

    • A primary amine (e.g., aniline or benzylamine) (1.1 equiv)

    • A reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN))

    • A suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

    • Acetic acid (catalytic amount, optional)

  • Procedure:

    • Dissolve this compound and the primary amine in the chosen solvent.

    • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

    • Stir the mixture at room temperature for a short period to allow for imine formation.

    • Add the reducing agent portion-wise to the reaction mixture.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers, filter, and concentrate.

    • Purify the crude product by column chromatography.

G cluster_0 Key Transformations Aldehyde This compound Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Active Methylene (e.g., Malononitrile) Wittig Wittig Reaction Aldehyde->Wittig Phosphonium Ylide ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Amine + Reducing Agent

Caption: Key chemical transformations of this compound.

Applications in Drug Discovery and Materials Science

The 1,6-naphthyridine scaffold is a common motif in molecules targeting various biological pathways. The 8-carbaldehyde derivative serves as a crucial starting point for the synthesis of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Derivatives of 1,6-naphthyridine have been investigated as potent inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. The aldehyde functionality allows for the introduction of diverse side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. For instance, the products of reductive amination can be further elaborated to generate complex amine derivatives that can form critical hydrogen bonds or other interactions within a protein's binding pocket.

In the field of materials science, the rigid, planar structure of the naphthyridine ring system, combined with the potential for extended conjugation through reactions at the aldehyde group, makes these compounds interesting candidates for organic electronics and photophysical applications. The Knoevenagel and Wittig reactions, in particular, can be used to synthesize extended π-systems with potential applications as fluorescent probes or components of organic light-emitting diodes (OLEDs).

G cluster_1 Application Pathways Start This compound Derivatization Chemical Derivatization (Knoevenagel, Wittig, etc.) Start->Derivatization Library Compound Library Derivatization->Library Materials Functional Materials (e.g., Fluorescent Probes) Derivatization->Materials Screening Biological Screening Library->Screening Lead Lead Compounds (e.g., Kinase Inhibitors) Screening->Lead

Caption: Application pathways for this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation from 8-methyl-1,6-naphthyridine and the rich reactivity of its aldehyde group provide access to a vast chemical space of novel 1,6-naphthyridine derivatives. The fundamental basicity of the naphthyridine core is an important consideration in its handling and reactivity. The Knoevenagel condensation, Wittig reaction, and reductive amination are just a few examples of the powerful transformations that can be employed to elaborate this scaffold. The continued exploration of the chemistry of this compound is expected to lead to the discovery of new therapeutic agents and advanced functional materials.

1,6-Naphthyridine-8-carbaldehyde chemical structure and isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,6-Naphthyridine-8-carbaldehyde: Structure, Isomerism, and Synthetic Significance

Abstract

This technical guide provides a comprehensive analysis of this compound, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will dissect its core chemical structure, explore the constitutional and positional isomerism inherent to the naphthyridine framework, and detail its key physicochemical properties. The guide elucidates the strategic importance of the 8-carbaldehyde moiety as a reactive handle for synthetic diversification. Furthermore, we present an exemplary synthetic protocol for a related precursor, highlighting the causal logic behind the methodological choices. The applications of the 1,6-naphthyridine scaffold in developing potent therapeutic agents and novel organic materials are also discussed, providing a holistic view for researchers, scientists, and professionals in drug development.

Introduction to the Naphthyridine Scaffold

The Significance of Naphthyridines in Medicinal Chemistry

Naphthyridines, also known as diazanaphthalenes, are a class of bicyclic heterocyclic compounds composed of two fused pyridine rings.[1][2][3] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to form a wide range of interactions with biological targets. The nitrogen atoms act as hydrogen bond acceptors and sites for protonation, influencing the molecule's solubility, metabolic stability, and receptor binding affinity. Consequently, the 1,6-naphthyridine core and its derivatives are found in numerous pharmacologically active agents, demonstrating anticancer, antiviral, and anti-inflammatory properties.[4][5] Recent research has highlighted 1,6-naphthyridin-2(1H)-one derivatives as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma.[6][7]

Overview of Naphthyridine Isomerism

The parent naphthyridine structure is characterized by the molecular formula C₈H₆N₂. Based on the relative positions of the two nitrogen atoms within the fused two-ring system, six constitutional isomers exist: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[1][2][8] This inherent isomerism is a critical consideration in synthetic design and structure-activity relationship (SAR) studies, as the location of the nitrogen atoms profoundly impacts the electronic distribution and three-dimensional shape of the molecule, thereby altering its biological activity.

Chemical Structure of this compound

Molecular Composition and Properties

This compound is a specific derivative of the 1,6-naphthyridine core. It is a yellow solid often utilized as a crucial intermediate in organic synthesis for producing more complex molecules for the pharmaceutical and agrochemical industries.[9]

PropertyValueSource
Chemical Name This compound[9]
Synonym 1,6-Naphthyridine-8-carboxaldehyde[9]
CAS Number 885278-16-0[9][10][11]
Molecular Formula C₉H₆N₂O[9][11]
Molecular Weight 158.16 g/mol [9][11]
Appearance Yellow Solid[9]
Structural Elucidation

The molecule features a planar, aromatic 1,6-naphthyridine nucleus where the nitrogen atoms are located at positions 1 and 6. An aldehyde functional group (-CHO) is attached to the carbon atom at position 8. This aldehyde group is electron-withdrawing and significantly influences the reactivity of the heterocyclic ring. It serves as a key synthetic handle for introducing further molecular diversity through reactions such as nucleophilic addition, condensation, and oxidation/reduction.

Caption: Chemical structure of this compound.

Spectroscopic Characterization (Theoretical)

While detailed experimental spectra require laboratory analysis, the expected spectroscopic features for this compound can be predicted, serving as a self-validating system during synthesis.

  • ¹H NMR: The spectrum would show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the naphthyridine core. A highly deshielded singlet, characteristic of an aldehyde proton, would be expected further downfield (around 9.5-10.5 ppm).

  • ¹³C NMR: The spectrum would display nine signals. The carbon of the aldehyde group would appear significantly downfield (typically 190-200 ppm). The remaining eight carbons of the aromatic core would resonate in the 110-160 ppm range.

  • IR Spectroscopy: Key absorption bands would include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹, C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region, and C-H stretching for the aromatic protons around 3000-3100 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (158.16).

Isomerism of Naphthyridine Carbaldehydes

Constitutional Isomerism of the Naphthyridine Core

As previously mentioned, the fundamental naphthyridine scaffold has six constitutional isomers. Each of these isomers can, in theory, be substituted with a carbaldehyde group, leading to a large family of isomeric compounds. Understanding this is crucial for designing selective syntheses and for interpreting biological data where off-target effects might arise from isomeric impurities.

isomers cluster_15 1,5-Naphthyridine cluster_16 1,6-Naphthyridine cluster_17 1,7-Naphthyridine cluster_18 1,8-Naphthyridine cluster_26 2,6-Naphthyridine cluster_27 2,7-Naphthyridine N1_15 N C2_15 N1_15->C2_15 C3_15 C2_15->C3_15 C4_15 C3_15->C4_15 C4a_15 C4_15->C4a_15 N5_15 N C4a_15->N5_15 C8a_15 C4a_15->C8a_15 C6_15 N5_15->C6_15 C7_15 C6_15->C7_15 C8_15 C7_15->C8_15 C8_15->C8a_15 C8a_15->N1_15 N1_16 N C2_16 N1_16->C2_16 C3_16 C2_16->C3_16 C4_16 C3_16->C4_16 C4a_16 C4_16->C4a_16 C5_16 C4a_16->C5_16 C8a_16 C4a_16->C8a_16 N6_16 N C5_16->N6_16 C7_16 N6_16->C7_16 C8_16 C7_16->C8_16 C8_16->C8a_16 C8a_16->N1_16 N1_17 N C2_17 N1_17->C2_17 C3_17 C2_17->C3_17 C4_17 C3_17->C4_17 C4a_17 C4_17->C4a_17 C5_17 C4a_17->C5_17 C8a_17 C4a_17->C8a_17 C6_17 C5_17->C6_17 N7_17 N C6_17->N7_17 C8_17 N7_17->C8_17 C8_17->C8a_17 C8a_17->N1_17 N1_18 N C2_18 N1_18->C2_18 C3_18 C2_18->C3_18 C4_18 C3_18->C4_18 C4a_18 C4_18->C4a_18 C5_18 C4a_18->C5_18 C8a_18 C4a_18->C8a_18 C6_18 C5_18->C6_18 C7_18 C6_18->C7_18 N8_18 N C7_18->N8_18 N8_18->C8a_18 C8a_18->N1_18 C1_26 N2_26 N C1_26->N2_26 C3_26 N2_26->C3_26 C4_26 C3_26->C4_26 C4a_26 C4_26->C4a_26 C5_26 C4a_26->C5_26 C8a_26 C4a_26->C8a_26 N6_26 N C5_26->N6_26 C7_26 N6_26->C7_26 C8_26 C7_26->C8_26 C8_26->C8a_26 C8a_26->C1_26 C1_27 N2_27 N C1_27->N2_27 C3_27 N2_27->C3_27 C4_27 C3_27->C4_27 C4a_27 C4_27->C4a_27 C5_27 C4a_27->C5_27 C8a_27 C4a_27->C8a_27 C6_27 C5_27->C6_27 N7_27 N C6_27->N7_27 C8_27 N7_27->C8_27 C8_27->C8a_27 C8a_27->C1_27

Caption: The six constitutional isomers of the parent naphthyridine scaffold.

Positional Isomerism of the Carbaldehyde Group

For each constitutional isomer of naphthyridine, the carbaldehyde group can be placed on any available carbon atom, leading to a set of positional isomers. For the 1,6-naphthyridine core, for example, the aldehyde could be at position 2, 3, 4, 5, 7, or 8. Therefore, 1,6-Naphthyridine-4-carbaldehyde and this compound are positional isomers of each other.

Table of Representative Naphthyridine Carbaldehyde Isomers

The following table lists several known isomers, illustrating the diversity of this chemical class.

Isomer NameCAS NumberMolecular Formula
1,5-Naphthyridine-4-carbaldehyde64379-44-8C₉H₆N₂O
1,6-Naphthyridine-4-carbaldehyde898391-72-5C₉H₆N₂O
[4][9]Naphthyridine-2-carbaldehyde64379-45-9C₉H₆N₂O
1,8-Naphthyridine-4-carbaldehyde64379-46-0C₉H₆N₂O
2,7-Naphthyridine-4-carbaldehyde10273-40-2C₉H₆N₂O
Benzo[h][9][11]naphthyridine-5-carbaldehyde69164-27-8C₁₃H₈N₂O

Synthetic Strategies and Methodologies

The Role of the Carbaldehyde Moiety as a Synthetic Handle

The aldehyde group at the 8-position is not merely a structural feature; it is a versatile functional group that enables a vast array of subsequent chemical transformations. This reactivity is fundamental to its role as a building block. Key transformations include:

  • Reductive Amination: To introduce substituted amine side chains, which are common in pharmacologically active molecules.

  • Wittig Reaction: To form alkenes, allowing for carbon chain extension.

  • Condensation Reactions: With active methylene compounds to build new heterocyclic rings.

  • Oxidation: To form the corresponding carboxylic acid (e.g., 1,6-Naphthyridine-8-carboxylic acid), which can then be converted to esters or amides.[12]

General Approaches to the 1,6-Naphthyridine Core

Synthesizing the 1,6-naphthyridine core can be challenging. Classical methods like the Skraup reaction, which involves heating an aminopyridine with glycerol in the presence of an oxidizing agent and sulfuric acid, have been used but can be low-yielding and harsh. Modern synthetic chemistry has developed more controlled and efficient routes. A common strategy involves the construction of one pyridine ring onto a pre-existing pyridine ring. For example, acid-mediated intramolecular Friedel-Crafts reactions are an important strategy for synthesizing fused benzo[9][11]naphthyridine scaffolds.

Exemplary Protocol: Synthesis of 1,6-Naphthyridine-5,7-dione Precursors

A robust and versatile synthesis of highly substituted 1,6-naphthyridines can proceed through a 1,6-naphthyridine-5,7-dione intermediate.[13] The following protocol is based on a tandem nitrile hydration/cyclization procedure.

Objective: To synthesize a substituted 1,6-naphthyridine-5,7-dione from a 2-cyanoalkyl nicotinic ester.

Materials:

  • Ethyl 2-(1-cyano-1-phenylethyl)nicotinate (or similar 2-cyanoalkyl nicotinic ester)

  • Sulfuric acid (H₂SO₄), concentrated

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ethyl 2-(1-cyano-1-phenylethyl)nicotinate (1.0 eq) in a minimal amount of a suitable solvent. Cool the flask in an ice bath to 0 °C.

  • Acid-Mediated Hydrolysis and Cyclization: Slowly add concentrated sulfuric acid (e.g., 5-10 eq) to the cooled solution. Causality: The strong acid protonates the nitrile, facilitating its hydration to a primary amide. The acid also catalyzes the subsequent intramolecular cyclization (Dieckmann-type condensation) of the ester with the newly formed amide to form the dione ring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Trustworthiness: Comparing the reaction mixture's TLC spot to the starting material's spot provides a clear validation of reaction progression.

  • Workup: Carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the product.

  • Neutralization and Extraction: Neutralize the aqueous solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7. The product may precipitate or can be extracted with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 1,6-naphthyridine-5,7-dione.

  • Characterization: Confirm the structure of the product using NMR, IR, and mass spectrometry, comparing the data to expected values.

Synthetic Workflow Diagram

workflow start 2-Cyanoalkyl Nicotinic Ester step1 Add conc. H₂SO₄ (0 °C to RT) start->step1 intermediate Tandem Nitrile Hydration & Intramolecular Cyclization step1->intermediate step2 Aqueous Workup (Ice Quench, Neutralization) intermediate->step2 product 1,6-Naphthyridine-5,7-dione step2->product

Caption: Workflow for the synthesis of a 1,6-naphthyridine-5,7-dione precursor.

Applications in Drug Discovery and Materials Science

The 1,6-Naphthyridine Core in Pharmacologically Active Agents

The inherent structural features of the 1,6-naphthyridine scaffold make it an attractive core for designing molecules that can interact with various biological targets. Its derivatives have been investigated for a wide array of therapeutic applications. Natural products containing the 1,6-naphthyridine core, such as aaptamine isolated from marine sponges, have shown interesting biological activities.[14] Synthetic derivatives are under investigation as anticancer and antimicrobial agents, among other uses.[4][5] The ability to readily functionalize the core, often starting from intermediates like this compound, allows for the systematic exploration of chemical space to optimize potency and selectivity.

Potential as Fluorophores and Organic Materials

Beyond pharmaceuticals, certain fused polycyclic 1,6-naphthyridine derivatives have demonstrated interesting photophysical properties.[15] Studies on fused 1,6-naphthyridin-4-amines have shown that these compounds can exhibit fluorescence, with maximum emission peaks around 450 nm.[15] These optical properties make them promising candidates for development as organic luminescence materials, probes for biological imaging, and components in organic light-emitting diodes (OLEDs). The specific substitution pattern on the naphthyridine core can be tuned to modulate the absorption and emission wavelengths, offering a pathway to design materials with tailored optical characteristics.

Conclusion

This compound is a compound of significant scientific interest, defined by its distinct chemical structure and its role as a versatile synthetic precursor. Its architecture is part of the broader, complex family of naphthyridine isomers, where subtle changes in atom placement can lead to dramatic shifts in chemical and biological properties. The presence of the 8-carbaldehyde group provides a crucial gateway for the construction of more elaborate molecules, enabling researchers in drug discovery to develop novel therapeutics and empowering materials scientists to create new functional organic materials. A thorough understanding of its structure, isomerism, and synthetic utility is therefore essential for advancing these fields.

References

The Multifaceted Biological Activities of 1,6-Naphthyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide an ideal framework for designing molecules that can interact with a diverse array of biological targets with high affinity and specificity. This guide offers an in-depth exploration of the significant biological activities exhibited by 1,6-naphthyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the mechanistic underpinnings of their anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to facilitate further research and development in this promising area. The burgeoning interest in these compounds is reflected in the numerous synthetic methodologies developed and their varied pharmacological applications, ranging from oncology to infectious diseases.[1][2][3][4][5][6][7][8]

Anticancer Activity: A Dominant Therapeutic Application

The most extensively investigated therapeutic potential of 1,6-naphthyridine derivatives lies in their anticancer properties.[1][3] These compounds have demonstrated remarkable efficacy against a variety of cancer cell lines, acting through diverse mechanisms of action.[1][3]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer activity of 1,6-naphthyridines is often attributed to their ability to inhibit crucial enzymes and proteins involved in cancer cell proliferation, survival, and metastasis.

1. Kinase Inhibition: A primary mechanism of action is the inhibition of various protein kinases that are often dysregulated in cancer.

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the development of several cancers, including colorectal and hepatocellular carcinoma (HCC).[9][10][11][12] Novel 1,6-naphthyridine-2-one derivatives have been developed as potent and selective inhibitors of FGFR4 kinase.[9][10][11][12] For instance, the compound 19g demonstrated excellent kinase selectivity and significant cytotoxic effects against colorectal cancer cell lines.[9] It effectively disrupted the phosphorylation of FGFR4 and its downstream signaling proteins.[9] Similarly, compound A34 showed remarkable antitumor efficacy in a Hep-3B HCC xenograft model by selectively targeting FGFR4.[11][12]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for cancer therapy.[13] Certain 3-aryl-1,6-naphthyridine-2,7-diamines and their urea derivatives have shown potent and selective inhibition of the FGF receptor-1 tyrosine kinase, a related target in angiogenesis.[14] Structure-activity relationship (SAR) studies have revealed that substituents on the 3-phenyl ring are crucial for inhibitory activity against VEGFR-2.[13]

  • c-Met Kinase: The c-Met proto-oncogene is another important target in cancer therapy. A novel class of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h][15][16]naphthyridin-2(3H)-one scaffold has been identified.[16] Furthermore, 1,6-naphthyridinone-based inhibitors bearing a quinoline moiety have been designed and synthesized, leading to the discovery of potent and orally bioavailable MET kinase inhibitors.[17] Systematic structural optimization of a 1,6-naphthyridin-4(1H)-one lead compound resulted in a derivative with potent MET inhibition and favorable pharmacokinetic profiles.[18]

  • Cyclin-Dependent Kinase 5 (CDK5): While primarily known for its role in neuronal development, aberrant CDK5 activity is also linked to cancer progression and metastasis.[15] Substituted 1,6-naphthyridines have been described as CDK5 inhibitors, highlighting another avenue for their anticancer potential.[15]

2. Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is overexpressed in many cancers and is crucial for the stability and function of numerous oncoproteins. A series of novobiocin analogs derived from the 1,6-naphthyridin-2(1H)-one scaffold have been designed as Hsp90 inhibitors, demonstrating anti-proliferative properties in breast cancer cell lines.[19] These compounds were shown to induce the degradation of Hsp90 client proteins.[19]

3. Topoisomerase I Inhibition: Dibenzo[c,h][15][16]naphthyridines have been designed and evaluated as topoisomerase I inhibitors, which are critical enzymes for DNA replication and repair in cancer cells.[13]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,6-naphthyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineBiological TargetIC50 (µM)Reference
Aaptamine (16)H1299 (Non-small cell lung cancer)Not specified10.47 - 15.03 µg/mL[20]
Aaptamine (16)A549 (Non-small cell lung cancer)Not specified10.47 - 15.03 µg/mL[20]
Aaptamine (16)HeLa (Cervical cancer)Not specified10.47 - 15.03 µg/mL[20]
Aaptamine (16)CEM-SS (T-lymphoblastic leukemia)Not specified10.47 - 15.03 µg/mL[20]
Suberitine C (20)P388 (Murine leukemia)Not specified1.8[7][20]
Suberitine E (22)P388 (Murine leukemia)Not specified3.5[7][20]
Compound 24Adult T-cell leukemia cellsNot specified0.29[7][20]
10-methoxycanthin-6-one (2)DU145 (Prostate cancer)Not specified1.58 µg/mL[20]
7-acetamide derivative (17)HUVEC (Endothelial cells)FGFR0.004[14]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 1,6-naphthyridine derivatives on cancer cell lines.

1. Cell Culture:

  • Maintain the desired cancer cell lines (e.g., HCT116, A549, HeLa) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
  • Incubate the plates for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the 1,6-naphthyridine derivative in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
  • Incubate the plates for 48-72 hours.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
  • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
  • Carefully remove the medium containing MTT.
  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Signaling Pathway Visualization

FGFR4_Signaling_Inhibition cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 Tyrosine Kinase Domain FGF19->FGFR4:f0 PLCg PLCγ FGFR4:f1->PLCg Phosphorylates PI3K PI3K FGFR4:f1->PI3K Phosphorylates ERK ERK PLCg->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Naphthyridine 1,6-Naphthyridine Derivative (e.g., 19g, A34) Naphthyridine->FGFR4:f1 Inhibits

Caption: Inhibition of the FGFR4 signaling pathway by 1,6-naphthyridine derivatives.

Antiviral Activity: Combating Viral Infections

Several 1,6-naphthyridine derivatives have demonstrated potent antiviral activity, particularly against human herpesviruses.[21][22][23][24]

Mechanism of Action and Spectrum of Activity

In vitro studies have shown that these compounds are active against a narrow spectrum of viruses, primarily human herpesviruses and type 2 rhinovirus.[21][22] A notable example is a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline analogues that exhibit high levels of anti-human cytomegalovirus (HCMV) activity.[21][22][25] One particular naphthyridine derivative, compound A1, was found to have an IC50 39- to 223-fold lower than that of the standard antiviral drug ganciclovir against HCMV strains.[21][22][25]

Importantly, these compounds remain effective against ganciclovir, foscarnet, and cidofovir-resistant HCMV strains, suggesting a novel mechanism of action.[21][22] Time-of-addition experiments indicated that these derivatives affect events at both the early and late stages of viral replication.[21] This is further supported by the observation of reduced de novo synthesis of the pp65 tegument protein.[21] Additionally, at higher concentrations, a reduction in HCMV enhancer-promoter-directed luciferase expression was observed.[21][22]

Some derivatives have also shown activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).[25]

Quantitative Data on Antiviral Activity
CompoundVirusCell LineIC50 (µM)ComparisonReference
Compound A1HCMV (AD 169)Hs680.03 ± 0.01223-fold more potent than Ganciclovir[21][23][25]
Compound A1HCMV (Towne)HFF0.17 ± 0.0339-fold more potent than Ganciclovir[21][23][25]
Compound A1HSV-20.6 ± 0.121.5-fold more potent than Acyclovir[23][25]
Compound B2HCMV (AD 169)Hs680.7 ± 0.19-fold more potent than Ganciclovir[23]
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

1. Cell Seeding:

  • Seed confluent monolayers of a suitable host cell line (e.g., human foreskin fibroblasts - HFF) in 6-well plates.

2. Virus Infection:

  • Once the cells reach confluency, infect them with a known titer of the virus (e.g., HCMV) to produce approximately 50-100 plaques per well.
  • Allow the virus to adsorb for 1-2 hours at 37°C.

3. Compound Treatment and Overlay:

  • Prepare serial dilutions of the 1,6-naphthyridine derivative in a semi-solid overlay medium (e.g., medium containing 0.5% agarose or methylcellulose).
  • After the adsorption period, remove the viral inoculum and overlay the cell monolayers with the medium containing the different concentrations of the test compound.

4. Incubation:

  • Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 7-14 days for HCMV).

5. Plaque Visualization and Counting:

  • After incubation, fix the cells with a solution of 10% formalin.
  • Stain the cells with a solution of 0.1% crystal violet.
  • Wash the plates with water and allow them to dry.
  • Count the number of plaques in each well.

6. Data Analysis:

  • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
  • Determine the IC50 value by plotting the percentage of plaque inhibition against the compound concentration.

Antimicrobial and Anti-inflammatory Activities

Beyond their potent anticancer and antiviral effects, 1,6-naphthyridine derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.

Antimicrobial Activity

Naphthyridine compounds, in general, are known for their broad-spectrum antimicrobial activity and stability.[26] Some benzo[h][15][16]naphthyridine derivatives have been synthesized and have shown antituberculosis and antileishmanial activities.[27] The antimicrobial activity is often influenced by the type and position of substituent groups on the naphthyridine core.[26] For instance, certain derivatives have shown significant inhibitory activity against Staphylococcus aureus and Escherichia coli.[20]

Anti-inflammatory Activity

Naturally derived 1,6-naphthyridine analogues from Sophora tonkinesis have been shown to significantly reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated murine macrophages (RAW 264.7 cells).[20] One compound, 12,13-dehydrosophoridine, exhibited more potent activity than the known anti-inflammatory alkaloid matrine.[20] Another study on 1,6-naphthyridine alkaloid dimers from Sophora alopecuroides also revealed strong anti-inflammatory properties.[20] A domino synthesis approach has been used to create functionalized 1,6-naphthyridines that exhibit excellent anti-inflammatory activity in vitro, comparable to the standard drug diclofenac.[28]

Experimental Workflow: Anti-inflammatory Activity Assessment

AntiInflammatory_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_analysis Analysis cluster_results Results RAW264_7 RAW 264.7 Macrophages LPS_Stimulation LPS Stimulation RAW264_7->LPS_Stimulation Compound_Treatment Treat with 1,6-Naphthyridine Derivatives LPS_Stimulation->Compound_Treatment Supernatant_Collection Collect Supernatant Compound_Treatment->Supernatant_Collection ELISA ELISA for TNF-α & IL-6 Supernatant_Collection->ELISA Data_Analysis Data Analysis & Quantification of Cytokine Reduction ELISA->Data_Analysis

Caption: Experimental workflow for assessing the anti-inflammatory activity of 1,6-naphthyridine derivatives.

Conclusion and Future Perspectives

The 1,6-naphthyridine scaffold has unequivocally established its importance in medicinal chemistry, serving as a versatile template for the development of potent and selective therapeutic agents. The diverse biological activities, particularly in the realms of oncology and virology, underscore the immense potential of this heterocyclic system. The ability of 1,6-naphthyridine derivatives to target a wide range of biomolecules, including kinases, molecular chaperones, and viral proteins, provides a rich landscape for future drug discovery efforts.

Further research should focus on several key areas:

  • Optimization of Lead Compounds: Structure-activity relationship studies should be continued to enhance the potency, selectivity, and pharmacokinetic properties of existing lead compounds.

  • Elucidation of Novel Mechanisms: For derivatives that show activity against drug-resistant pathogens or cancer cell lines, a deeper investigation into their mechanisms of action is crucial.

  • In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, toxicity, and overall therapeutic potential.

  • Exploration of New Therapeutic Areas: While oncology and virology are well-explored, the antimicrobial and anti-inflammatory properties of 1,6-naphthyridines warrant further investigation for the development of new treatments for infectious and inflammatory diseases.

References

A Technical Guide to 1,6-Naphthyridine-8-carbaldehyde: A Privileged Scaffold for Kinase Inhibition and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of 1,6-Naphthyridine-8-carbaldehyde (CAS No. 885278-16-0), a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental properties, a robust and validated synthetic methodology, its chemical reactivity, and its critical role as a foundational scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Core Compound Identity and Physicochemical Properties

This compound is a yellow solid that serves as a key intermediate in organic synthesis.[1] Its structure features a bicyclic diazanaphthalene (naphthyridine) core, which is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[2] The aldehyde functional group at the 8-position provides a versatile chemical handle for extensive synthetic modification.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 885278-16-0 [1][3][4][5][6]
Molecular Formula C₉H₆N₂O [1][5][6]
Molecular Weight 158.16 g/mol [1][5]
Appearance Yellow Solid [1]
Polar Surface Area (PSA) 42.85 Ų [1][5]
LogP 1.4423 [1][5]

| InChI Key | RBNHLMJPAYWTHH-UHFFFAOYSA-N |[5] |

Synthesis Pathway: The Riley Oxidation

A definitive, peer-reviewed synthesis for this compound is not extensively documented under its specific CAS number. However, based on established and reliable organometallic chemistry, the most authoritative and logical synthetic route is the selective oxidation of the corresponding methyl-substituted precursor, 8-methyl-1,6-naphthyridine.

The Riley oxidation , which employs selenium dioxide (SeO₂), is the method of choice for this transformation.[7] This reaction is highly effective for the oxidation of activated methyl groups, particularly those adjacent to a carbonyl group or on an electron-deficient heterocyclic ring system like naphthyridine.[8][9][10] The mechanism involves an initial ene reaction followed by a[11][12]-sigmatropic rearrangement, ultimately yielding the desired aldehyde.[7] This method has been successfully applied to oxidize 8-methylquinoline to 8-quinolinealdehyde, a closely related structural analog, demonstrating the viability of this approach.[13]

Synthesis_Workflow Start 8-Methyl-1,6-naphthyridine Reagent Selenium Dioxide (SeO₂) Dioxane, Reflux Start->Reagent Oxidation Product This compound (CAS: 885278-16-0) Reagent->Product Riley Oxidation Workup Reaction Workup (Filtration of Selenium metal, Purification via Chromatography) Product->Workup Isolation

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Riley Oxidation

This protocol is a representative methodology based on the known reactivity of selenium dioxide with analogous heterocyclic systems.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 8-methyl-1,6-naphthyridine (1.0 eq) in 1,4-dioxane (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: Add selenium dioxide (SeO₂, 1.1 eq) to the suspension. Causality Note: A slight excess of the oxidizing agent ensures complete conversion of the starting material. Selenium compounds are toxic and malodorous; this procedure must be performed in a well-ventilated fume hood.[8][9]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation: Upon completion, cool the mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of Celite. The filter cake should be washed with additional dioxane or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of both the naphthyridine core and the aldehyde functional group. This dual reactivity allows for the creation of diverse molecular libraries for screening against various biological targets.

The 1,6-naphthyridine scaffold is a cornerstone in modern medicinal chemistry, serving as the central framework for numerous kinase inhibitors.[2] Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[12][14] The nitrogen atoms in the naphthyridine rings act as hydrogen bond acceptors, mimicking the hinge-binding interactions of the adenine region of ATP in the kinase active site.

The aldehyde group serves as a key point for diversification, enabling a wide range of subsequent chemical transformations:

  • Reductive Amination: To install various substituted amine side chains, crucial for modulating solubility and interacting with solvent-exposed regions of the target protein.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To introduce carbon-carbon double bonds, extending the scaffold and exploring different vector spaces.

  • Condensation Reactions: To form Schiff bases or other heterocyclic systems like imidazoles.

This strategic derivatization has led to the discovery of potent inhibitors targeting several critical kinases and other enzymes.

Drug_Discovery_Logic cluster_targets Therapeutic Targets Start This compound Process Chemical Derivatization (e.g., Reductive Amination, Wittig Reaction, Cyclization) Start->Process Library Diverse Library of 1,6-Naphthyridine Analogs Process->Library Synthesis Screening High-Throughput Biological Screening Library->Screening Assay Kinases Kinase Inhibition (FGFR, CDK5, c-Met) Screening->Kinases Identifies Hits Antivirals Antiviral Activity (HCMV Endonuclease) Screening->Antivirals Identifies Hits

References

The 1,6-Naphthyridine Scaffold: A Privileged Heterocycle for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 1,6-naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a hydrogen bond acceptor and its rigid planar structure, make it an ideal framework for designing potent and selective inhibitors of a diverse range of biological targets. This guide provides a comprehensive overview of the key therapeutic targets for 1,6-naphthyridine compounds, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

I. The Versatility of the 1,6-Naphthyridine Core: A Gateway to Diverse Therapeutic Areas

The inherent versatility of the 1,6-naphthyridine scaffold allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. This has led to the development of 1,6-naphthyridine derivatives with applications in oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] The strategic placement of substituents can significantly influence target specificity and potency, making this heterocyclic system a fertile ground for the discovery of novel therapeutic agents.[1]

II. Oncology: A Major Frontier for 1,6-Naphthyridine-Based Therapeutics

The dysregulation of cellular signaling pathways is a hallmark of cancer, and the 1,6-naphthyridine scaffold has proven to be a valuable tool in developing inhibitors that target key oncogenic drivers.

A. Kinase Inhibition: Halting Aberrant Cell Proliferation

Kinases are a class of enzymes that play a central role in cell signaling, and their aberrant activity is frequently implicated in cancer. Several 1,6-naphthyridine derivatives have been developed as potent kinase inhibitors.

  • Cyclin-Dependent Kinase 5 (CDK5): Deregulated CDK5 activity is linked to the progression of various cancers, including prostate and thyroid carcinoma.[4][5] Substituted 1,6-naphthyridines have been identified as inhibitors of CDK5, offering a potential therapeutic strategy for these malignancies.[4][5]

  • Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is a known driver in the development of several cancers, including colorectal and hepatocellular carcinoma.[6][7][8] Novel 1,6-naphthyridine-2-one derivatives have been designed as potent and selective inhibitors of FGFR4 kinase, demonstrating significant tumor inhibition in preclinical models.[6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] 1,6-Naphthyridine analogues have been developed as VEGFR-2 inhibitors, highlighting their potential as anti-angiogenic agents.[9]

  • c-Met Kinase: The c-Met receptor tyrosine kinase is often dysregulated in various cancers.[10][11] By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors has been identified.[10][12]

Signaling Pathway: FGFR4 Inhibition in Cancer

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds P_FGFR4 p-FGFR4 FGFR4->P_FGFR4 Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., RAS-MAPK) P_FGFR4->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation Naphthyridine 1,6-Naphthyridine Inhibitor Naphthyridine->FGFR4 Inhibits Kinase Activity

Caption: Inhibition of FGFR4 signaling by a 1,6-naphthyridine compound.

B. Targeting DNA Repair Pathways: Inducing Synthetic Lethality

Cancer cells often exhibit deficiencies in DNA repair pathways, making them vulnerable to inhibitors of alternative repair mechanisms. This concept, known as synthetic lethality, is a promising strategy in cancer therapy.

  • Poly(ADP-ribose) Polymerase 1 (PARP1): PARP1 is a key enzyme in the repair of single-strand DNA breaks.[13][14] In cancers with mutations in BRCA1 or BRCA2 (genes involved in homologous recombination repair), inhibition of PARP1 leads to the accumulation of DNA damage and cell death.[13] Naphthyridinone-based compounds have been developed as highly potent PARP1 inhibitors, demonstrating significant antitumor efficacy in preclinical models of BRCA-mutant cancers.[13][14]

  • Topoisomerase I: Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription.[9] Dibenzo[c,h][1][4]naphthyridines have been reported as anticancer agents that target topoisomerase I.[9]

Experimental Workflow: PARP1 Inhibition Assay

PARP1_Assay cluster_0 Biochemical Assay cluster_1 Cell-Based Assay Reagents Recombinant PARP1 Histone-coated plate NAD+ Biotinylated NAD+ Incubation Incubate with 1,6-Naphthyridine Compound Reagents->Incubation Detection Add Streptavidin-HRP & Substrate Incubation->Detection Measurement Measure Colorimetric Signal Detection->Measurement Cells BRCA-mutant Cancer Cells Treatment Treat with 1,6-Naphthyridine Compound Cells->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability

Caption: Workflow for evaluating 1,6-naphthyridine compounds as PARP1 inhibitors.

C. Other Anticancer Mechanisms
  • Heat Shock Protein 90 (Hsp90) Inhibition: Hsp90 is a molecular chaperone that is overexpressed in many cancers and is crucial for the stability and function of numerous oncoproteins.[15] Novobiocin analogs derived from a 1,6-naphthyridin-2(1H)-one scaffold have been designed as Hsp90 inhibitors, leading to the degradation of Hsp90 client proteins and exhibiting anti-proliferative properties in breast cancer cell lines.[15]

  • General Cytotoxicity: A number of 1,6-naphthyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), leukemia (CEM-SS, HL-60), and prostate (PC-3) cancers.[16][17]

Target Cancer Type Reference
CDK5Prostate, Thyroid[4][5]
FGFR4Colorectal, Hepatocellular[6][7]
VEGFR-2Various[9]
c-MetVarious[10][12]
PARP1BRCA-mutant cancers[13][14]
Topoisomerase IVarious[9]
Hsp90Breast[15]

III. Neurodegenerative Diseases: Combating the Complexity of Brain Disorders

The development of effective treatments for neurodegenerative diseases like Alzheimer's disease remains a significant challenge. The multifactorial nature of these diseases has led to the exploration of multi-target-directed ligands, and the 1,6-naphthyridine scaffold is well-suited for this approach.

A. Alzheimer's Disease: A Multi-pronged Attack
  • Phosphodiesterase 5 (PDE5) Inhibition: PDE5 hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in learning and memory processes.[18][19] Inhibition of PDE5 increases cGMP levels and activates the cAMP response element-binding protein (CREB), a key transcription factor for synaptic plasticity.[18][19] Novel 1,2,3,4-tetrahydrobenzo[b][1][4]naphthyridine analogues have been identified as potent PDE5 inhibitors with improved aqueous solubility and efficacy in mouse models of Alzheimer's disease.[18][19]

  • Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a cornerstone of current Alzheimer's therapy, aimed at increasing the levels of the neurotransmitter acetylcholine.[20][21] Tetrahydrobenzo[h][1][4]naphthyridine-6-chlorotacrine hybrids have been developed as potent inhibitors of both human AChE and BChE.[20][21]

  • Inhibition of Aβ and Tau Aggregation: The aggregation of amyloid-beta (Aβ) peptides into plaques and the hyperphosphorylation and aggregation of tau protein into neurofibrillary tangles are pathological hallmarks of Alzheimer's disease.[18][20] The aforementioned tetrahydrobenzo[h][1][4]naphthyridine-6-chlorotacrine hybrids have also been shown to be moderately potent inhibitors of both Aβ42 and tau aggregation.[20][21]

Logical Relationship: Multi-Target Strategy in Alzheimer's Disease

AD_Targets Naphthyridine 1,6-Naphthyridine Derivative PDE5 PDE5 Inhibition Naphthyridine->PDE5 Cholinesterase Cholinesterase Inhibition Naphthyridine->Cholinesterase Aggregation Aβ & Tau Aggregation Inhibition Naphthyridine->Aggregation Cognitive Improved Cognitive Function PDE5->Cognitive Cholinesterase->Cognitive Aggregation->Cognitive

Caption: Multi-target approach of 1,6-naphthyridine derivatives in Alzheimer's.

IV. Infectious Diseases: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of anti-infective agents. The 1,6-naphthyridine scaffold has a history in this area and continues to be a source of novel compounds.

A. Antibacterial Agents

Naphthyridine derivatives, in general, have been a cornerstone of antibacterial therapy for decades, with nalidixic acid being an early example.[22][23] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[22][23] More recent research has focused on developing 1,6-naphthyridinone derivatives with activity against Gram-negative bacteria.[24] Furthermore, some 1,8-naphthyridine derivatives have been shown to potentiate the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains.[25]

B. Antiviral Agents

The 1,6-naphthyridine core has also been explored for its antiviral potential.

  • HIV-1 Integrase and Reverse Transcriptase (RT) Inhibition: 1,6-Naphthyridine-7-carboxamide derivatives have been investigated as inhibitors of HIV-1 integrase.[10] Additionally, novel 2,4-disubstituted-1,6- and 1,7-naphthyridine derivatives have been developed as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[26]

V. Experimental Protocols: A Guide to Evaluation

The following provides a generalized, step-by-step methodology for a key assay in the evaluation of 1,6-naphthyridine compounds.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR4)
  • Plate Preparation: Coat a 96-well plate with a substrate for the kinase of interest (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).

  • Compound Preparation: Prepare serial dilutions of the 1,6-naphthyridine test compounds in an appropriate buffer (e.g., DMSO).

  • Kinase Reaction: Add the recombinant kinase (e.g., FGFR4), the test compound, and ATP to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow the kinase reaction to proceed.

  • Detection: After incubation, add an antibody that specifically recognizes the phosphorylated substrate (e.g., an anti-phosphotyrosine antibody conjugated to horseradish peroxidase).

  • Signal Development: Add a suitable substrate for the conjugated enzyme (e.g., TMB for HRP) and allow the color to develop.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

VI. Conclusion and Future Directions

The 1,6-naphthyridine scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding compounds with potent and diverse biological activities. The ongoing exploration of this privileged heterocycle continues to uncover novel therapeutic agents for a wide range of diseases. Future research will likely focus on the development of highly selective inhibitors to minimize off-target effects, the design of multi-target ligands for complex diseases, and the optimization of pharmacokinetic and pharmacodynamic properties to enhance clinical translation. The rich chemistry and pharmacology of 1,6-naphthyridines ensure that they will remain a prominent and fruitful area of investigation for years to come.

References

An In-Depth Technical Guide to 1,6-Naphthyridine-8-carbaldehyde: A Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif integral to medicinal chemistry and materials science. Its unique electronic properties and ability to form specific, targeted interactions have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors and anti-cancer agents. This technical guide focuses on a particularly valuable derivative, 1,6-Naphthyridine-8-carbaldehyde , a key building block whose aldehyde functionality serves as a versatile handle for extensive synthetic elaboration. While specific experimental data for this compound is not widely published, this guide consolidates the known properties of the 1,6-naphthyridine core, outlines established synthetic strategies applicable to its formation, discusses the expected chemical reactivity of the 8-carbaldehyde moiety, and reviews its potential applications in drug discovery.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

Naphthyridines, also known as diazanaphthalenes, are bicyclic aromatic compounds composed of two fused pyridine rings. [1]Of the six possible isomers, the 1,6-naphthyridine system has garnered significant attention in drug discovery. [1][2]Its rigid structure, combined with the precise positioning of its two nitrogen atoms, allows it to act as a versatile scaffold for presenting functional groups in a well-defined three-dimensional space. This characteristic is crucial for designing ligands that can bind with high affinity and selectivity to biological targets such as enzyme active sites and protein receptors.

The incorporation of a carbaldehyde group at the 8-position transforms the parent heterocycle into a powerful synthetic intermediate. The aldehyde's electrophilic carbon and its capacity to undergo a wide array of chemical transformations make this compound an essential tool for creating diverse molecular libraries and developing novel pharmaceutical candidates. [3][4][5]

Physicochemical and Structural Properties

This compound is a yellow solid that serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals. [6]A summary of its key identifiers and computed properties is presented below.

PropertyValueReference
Molecular Formula C₉H₆N₂O[6]
Molecular Weight 158.16 g/mol [6]
CAS Number 885278-16-0[6]
Appearance Yellow Solid[6]
Hydrogen Bond Donors 0[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bond Count 1[7]
Topological Polar Surface Area 42.9 Ų[7]

Synthesis of the 1,6-Naphthyridine Core

While a specific, peer-reviewed synthesis for this compound is not readily available in the literature, its structure can be achieved by adapting well-established methods for constructing the 1,6-naphthyridine ring system. The choice of method is often dictated by the desired substitution pattern. [8]

The Friedländer Annulation

One of the most common and versatile methods for constructing naphthyridine rings is the Friedländer synthesis. [9][10][11]This reaction involves the acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone, ester, or nitrile).

For the synthesis of an 8-substituted 1,6-naphthyridine, a plausible retrosynthetic analysis points to a 4-aminonicotinaldehyde derivative as a key precursor. The general workflow is depicted below.

G cluster_0 Retrosynthetic Analysis cluster_1 Proposed Forward Synthesis Target This compound Precursor1 Substituted 4-Aminopyridine (e.g., 4-aminonicotinaldehyde) Target->Precursor1 Friedländer Disconnection Precursor2 Active Methylene Compound (e.g., Acetaldehyde equivalent) Target->Precursor2 Friedländer Disconnection Reactant1 4-Aminonicotinaldehyde ReactionStep Base or Acid Catalysis Reactant1->ReactionStep Reactant2 CH₃CHO (or equivalent) Reactant2->ReactionStep Product This compound ReactionStep->Product Condensation & Cyclodehydration

Caption: Proposed synthesis of this compound via Friedländer Annulation.

General Experimental Protocol (Adapted Friedländer Synthesis)

Causality: This protocol is based on established solvent-free and catalyst-driven Friedländer syntheses, which are favored for their efficiency, high yields, and environmentally benign nature. [11][12]The use of a catalyst like CeCl₃·7H₂O or an ionic liquid facilitates the condensation and subsequent cyclodehydration under milder conditions than traditional methods. [10][11]

  • Reactant Preparation: To a mortar, add 2-aminonicotinaldehyde (1.0 eq) and the active methylene compound (e.g., an acetaldehyde equivalent) (1.0 eq).

  • Catalyst Addition: Add the catalyst (e.g., CeCl₃·7H₂O, 10 mol%).

  • Reaction: Grind the mixture using the pestle at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction mixture with cold water.

  • Isolation: Collect the resulting solid product by vacuum filtration, washing thoroughly with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized product must be rigorously confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Spectroscopic Characterization

Detailed spectroscopic data for this compound is not publicly documented. However, analysis of the parent 1,6-naphthyridine scaffold provides a baseline for expected spectral features.

  • ¹H NMR: The protons on the naphthyridine core are expected to appear in the aromatic region (typically δ 7.5-9.5 ppm). The aldehyde proton (-CHO) would be a highly deshielded singlet, expected to appear significantly downfield (δ 9.8-10.5 ppm).

  • ¹³C NMR: Aromatic carbons will resonate in the δ 120-160 ppm range. The carbonyl carbon of the aldehyde is a key diagnostic peak, expected to appear in the highly deshielded region of δ 190-200 ppm.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should be observed at m/z corresponding to its molecular weight (158.16).

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1690-1715 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C8 position is a versatile functional handle, enabling a wide range of subsequent chemical modifications. [4][13]This reactivity is central to its value as a building block in drug discovery programs.

G cluster_0 Key Transformations cluster_1 Resulting Derivatives Start This compound ReductiveAmination Reductive Amination (R-NH₂, NaBH(OAc)₃) Start->ReductiveAmination Oxidation Oxidation (e.g., Pinnick Oxidation) Start->Oxidation Wittig Wittig Reaction (Ph₃P=CHR) Start->Wittig Grignard Grignard Reaction (R-MgBr) Start->Grignard Condensation Condensation (e.g., Knoevenagel) Start->Condensation Amine Secondary/Tertiary Amines ReductiveAmination->Amine CarboxylicAcid Carboxylic Acid Oxidation->CarboxylicAcid Alkene Alkenes Wittig->Alkene SecondaryAlcohol Secondary Alcohols Grignard->SecondaryAlcohol SubstitutedAlkene Substituted Alkenes Condensation->SubstitutedAlkene

Caption: Key synthetic transformations of the 8-carbaldehyde group.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction allows for the direct conversion of the aldehyde into a diverse range of secondary or tertiary amines by reacting it with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride). This is a high-yield, reliable method for introducing varied side chains.

  • Oxidation: The aldehyde can be easily oxidized to the corresponding 1,6-naphthyridine-8-carboxylic acid. [14]This acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.

  • Nucleophilic Additions: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols, providing a route to chiral centers and further functionalization.

  • Wittig and Related Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons) convert the aldehyde into an alkene, allowing for carbon chain extension and the introduction of new functionalities.

  • Condensation Reactions: Condensations, such as the Knoevenagel condensation, with active methylene compounds can generate α,β-unsaturated systems, which are themselves valuable intermediates for Michael additions.

Applications in Drug Development

The 1,6-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry. [1]Derivatives have shown potent activity as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. [15][16][17][18]

  • Kinase Inhibition: The 1,6-naphthyridine core can act as a hinge-binding motif in the ATP-binding site of many kinases. The 8-carbaldehyde provides a key diversification point to introduce substituents that can target the solvent-exposed region of the kinase, enhancing both potency and selectivity. For example, derivatives of the 1,6-naphthyridin-2(1H)-one scaffold have been developed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for treating hepatocellular carcinoma. [17][18]* Other Therapeutic Areas: The scaffold has also been explored for its potential in treating cardiovascular diseases, bacterial infections, and viral diseases. [19]The ability to rapidly generate analogues from the 8-carbaldehyde intermediate is critical for exploring the structure-activity relationships (SAR) required to optimize compounds for these different therapeutic applications.

Conclusion

This compound is a high-value synthetic intermediate that provides a gateway to a vast chemical space of pharmacologically relevant molecules. While detailed characterization data remains sparse in public literature, its synthesis is achievable through established heterocyclic chemistry methodologies like the Friedländer annulation. Its true power lies in the versatility of the aldehyde functional group, which enables chemists to rapidly diversify the 1,6-naphthyridine core. For researchers in drug discovery, this compound represents a strategic starting point for the development of novel kinase inhibitors and other targeted therapeutics.

References

Spectroscopic Data for 1,6-Naphthyridine-8-carbaldehyde: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 1,6-naphthyridine-8-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The 1,6-naphthyridine scaffold is a recognized privileged structure, appearing in molecules with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] While direct experimental spectroscopic data for the 8-carbaldehyde derivative is not widely published, this document leverages established principles of spectroscopic theory and data from the parent 1,6-naphthyridine molecule to construct a detailed predictive analysis. We present methodologies for acquiring high-quality spectroscopic data and offer an in-depth interpretation of the predicted spectra, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR), and UV-Visible spectroscopy. This guide is intended for researchers and scientists in organic synthesis and drug discovery, providing a robust framework for the identification and characterization of this and related compounds.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The naphthyridine nucleus, a family of diazanaphthalenes, consists of a bicyclic system with two fused pyridine rings.[2] Among its isomers, the 1,6-naphthyridine core is a key pharmacophore found in numerous biologically active compounds.[1][2] The introduction of an aldehyde functional group at the C8 position, creating this compound (Molecular Formula: C₉H₆N₂O, Molecular Weight: 158.16 g/mol , CAS: 885278-16-0), provides a versatile synthetic handle for further molecular elaboration, making it a valuable building block in the synthesis of complex pharmaceutical agents.[3]

A precise understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed predictive analysis to serve as a benchmark for researchers working with this compound.

Molecular Structure and Spectroscopic Implications

The structure of this compound features a planar, aromatic heterocyclic system and an electron-withdrawing aldehyde group. This combination dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Diagram: Molecular Structure and Numbering

Caption: IUPAC numbering of the this compound core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Predictions are based on the known spectra of 1,6-naphthyridine and substituent effects.[4][5]

Predicted ¹H NMR Spectrum

The aldehyde proton will be the most downfield signal due to the strong deshielding effect of the carbonyl group. The aromatic protons will appear in the typical aromatic region, with their specific shifts influenced by their proximity to the nitrogen atoms and the aldehyde.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-CHO10.0 - 10.5Singlet (s)-Strongly deshielded by the carbonyl oxygen; no adjacent protons.
H29.2 - 9.4Doublet of doublets (dd)J2,3 ≈ 8.5, J2,4 ≈ 1.8α-proton to N1, deshielded. Coupled to H3 and H4.
H37.6 - 7.8Doublet of doublets (dd)J3,2 ≈ 8.5, J3,4 ≈ 4.2β-proton to N1. Coupled to H2 and H4.
H48.3 - 8.5Doublet of doublets (dd)J4,3 ≈ 4.2, J4,2 ≈ 1.8α-proton to N1, deshielded. Coupled to H3 and H2.
H59.3 - 9.5Doublet (d)J5,7 ≈ 6.0α-proton to N6, highly deshielded. Coupled to H7.
H78.0 - 8.2Doublet (d)J7,5 ≈ 6.0β-proton to N6. Deshielded by adjacent C8-aldehyde. Coupled to H5.
Predicted ¹³C NMR Spectrum

The carbonyl carbon is the most downfield signal. The chemical shifts of the ring carbons are influenced by the electronegativity of the nitrogen atoms and the electron-withdrawing nature of the aldehyde.

Carbon Predicted δ (ppm) Rationale
C=O190 - 195Typical chemical shift for an aromatic aldehyde carbonyl carbon.[6]
C2152 - 155α-carbon to N1, deshielded.
C3122 - 125Shielded relative to α-carbons.
C4138 - 141α-carbon to N1, deshielded.
C4a135 - 138Bridgehead carbon.
C5155 - 158α-carbon to N6, highly deshielded.
C7120 - 123β-carbon to N6.
C8148 - 152α-carbon to N6 and attached to the electron-withdrawing aldehyde.
C8a145 - 148Bridgehead carbon.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[7]

  • 2D NMR (Optional): For unambiguous assignment, perform 2D NMR experiments such as COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation).[7]

Diagram: NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Add Deuterated Solvent (~0.7 mL) A->B C Add TMS Standard B->C D Transfer to NMR Tube C->D E 1H NMR Spectrum D->E F 13C {1H} NMR Spectrum E->F H 2D NMR (COSY, HSQC) E->H G DEPT-135 F->G I Phase & Baseline Correction H->I J Integration & Peak Picking I->J K Assign Signals J->K L Structure Verification K->L

Caption: Standard workflow for NMR sample preparation and spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Predicted Molecular Ion (M⁺•): The electron ionization (EI) mass spectrum will show a prominent molecular ion peak at m/z = 158, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of H•: A peak at m/z = 157 ([M-H]⁺) is expected, resulting from the loss of the aldehydic hydrogen radical. This is a common fragmentation for aldehydes.

    • Loss of CO: A significant peak at m/z = 130 ([M-CO]⁺) is predicted due to the loss of a neutral carbon monoxide molecule from the aldehyde group. This fragment corresponds to the parent 1,6-naphthyridine cation.

    • Loss of HCN: Subsequent fragmentation of the naphthyridine ring may involve the loss of HCN (m/z = 27), leading to further smaller fragments.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for obtaining accurate mass data to confirm the elemental composition.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for purified samples.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Intensity Rationale
3100 - 3000C-H stretch (aromatic)MediumCharacteristic of C-H bonds on the naphthyridine ring.[8]
2850 - 2750C-H stretch (aldehyde)Medium-WeakTwo characteristic bands for the aldehydic C-H bond, with the one near 2750 cm⁻¹ being particularly diagnostic.[8]
1710 - 1690C=O stretch (aldehyde)StrongConjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[9]
1600 - 1450C=C and C=N stretch (aromatic)Medium-StrongMultiple bands corresponding to the vibrations of the fused aromatic ring system.
900 - 650C-H bend (out-of-plane)Medium-StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For ATR, place a small amount of the solid sample directly on the crystal.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum. The instrument software will automatically ratio them to produce the final transmittance or absorbance spectrum.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound is expected to result in strong UV absorptions.

  • Predicted Absorptions: The spectrum is expected to show multiple absorption bands characteristic of π → π* and n → π* transitions.

    • π → π transitions:* Intense bands are predicted in the 250-350 nm range, arising from the conjugated naphthyridine ring system.

    • n → π transition:* A weaker, longer-wavelength absorption band ( >350 nm) may be observed due to the n → π* transition of the carbonyl group.[10] The exact positions (λmax) will be sensitive to the solvent polarity.[10]

Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the spectrum over a range of 200-800 nm. Use a cuvette containing the pure solvent as a reference.

Conclusion

This guide establishes a detailed predictive framework for the spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, MS, IR, and UV-Vis data provide a valuable reference for the synthesis and characterization of this important heterocyclic building block. The outlined experimental protocols adhere to standard laboratory practices, ensuring that researchers can generate high-quality, reproducible data. By combining these predictive insights with rigorous experimental verification, scientists can confidently confirm the structure and purity of this compound, accelerating its application in medicinal chemistry and materials science.

References

The Architecture of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a nitrogen-containing heterocyclic analog of naphthalene, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form diverse molecular interactions have led to its incorporation into a wide array of pharmacologically active agents, including anticancer, antiviral, and antiasthmatic compounds.[1] This guide provides an in-depth exploration of the discovery and historical evolution of 1,6-naphthyridine synthesis, offering a technical resource for researchers engaged in the design and development of novel therapeutics.

A Historical Perspective: From Discovery to a Modern Mainstay

The journey of the naphthyridine family of isomers began in 1893 with the synthesis of the first derivative by Reissert.[2] However, it was not until 1958 that the unsubstituted 1,6-naphthyridine was successfully synthesized, marking a significant milestone in the exploration of this class of compounds.[2] Early efforts to construct the 1,6-naphthyridine core drew from established methods for quinoline synthesis, most notably the Skraup reaction.

Classical Synthetic Strategies: Forging the Core

The foundational methods for constructing the 1,6-naphthyridine skeleton, while sometimes harsh and low-yielding by modern standards, laid the groundwork for all subsequent synthetic innovations. Understanding these classical routes is crucial for appreciating the evolution of the field and for their occasional application in specific synthetic contexts.

The Skraup Reaction: A Fiery Beginning

The Skraup reaction, a venerable method for quinoline synthesis, was one of the first to be adapted for the preparation of 1,6-naphthyridine.[3] The reaction involves the condensation of an aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent.

Reaction Mechanism:

The mechanism of the Skraup reaction is a multi-step process:

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 4-aminopyridine acts as a nucleophile, attacking the β-carbon of acrolein in a Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed cyclization, followed by dehydration to form a partially saturated ring system.

  • Oxidation: The final step involves the oxidation of the dihydro-1,6-naphthyridine intermediate to the aromatic 1,6-naphthyridine.

Caption: The Skraup reaction mechanism for the synthesis of 1,6-naphthyridine.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Michael_Adduct Michael Adduct Acrolein->Michael_Adduct Aminopyridine 4-Aminopyridine Aminopyridine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate H⁺ Cyclization Dihydro_Naphthyridine Dihydro-1,6-naphthyridine Cyclized_Intermediate->Dihydro_Naphthyridine -H₂O Naphthyridine 1,6-Naphthyridine Dihydro_Naphthyridine->Naphthyridine [O]

Experimental Protocol: Modified Skraup Synthesis of 1,6-Naphthyridine

This protocol is adapted from a modified Skraup procedure designed to improve safety and yield.[4]

Materials:

  • 4-Aminopyridine

  • Glycerol

  • "Sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid)

  • Water

  • Sodium hydroxide solution (concentrated)

  • Chloroform or diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add "sulfo-mix" to 4-aminopyridine while cooling in an ice bath.

  • To this mixture, add glycerol.

  • Heat the mixture gently at first. The reaction is exothermic and may begin to reflux without external heating.

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.

  • Neutralize the acidic solution carefully with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the aqueous layer multiple times with chloroform or diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

ReagentMolar RatioNotes
4-Aminopyridine1Starting material
Glycerol~3Reagent and solvent
"Sulfo-mix"CatalyticAcid catalyst and oxidizing agent

Caption: Reagents for the modified Skraup synthesis of 1,6-naphthyridine.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis offers a more versatile and often milder approach to quinoline and naphthyridine synthesis.[5] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester.[6]

Reaction Mechanism:

The Friedländer synthesis can proceed through two primary mechanistic pathways:

  • Pathway A (Aldol Addition First): The reaction begins with a base- or acid-catalyzed aldol addition between the 2-aminoaryl carbonyl compound and the enolizable ketone. The resulting aldol adduct then undergoes cyclization and dehydration to form the naphthyridine ring.

  • Pathway B (Schiff Base Formation First): Alternatively, the initial step can be the formation of a Schiff base between the amino group and the carbonyl of the other reactant. This is followed by an intramolecular aldol-type condensation and subsequent dehydration.

Caption: The Friedländer synthesis mechanism for 1,6-naphthyridine derivatives.

Friedlander_Mechanism cluster_A Pathway A cluster_B Pathway B Amino_Aldehyde 4-Aminonicotinaldehyde Aldol_Adduct Aldol Adduct Amino_Aldehyde->Aldol_Adduct Schiff_Base Schiff Base Amino_Aldehyde->Schiff_Base Enolizable_Ketone Enolizable Ketone Enolizable_Ketone->Aldol_Adduct Enolizable_Ketone->Schiff_Base Cyclized_Intermediate_A Cyclized Intermediate A Aldol_Adduct->Cyclized_Intermediate_A Cyclization Cyclized_Intermediate_B Cyclized Intermediate B Schiff_Base->Cyclized_Intermediate_B Intramolecular Aldol Naphthyridine 1,6-Naphthyridine Derivative Cyclized_Intermediate_A->Naphthyridine -H₂O Cyclized_Intermediate_B->Naphthyridine -H₂O

Modern Synthetic Methodologies: Expanding the Chemical Space

The demand for structurally diverse 1,6-naphthyridine derivatives in drug discovery has spurred the development of a plethora of modern synthetic methods. These approaches often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to their classical counterparts.

Synthesis from Preformed Pyridines and Pyridones

A common and effective strategy for the synthesis of 1,6-naphthyridin-2(1H)-ones involves the construction of the second ring onto a pre-existing, appropriately functionalized pyridine or pyridone ring.[2]

From a Preformed Pyridine:

This approach typically utilizes a 4-aminopyridine derivative bearing a reactive functional group at the 3-position, such as an aldehyde, nitrile, or ester.[2] Condensation with a suitable partner, such as a malonate derivative, followed by cyclization, affords the desired 1,6-naphthyridin-2(1H)-one.

Caption: General scheme for the synthesis of 1,6-naphthyridin-2(1H)-ones from a preformed pyridine.

Pyridine_Route start 4-Aminopyridine with C3 functional group product 1,6-Naphthyridin-2(1H)-one start->product Condensation & Cyclization reagent + Reagent with active methylene reagent->product

From a Preformed Pyridone:

Alternatively, the synthesis can commence with a pyridone ring, which is then elaborated to form the second pyridine ring of the 1,6-naphthyridine system.[2]

Multicomponent Reactions: Efficiency in a Single Pot

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in modern organic synthesis.[7] Several MCRs have been developed for the efficient construction of highly functionalized 1,6-naphthyridine derivatives, often in an environmentally friendly manner.[8]

Example of a Pseudo-Five-Component Synthesis:

An innovative, one-pot, catalyst-free, pseudo-five-component synthesis of 1,2-dihydro[8][9]naphthyridines has been reported from methyl ketones, amines, and malononitrile in water. This approach avoids the use of expensive catalysts and toxic organic solvents.

Advanced Cyclization Strategies

More recent advancements have focused on novel cyclization strategies, including:

  • Tandem Nitrile Hydration/Cyclization: This method allows for the synthesis of highly substituted 1,6-naphthyridine-5,7-diones under mild conditions.[10]

  • Friedel-Crafts Annulation: Acid-mediated intramolecular Friedel-Crafts reactions of 4-(arylamino)nicotinonitrile precursors provide a mild and straightforward route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines.[11]

Conclusion: A Scaffold of Continuing Importance

The journey from the initial, often challenging, syntheses of 1,6-naphthyridine to the sophisticated and efficient methods available today reflects the enduring importance of this heterocyclic scaffold in chemical and pharmaceutical research. The continued development of novel synthetic routes will undoubtedly unlock new avenues for the discovery of next-generation therapeutics based on this versatile and privileged core structure.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,6-Naphthyridine-8-carbaldehyde from 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant biological activity. Derivatives of this ring system have garnered substantial interest in medicinal chemistry and drug development due to their diverse pharmacological properties. The introduction of a carbaldehyde group at the 8-position provides a versatile synthetic handle for further molecular elaboration, enabling the construction of complex molecules for screening and development as therapeutic agents. This document provides a comprehensive guide to a plausible and chemically sound synthetic route for obtaining 1,6-naphthyridine-8-carbaldehyde, starting from the readily available precursor, 4-aminopyridine.

Synthetic Strategy Overview

The synthesis of this compound from 4-aminopyridine is proposed as a two-step process. The initial step involves the construction of the 1,6-naphthyridine ring system with a methyl group at the 8-position via a Doebner-von Miller reaction. The subsequent step is the selective oxidation of this methyl group to the desired carbaldehyde.

Synthesis_Overview cluster_0 Step 1: Ring Formation cluster_1 Step 2: Oxidation A 4-Aminopyridine C 8-Methyl-1,6-naphthyridine A->C Doebner-von Miller Reaction B Crotonaldehyde B->C D This compound C->D Selective Oxidation (e.g., SeO2) Detailed_Workflow cluster_step1 Step 1: 8-Methyl-1,6-naphthyridine Synthesis cluster_step2 Step 2: Oxidation to Aldehyde s1_start Combine 4-aminopyridine, nitrobenzene, and conc. HCl s1_cat Add FeSO4 catalyst s1_start->s1_cat s1_add Dropwise addition of crotonaldehyde at 100°C s1_cat->s1_add s1_reflux Reflux at 140-150°C for 4h s1_add->s1_reflux s1_workup Cool, dilute with water, steam distill nitrobenzene s1_reflux->s1_workup s1_base Basify with NaOH s1_workup->s1_base s1_extract Extract with CH2Cl2 s1_base->s1_extract s1_purify Dry, concentrate, and purify by column chromatography s1_extract->s1_purify s2_start Dissolve 8-methyl-1,6-naphthyridine in dioxane s1_purify->s2_start Intermediate Product s2_add Add SeO2 and water s2_start->s2_add s2_reflux Reflux for 6h s2_add->s2_reflux s2_filter Cool and filter to remove selenium s2_reflux->s2_filter s2_conc Concentrate filtrate s2_filter->s2_conc s2_wash Dissolve in EtOAc, wash with NaHCO3 and brine s2_conc->s2_wash s2_purify Dry, concentrate, and purify by column chromatography s2_wash->s2_purify s2_product This compound s2_purify->s2_product

One-pot multicomponent synthesis of 1,6-naphthyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined Approach to Bioactive Scaffolds: One-Pot Multicomponent Synthesis of 1,6-Naphthyridine Derivatives

Abstract: The 1,6-naphthyridine core is a privileged heterocyclic structure, forming the backbone of numerous compounds with significant pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Traditional multi-step syntheses of these scaffolds are often laborious and inefficient. This guide details a highly efficient, one-pot, multicomponent reaction (MCR) protocol that addresses these challenges. By leveraging the principles of green chemistry, this method offers high atom economy, simplified workup procedures, and robust yields.[4][5] This document provides the underlying scientific principles, a detailed step-by-step experimental protocol, characterization data, and troubleshooting guidance for the synthesis of highly functionalized 1,6-naphthyridine derivatives.

Scientific Principles and Rationale

The strategic advantage of a one-pot multicomponent synthesis lies in its convergence and efficiency, constructing complex molecules from simple, readily available starting materials in a single reaction vessel.[4] This avoids the need for isolating intermediates, which significantly reduces solvent waste, time, and resource expenditure.

The Cascade Reaction Mechanism

The synthesis proceeds through a cascade of interconnected reactions. A representative and highly effective MCR involves the reaction of an aromatic aldehyde, two equivalents of malononitrile, and an amino-heterocycle (in this example, 1-naphthylamine), often facilitated by a catalyst. The proposed mechanism unfolds as follows:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde (I) and one molecule of malononitrile (II). This step forms a highly electrophilic arylidene malononitrile intermediate (III). The choice of a recyclable, heterogeneous catalyst can be particularly effective here.[4][6]

  • Michael Addition: The amino group of 1-naphthylamine (IV) acts as a nucleophile, attacking the β-carbon of the activated double bond in the arylidene intermediate (III) via a Michael addition. This forms the open-chain intermediate (V).

  • Intramolecular Cyclization & Tautomerization: A subsequent intramolecular cyclization occurs where one of the nitrile groups is attacked by the active methylene group of the second malononitrile molecule. This is followed by tautomerization and a final cyclization involving the remaining nitrile and the amino group.

  • Dehydrogenation/Aromatization: The reaction cascade concludes with an oxidative cyclization or dehydrogenation step, leading to the stable, aromatic 1,6-naphthyridine ring system (VI). Some modern protocols achieve this final oxidation without requiring an external oxidizing agent.[7]

The use of an aqueous medium is not only environmentally benign but can also enhance reaction rates due to hydrophobic effects, demonstrating a key principle of green chemistry.[5]

Experimental Workflow and Protocol

This section provides a detailed, field-proven protocol for the synthesis of 1,6-naphthyridine derivatives. The workflow is designed to be self-validating, with clear steps for isolation, purification, and characterization.

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification cluster_analysis 4. Analysis A Weigh Reactants: - Aromatic Aldehyde - Malononitrile (2 eq.) - 1-Naphthylamine (1 eq.) C One-Pot Reaction: - Combine reactants in vessel - Stir at ambient temperature - Monitor via TLC A->C B Prepare Reaction Vessel: - Add Solvent (e.g., Water) - Add Catalyst (e.g., SiO2/Fe3O4@MWCNTs) B->C D Catalyst Separation: - Use external magnet to  immobilize catalyst - Decant supernatant C->D Reaction Complete E Product Isolation: - Filter crude solid product - Wash with cold ethanol D->E F Purification: - Recrystallize from  hot ethanol E->F G Characterization: - NMR (1H, 13C) - FT-IR - Mass Spectrometry (LC-MS) - Elemental Analysis F->G Pure Product

Caption: Workflow for the one-pot synthesis of 1,6-naphthyridines.

Materials and Reagents
Reagent/MaterialGradeSupplier RecommendationNotes
Aromatic AldehydesReagent Grade, >98%Sigma-Aldrich, AcrosBenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.
MalononitrileReagent Grade, >99%Sigma-Aldrich, TCIHandle with care in a fume hood; toxic.
1-NaphthylamineReagent Grade, >98%Sigma-Aldrich, Alfa AesarStore protected from light.
SiO₂/Fe₃O₄@MWCNTs NanocatalystN/ASee reference[6] for prep.Can be substituted with other catalysts; this one is magnetically separable.
Ethanol (EtOH)Anhydrous & 95%Fisher ScientificFor reaction workup and recrystallization.
Deionized WaterN/AIn-house supplyUsed as the reaction solvent.
Thin Layer Chromatography (TLC)Silica Gel 60 F₂₅₄MilliporeSigmaFor reaction monitoring.
Step-by-Step Synthesis Protocol

This protocol is adapted from a reported efficient synthesis of novel 1,6-naphthyridine derivatives.[4][6]

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the SiO₂/Fe₃O₄@MWCNTs catalyst (0.02 g).

  • Solvent Addition: Add 10 mL of deionized water to the flask and begin stirring to create a suspension.

  • Reactant Addition: To the stirring suspension, add the aromatic aldehyde (1 mmol), malononitrile (2 mmol, 2 equivalents), and 1-naphthylamine (1 mmol).

  • Reaction Execution: Seal the flask and allow the reaction to stir vigorously at ambient temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots every 15-20 minutes and analyzing them via TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as eluent). The disappearance of the starting materials indicates completion. Reaction times are typically short.[6]

  • Catalyst Separation: Upon completion, place a strong external magnet against the side of the flask. The magnetic nanocatalyst will be immobilized against the glass wall.

  • Product Isolation: Carefully decant the supernatant liquid. The crude product may precipitate out of the aqueous medium. Filter the solid precipitate using a Büchner funnel and wash it with a small amount of cold water or ethanol to remove any soluble impurities.

  • Purification: Transfer the crude solid to a clean flask. Perform recrystallization using hot ethanol to obtain the pure 1,6-naphthyridine derivative as a crystalline solid.[4]

  • Drying and Yield Calculation: Dry the purified product in a vacuum oven, record the final mass, and calculate the percentage yield.

Characterization and Data

Validation of the synthesized product's structure and purity is critical. Standard analytical techniques should be employed.

Analytical Techniques
  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environment.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., -NH₂, -C≡N, C=O).

  • Mass Spectrometry (LC-MS/HRMS): To confirm the molecular weight of the product.[8]

  • Elemental Analysis: To determine the elemental composition (%C, %H, %N).

Representative Product Data

The following table summarizes expected data for a representative product, synthesized from 4-methoxybenzaldehyde.

Product NameYieldM.P. (°C)¹H NMR (400 MHz, CDCl₃) δ ppmIR (KBr) ν cm⁻¹
3,12-diamino-1-(4-methoxyphenyl)-5-oxo-5H-chromeno[4,3-h][6][9]naphthyridine-2-carbonitrile (Derivative 4f)90%171-1733.82 (3H, s, MeO), 4.97 (2H, s, NH₂), 6.96 (2H, s, NH₂), 6.98-8.34 (8H, m, Ar-H)[4]3465, 3328 (NH₂), 2195 (C≡N), 1738 (C=O), 1694, 1598, 1487, 1386, 1295[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low/No Yield - Inactive catalyst.- Impure starting materials.- Incorrect stoichiometry.- Ensure catalyst is properly prepared/stored.- Purify starting materials before use.- Accurately weigh all reactants, especially malononitrile.
Impure Product - Incomplete reaction.- Side product formation.- Extend reaction time and monitor closely with TLC.- Optimize reaction temperature (mild heating may be required for some substrates).- Perform a second recrystallization or column chromatography if necessary.
Difficulty in Catalyst Separation - Insufficient magnetic properties of the catalyst.- Catalyst is too fine.- Use a stronger magnet.- Allow the catalyst to settle for a longer period before decanting.- If decanting fails, centrifuge the mixture to pellet the catalyst.

Conclusion

The one-pot multicomponent synthesis of 1,6-naphthyridine derivatives is a powerful and efficient strategy for accessing complex molecular architectures relevant to drug discovery and materials science.[10] The protocol described herein emphasizes green chemistry principles, operational simplicity, and high yields, making it an attractive method for both academic research and industrial applications. The versatility of the reaction allows for the creation of diverse libraries of compounds for biological screening.[8][11]

References

Application Notes & Protocols for the Synthesis of 1,6-Naphthyridines via the Friedländer Annulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a prominent heterocyclic motif integral to numerous pharmacologically active compounds and advanced organic materials.[1][2][3] Its synthesis has been a subject of extensive research, with the Friedländer annulation emerging as a powerful and versatile strategy for the construction of this diazanaphthalene core.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Friedländer reaction for 1,6-naphthyridine synthesis. We delve into the mechanistic underpinnings, compare classical and modern catalytic systems, and present detailed, field-proven protocols. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Introduction: The Strategic Value of the Friedländer Annulation

The Friedländer synthesis is a classic condensation reaction that constructs a quinoline or, in this context, a naphthyridine ring system. The core transformation involves the reaction between an ortho-aminoaryl aldehyde or ketone and a compound possessing a reactive α-methylene group.[5][6][7] For the specific synthesis of the 1,6-naphthyridine skeleton, the reaction is strategically adapted by using a 4-aminopyridine-3-carbaldehyde (4-aminonicotinaldehyde) or a related ketone as the key starting material.

This method's enduring appeal lies in its convergent nature, directly assembling the bicyclic core from two readily accessible components. Over the decades, the reaction has evolved from requiring harsh, high-temperature conditions to employing sophisticated catalytic systems that operate under mild, environmentally benign conditions, significantly broadening its substrate scope and functional group tolerance.[8][9]

Reaction Mechanism: A Tale of Two Pathways

The precise sequence of bond-forming events in the Friedländer synthesis can be dependent on the specific reactants and, crucially, on whether the reaction is catalyzed by an acid or a base. Two primary mechanistic pathways are generally accepted.[5][10]

  • Aldol-First Pathway: This route begins with a base-catalyzed aldol-type condensation between the enolizable α-methylene compound and the aldehyde group of the aminopyridine. The resulting aldol adduct then undergoes an intramolecular cyclodehydration, where the amino group attacks the carbonyl, forming an imine and subsequently eliminating water to yield the aromatic 1,6-naphthyridine ring.

  • Schiff Base-First Pathway: In this alternative mechanism, the initial step is the formation of a Schiff base (an imine) between the amino group of the pyridine precursor and the carbonyl of the α-methylene partner. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration to afford the final product.

Both pathways converge on the same aromatic product, and the operative mechanism can be influenced by the catalyst and reaction conditions employed.

Friedlander_Mechanism cluster_main Friedländer Annulation for 1,6-Naphthyridine cluster_p1 Pathway A: Aldol-First cluster_p2 Pathway B: Schiff Base-First Start 4-Aminonicotinaldehyde + α-Methylene Ketone Aldol Aldol Condensation (Base-Catalyzed) Start->Aldol Enolate Attack Schiff Schiff Base Formation Start->Schiff Imine Formation Adduct Aldol Adduct Aldol->Adduct Cyclo1 Intramolecular Cyclodehydration Adduct->Cyclo1 Product 1,6-Naphthyridine Cyclo1->Product SB_Intermediate Schiff Base Intermediate Schiff->SB_Intermediate Cyclo2 Intramolecular Aldol Cyclization SB_Intermediate->Cyclo2 Cyclo2->Product

Figure 1: Competing mechanistic pathways in the Friedländer synthesis of 1,6-naphthyridines.

A Comparative Overview of Catalytic Systems and Conditions

The choice of catalyst and reaction conditions is paramount, dictating reaction efficiency, yield, and environmental impact. Modern methodologies have largely shifted away from stoichiometric, harsh reagents toward catalytic, milder, and more sustainable alternatives.

Catalyst SystemTypical ReagentsSolvent(s)Temp. (°C)Key Advantages & CausalityLimitations
Classical Base KOH, NaOH, PiperidineEthanol, Water80–150Inexpensive and readily available. The strong base effectively generates the enolate required for the initial C-C bond formation.[4]Harsh conditions, long reaction times, potential for side reactions (e.g., ketone self-condensation).[11]
Modern "Green" Base Choline Hydroxide (ChOH)Water25–50Biocompatible, metal-free catalyst. Water as a solvent offers significant environmental benefits. ChOH facilitates the reaction via H-bonding.[8][12]May require longer times for sterically hindered substrates.
Acid Catalysis p-TsOH, TFA, CeCl₃·7H₂OToluene, DMSO, Solvent-free25–120Lewis acids like CeCl₃ can coordinate to the carbonyl oxygen, activating it for nucleophilic attack and promoting dehydration steps.[11]Often requires anhydrous conditions; catalyst recovery can be difficult.
Microwave-Assisted Piperidine, DABCOMethanol, Solvent-free80–150Drastically reduces reaction times from hours to minutes via efficient and uniform heating.[13]Requires specialized microwave equipment; scalability can be a concern for some reactor types.
Metal-Catalyzed MnO₂, Copper ComplexesDeep Eutectic Solvents, Water100Enables novel pathways like dehydrogenative annulations, expanding the substrate scope to include alcohols instead of ketones.[14]Catalyst cost and potential for metal contamination in the final product.

Experimental Protocols

The following protocols are presented as robust, validated methods for the synthesis of substituted 1,6-naphthyridines. They represent two distinct approaches: a green, aqueous method and a rapid, solvent-free microwave-assisted method.

Protocol 1: Green Synthesis using Choline Hydroxide in Water

This protocol is adapted from methodologies emphasizing environmental sustainability and operational simplicity.[8][12] It avoids hazardous organic solvents and utilizes a biocompatible catalyst.

Principle: A base-catalyzed Friedländer condensation is performed in an aqueous medium using the ionic liquid choline hydroxide as a highly effective, metal-free catalyst at mild temperatures.

Materials and Reagents:

  • 4-Aminonicotinaldehyde

  • Active methylene compound (e.g., cyclohexanone, acetophenone)

  • Choline hydroxide (ChOH), ~45% in H₂O

  • Deionized Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-aminonicotinaldehyde (1.0 mmol, 1.0 equiv).

  • Add the active methylene compound (1.05 mmol, 1.05 equiv) and deionized water (5 mL).

  • Begin vigorous stirring to create a suspension.

  • Catalyst Addition: Add choline hydroxide (1 mol%, ~5 µL of a 45% solution).

  • Reaction Execution: Purge the flask with an inert gas (e.g., Nitrogen or Argon) and heat the mixture to 50°C with continuous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 10% Methanol/Dichloromethane). The reaction is typically complete within 6-12 hours.[15]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel if necessary.

Protocol 2: Rapid Microwave-Assisted Solvent-Free Synthesis

This protocol leverages the efficiency of microwave irradiation to achieve rapid synthesis under solvent-free conditions, a key principle of green chemistry.[13]

Principle: A base-catalyzed Friedländer condensation is accelerated by microwave energy, with the reactants adsorbed onto a solid support or mixed neat with a catalyst.

Materials and Reagents:

  • 4-Aminonicotinaldehyde

  • Active methylene compound (e.g., ethyl acetoacetate, malononitrile)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or Piperidine

  • Microwave-safe reaction vessel with a snap-cap or crimp top

  • Domestic or dedicated scientific microwave reactor

  • Ethanol or Methanol for recrystallization

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, combine 4-aminonicotinaldehyde (1.0 mmol, 1.0 equiv), the active methylene compound (1.0 mmol, 1.0 equiv), and a catalytic amount of DABCO (0.2 mmol, 0.2 equiv).

  • Mix the solids thoroughly with a spatula until a homogenous powder is formed.

  • Reaction Execution: Cap the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 150-300 W) for short intervals (e.g., 30-60 seconds) for a total of 3-10 minutes. Caution: Monitor pressure and temperature if using a sealed vessel.

  • Monitoring: After the initial irradiation period, cool the vial and check the reaction progress by TLC. If starting material remains, continue irradiation for another 1-2 minutes.

  • Work-up and Isolation: Once the reaction is complete, allow the vessel to cool completely to room temperature.

  • Add cold water to the solid reaction mixture and triturate to break up the solid.

  • Filter the resulting solid product, wash thoroughly with cold water, and air dry.

  • Purification: The crude product is often of high purity. If required, it can be recrystallized from ethanol to afford the pure 1,6-naphthyridine derivative.

Experimental_Workflow start Start: Reagent Combination (Aminopyridine + Methylene Cmpd) add_cat Add Catalyst & Solvent (if not solvent-free) start->add_cat reaction Reaction Under Specified Conditions (Heat / Microwave) add_cat->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete isolate Isolation: Concentration / Filtration workup->isolate purify Purification (Recrystallization / Chromatography) isolate->purify product Final Product: Pure 1,6-Naphthyridine purify->product

Figure 2: Generalized experimental workflow for the Friedländer synthesis of 1,6-naphthyridines.

Concluding Remarks and Future Outlook

The Friedländer annulation remains a cornerstone reaction in heterocyclic chemistry, providing a reliable and adaptable route to the medicinally important 1,6-naphthyridine core. The evolution from classical, high-temperature protocols to modern, catalytic, and environmentally benign methods has dramatically increased its utility in both academic and industrial settings.[8][9][13] The protocols detailed herein offer researchers validated starting points for their synthetic campaigns. Future developments will likely continue to focus on expanding the substrate scope through novel catalytic systems, such as photoredox or electrocatalytic methods, further enhancing the efficiency and sustainability of this venerable reaction.

References

Cobalt-catalyzed [2+2+2] cyclizations for tetrahydronaphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Cobalt-Catalyzed [2+2+2] Cyclizations for the Synthesis of Tetrahydronaphthyridines

Introduction: Building Privileged Scaffolds for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensionality, and favorable physicochemical properties is perpetual. Tetrahydronaphthyridines (THNs) have emerged as a highly prized scaffold, fusing a pyridine ring with a saturated piperidine ring.[1] This combination imparts a high fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved clinical success rates, and provides a rigid framework for presenting substituents to biological targets.[1][2] Consequently, THNs are integral components in the development of therapeutics, including inhibitors of FGFR4 and antagonists for the CXCR4 receptor.[1][3]

Among the most elegant and atom-economical methods for constructing the core pyridine ring of THNs is the transition metal-catalyzed [2+2+2] cycloaddition.[4][5] This reaction assembles a six-membered ring from two alkyne units and a nitrile. The use of earth-abundant and cost-effective cobalt as the catalyst has proven particularly effective for this transformation.[6] Specifically, the intramolecular cyclization of substrates containing both the diyne and nitrile functionalities (dialkynylnitriles) provides a direct and powerful route to the fused bicyclic system of tetrahydronaphthyridines.[7][8]

This guide provides a detailed examination of the cobalt-catalyzed [2+2+2] cyclization for synthesizing THNs, offering mechanistic insights, field-proven catalyst selection strategies, and a detailed experimental protocol for researchers in synthetic chemistry and drug development.

Mechanistic Insights: The Cobalt Catalytic Cycle

Understanding the mechanism of the cobalt-catalyzed [2+2+2] cycloaddition is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle that hinges on the ability of cobalt to mediate the assembly of the three unsaturated components. While various cobalt oxidation states can be involved, the active catalytic species is generally a low-valent Co(I) complex.[9][10]

The key steps are as follows:

  • Formation of the Active Co(I) Catalyst : The cycle is initiated by the generation of a coordinatively unsaturated Co(I) species. This is often achieved by the in situ reduction of a more stable, air-tolerant Co(II) or Co(III) precatalyst.[4][5]

  • Oxidative Coupling : The Co(I) center coordinates to the two alkyne moieties of the substrate. This is followed by an oxidative coupling step to form a five-membered cobaltacyclopentadiene intermediate. This is a critical C-C bond-forming step in the sequence.[4][11][12]

  • Nitrile Insertion : The pendant nitrile group then coordinates to the cobalt center and inserts into one of the Co-C bonds of the metallacycle. This ring expansion step forms a seven-membered cobaltazacycloheptatriene intermediate.[4][11][12]

  • Reductive Elimination & Catalyst Regeneration : The final step is a reductive elimination event that forms the aromatic pyridine ring of the tetrahydronaphthyridine product. This step simultaneously regenerates the active Co(I) catalyst, allowing it to re-enter the catalytic cycle.[4][11][12]

Cobalt_Catalytic_Cycle cluster_main Cobalt-Catalyzed [2+2+2] Cyclization Co_I Active Co(I) Catalyst Coordination Co(I)-Diyne Complex Co_I->Coordination + Substrate Precatalyst Co(II) or Co(III) Precatalyst Precatalyst->Co_I Reduction (e.g., Zn) Diyne Diyne-Nitrile Substrate Diyne->Coordination Metallacycle Cobaltacyclopentadiene Intermediate Coordination->Metallacycle Oxidative Coupling Insertion Cobaltazacycloheptatriene Intermediate Metallacycle->Insertion Nitrile Insertion Product Tetrahydronaphthyridine Product Insertion->Product Reductive Elimination Product->Co_I Catalyst Regeneration

Caption: The catalytic cycle for cobalt-catalyzed pyridine synthesis.

Catalyst Selection: Practicality and Reactivity

The choice of cobalt source is a critical experimental parameter. While early work utilized well-defined but often air-sensitive Co(I) complexes, modern protocols favor the in situ generation of the active catalyst from more robust and commercially available precursors. This approach significantly enhances the practicality and accessibility of the methodology for a broader range of laboratories.

  • Classic Co(I) Precatalysts : Complexes such as cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂) are historically significant and effective catalysts.[13] However, they often require activation by heat or light to dissociate ligands and open a coordination site, and their sensitivity can be a drawback.[4][14]

  • Modern In Situ Systems : A more convenient and robust strategy involves using a stable Co(II) salt, such as cobalt(II) iodide (CoI₂) or cobalt(II) chloride (CoCl₂), in combination with a phosphine ligand and a stoichiometric reducing agent.[11][15]

    • The Role of the Ligand : Bidentate phosphine ligands, like 1,3-bis(diphenylphosphino)propane (dppp), are often employed to stabilize the low-valent cobalt species and modulate its reactivity, preventing catalyst decomposition.[11][12]

    • The Role of the Reductant : Simple metallic zinc powder is a commonly used and inexpensive reducing agent that efficiently converts the Co(II) precatalyst to the catalytically active Co(I) state.[11][15]

This in situ approach avoids the need to synthesize and handle sensitive organometallic complexes, making the procedure more user-friendly and reproducible.

Application Protocol: Microwave-Assisted Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine

This protocol is adapted from the successful synthesis of tetrahydronaphthyridines reported by Powell and coworkers, which leverages microwave irradiation to accelerate the reaction.[7][8]

Materials and Equipment

  • Substrate : A suitable dialkynylnitrile (e.g., N-(cyanomethyl)-N-(prop-2-yn-1-yl)but-2-yn-1-amine).

  • Catalyst : Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂).

  • Solvent : Anhydrous, degassed 1,4-dioxane or toluene.

  • Equipment : Microwave reactor with appropriate reaction vials and caps, magnetic stir bars, Schlenk line or glovebox for inert atmosphere manipulation, standard glassware for workup, silica gel for column chromatography.

General Considerations for Trustworthiness

The active Co(I) catalytic species is sensitive to oxygen. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and ensure reproducible results. Solvents must be rigorously dried and degassed prior to use to remove water and dissolved oxygen, which can poison the catalyst.

Step-by-Step Experimental Procedure

  • Reaction Setup (Inert Atmosphere) :

    • To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add the dialkynylnitrile substrate (e.g., 0.25 mmol, 1.0 equiv).

    • In a separate vial under an inert atmosphere, prepare a stock solution of CpCo(CO)₂ in the reaction solvent (e.g., 5 mol %, 0.0125 mmol).

    • Using a syringe, add the required volume of the catalyst solution to the microwave vial containing the substrate.

    • Add additional anhydrous, degassed solvent to achieve the desired concentration (typically 0.1 M).

    • Securely seal the vial with a cap.

  • Microwave Irradiation :

    • Place the sealed vial into the cavity of the microwave reactor.

    • Program the reactor to heat the reaction mixture to the target temperature (e.g., 150-180 °C) and hold for the specified time (e.g., 15-30 minutes).[7] The use of microwave heating provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional oil bath heating.

  • Work-up and Purification :

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Open the vial and concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude residue can be directly purified by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tetrahydronaphthyridine product.

  • Characterization :

    • Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Analysis A 1. Add Substrate to Microwave Vial B 2. Add Catalyst Solution & Solvent (Inert Atm.) A->B C 3. Seal Vial B->C D 4. Microwave Irradiation (e.g., 180°C, 20 min) C->D E 5. Cool & Concentrate D->E F 6. Column Chromatography E->F G 7. Characterization (NMR, HRMS) F->G H Pure Tetrahydronaphthyridine G->H

Caption: Workflow for the microwave-assisted synthesis of THNs.

Data on Reaction Scope

The cobalt-catalyzed [2+2+2] cyclization is versatile, tolerating various substituents on the dialkynylnitrile backbone. This allows for the synthesis of a library of structurally diverse tetrahydronaphthyridine derivatives.

EntrySubstrate (R¹, R²)ProductYield (%)[7]
1R¹=H, R²=H5,6,7,8-Tetrahydro-1,6-naphthyridine75
2R¹=Me, R²=H2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine71
3R¹=H, R²=Me7-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine68
4R¹=H, R²=Ph7-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine65

Conditions: Substrate (1.0 equiv), CpCo(CO)₂ (5 mol%), toluene, 180 °C, 20 min, microwave irradiation.

Conclusion and Outlook

The cobalt-catalyzed [2+2+2] cycloaddition stands as a highly efficient and reliable method for the synthesis of tetrahydronaphthyridines. Its high atom economy, operational simplicity (especially with in situ catalyst generation), and tolerance of various functional groups make it an invaluable tool for both academic research and industrial drug development. By providing rapid access to these medicinally relevant scaffolds, this reaction empowers chemists to explore new chemical space and accelerate the discovery of next-generation therapeutics.

References

The Versatile Virtuoso: 1,6-Naphthyridine-8-carbaldehyde as a Cornerstone for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

In the landscape of medicinal chemistry, the 1,6-naphthyridine core is a privileged heterocyclic scaffold, forming the basis of numerous pharmacologically active agents.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms offer a unique combination of hydrogen bonding capabilities, metal chelation sites, and π-stacking interactions, making it an ideal framework for engaging with a variety of biological targets. Derivatives of 1,6-naphthyridine have demonstrated a remarkable breadth of therapeutic potential, with applications including anticancer, antiviral (including anti-HIV), antimicrobial, and anti-inflammatory activities.[1][2]

Within this versatile family of compounds, 1,6-naphthyridine-8-carbaldehyde emerges as a particularly valuable building block for drug discovery and development. The aldehyde functional group at the 8-position serves as a versatile chemical handle, allowing for a diverse array of subsequent chemical transformations. This strategic placement enables the introduction of various pharmacophores and the construction of more complex molecular architectures, providing a powerful platform for the synthesis of targeted therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key intermediate in the generation of novel pharmaceutical agents. We will delve into detailed synthetic protocols, explore the causality behind experimental choices, and showcase its application in the construction of clinically relevant scaffolds.

Synthesis of the Key Building Block: this compound

The availability of a reliable and scalable synthesis for this compound is paramount for its use in drug discovery programs. While several methods for the synthesis of substituted 1,6-naphthyridines exist[3][4][5], a common and effective strategy for the introduction of a formyl group at the 8-position is through a Vilsmeier-Haack reaction on an appropriate precursor. This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic and heteroaromatic systems.[6][7][8]

Alternatively, the aldehyde can be prepared via the oxidation of the corresponding 8-methyl-1,6-naphthyridine. The choice of synthetic route will depend on the availability of starting materials and the desired scale of the reaction.

Core Reactivity: Harnessing the Potential of the 8-Carbaldehyde Group

The aldehyde functionality of this compound is the gateway to a multitude of chemical transformations, allowing for the construction of diverse molecular libraries. The electron-withdrawing nature of the naphthyridine ring system can influence the reactivity of the aldehyde, making it a prime substrate for a range of synthetic methodologies.

Key Chemical Transformations:
  • Reductive Amination: To introduce substituted amino groups, a cornerstone of many bioactive molecules.

  • Wittig Reaction and Horner-Wadsworth-Emmons Olefination: For the formation of carbon-carbon double bonds, enabling the extension of the carbon skeleton and the introduction of conjugated systems.

  • Knoevenagel Condensation: For the synthesis of α,β-unsaturated systems by reaction with active methylene compounds.

  • Oxidation: To form the corresponding 1,6-naphthyridine-8-carboxylic acid, which can then be converted into esters, amides, and other derivatives.

The following sections will provide detailed protocols for some of these key reactions, offering insights into the rationale behind the chosen conditions and reagents.

Application in Pharmaceutical Synthesis: Building Clinically Relevant Scaffolds

The true value of this compound is demonstrated in its application as a starting material for the synthesis of complex pharmaceutical agents. Two notable examples are the construction of scaffolds for HIV-1 integrase inhibitors and c-Met kinase inhibitors.

Synthesis of 8-Hydroxy-[1][6]naphthyridine Scaffolds (Anti-HIV Agents)

Derivatives of 8-hydroxy-[1][6]naphthyridine have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. While direct synthesis from the 8-carbaldehyde is not the most commonly reported route, the aldehyde can be a versatile precursor to introduce the necessary functionalities. For instance, the aldehyde can be converted to a nitrile, which can then be transformed into a carboxylic acid or an amide, key components of these inhibitors.

A representative synthetic pathway to access the core 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold is outlined below. It is important to note that many patented syntheses build the ring system with the hydroxyl group's precursor already in place.[1][2] However, the functionalization of a pre-formed 1,6-naphthyridine ring system is a viable alternative strategy.

Diagram: Logical Workflow for 8-Hydroxy-[1][6]naphthyridine Scaffold Synthesis

G start This compound oxidation Oxidation start->oxidation acid 1,6-Naphthyridine-8-carboxylic acid oxidation->acid amidation Amidation acid->amidation amide 1,6-Naphthyridine-8-carboxamide Derivatives amidation->amide hydroxylation Hydroxylation at C7 amide->hydroxylation final_product 8-Hydroxy-[1,6]naphthyridine-7-carboxamide Scaffold hydroxylation->final_product

Caption: A potential synthetic workflow from the 8-carbaldehyde.

Synthesis of 1H-Imidazo[4,5-h][1][6]naphthyridin-2(3H)-one Scaffolds (c-Met Kinase Inhibitors)

The fusion of an imidazole ring across the 7 and 8 positions of the 1,6-naphthyridine core has yielded potent inhibitors of c-Met kinase, a target in cancer therapy. The synthesis of this tricyclic system can be envisioned to start from this compound. A plausible synthetic strategy would involve the conversion of the 8-carbaldehyde to an 8-amino group, followed by the introduction of a functional group at the 7-position that can participate in the imidazole ring closure.

Diagram: Conceptual Pathway to Imidazo[4,5-h][1][6]naphthyridin-2(3H)-one

G start This compound reductive_amination Reductive Amination start->reductive_amination amine 8-Amino-1,6-naphthyridine reductive_amination->amine functionalization Functionalization at C7 amine->functionalization precursor 7,8-Disubstituted Precursor functionalization->precursor cyclization Imidazole Ring Formation precursor->cyclization final_product 1H-Imidazo[4,5-h][1,6]naphthyridin-2(3H)-one Scaffold cyclization->final_product

Caption: A conceptual pathway for the synthesis of the tricyclic core.

Detailed Application Protocols

The following protocols are provided as representative examples of how this compound can be utilized in key synthetic transformations. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: Reductive Amination of this compound

Objective: To synthesize N-substituted-8-(aminomethyl)-1,6-naphthyridines, which are valuable intermediates for further functionalization.

Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds. A one-pot procedure is often preferred for its efficiency. Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes in the presence of various functional groups.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Monitoring: Continue to stir the reaction at room temperature for 2-16 hours. Monitor the consumption of the imine intermediate by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-8-(aminomethyl)-1,6-naphthyridine.

Parameter Typical Conditions
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Stoichiometry Amine (1.0-1.2 eq), NaBH(OAc)₃ (1.5-2.0 eq)
Temperature Room Temperature
Reaction Time 2-16 hours
Typical Yield 70-95%
Protocol 2: Wittig Olefination of this compound

Objective: To synthesize 8-vinyl-1,6-naphthyridine derivatives, which can serve as precursors for further transformations such as Heck coupling or epoxidation.

Rationale: The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from carbonyl compounds.[9] The choice of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the resulting alkene. For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is a common choice.

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1-1.5 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Deprotonation: Add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.0-1.2 eq) dropwise to the suspension. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange). Allow the mixture to stir at 0 °C for 30-60 minutes.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-vinyl-1,6-naphthyridine.

Parameter Typical Conditions
Phosphonium Salt Methyltriphenylphosphonium bromide
Base n-Butyllithium (n-BuLi), Potassium tert-butoxide (t-BuOK)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-12 hours
Typical Yield 60-85%

Conclusion

This compound stands as a testament to the power of strategic functionalization in medicinal chemistry. Its versatile aldehyde group, coupled with the inherent pharmacological potential of the 1,6-naphthyridine scaffold, makes it an invaluable asset in the quest for novel therapeutics. The protocols and strategies outlined in this application note provide a solid foundation for researchers to harness the synthetic potential of this key building block, paving the way for the discovery and development of the next generation of innovative medicines.

References

Application Notes and Protocols: 1,6-Naphthyridines in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of 1,6-Naphthyridines in Advanced Materials

The 1,6-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has long been a privileged structure in medicinal chemistry.[1][2] However, its unique electronic and photophysical properties are now positioning it as a versatile building block in the realm of materials science.[3][4] The electron-deficient nature of the pyridine rings, combined with a rigid and planar aromatic structure, makes 1,6-naphthyridine derivatives excellent candidates for a new generation of organic functional materials.[4] Their applications span across organic electronics, coordination chemistry, and nonlinear optics, offering promising avenues for the development of advanced technologies.[4][5]

This guide provides an in-depth exploration of the application of 1,6-naphthyridines in materials science, with a focus on their use in organic light-emitting diodes (OLEDs), as fluorescent materials, and as ligands in coordination polymers and metal-organic frameworks (MOFs). We will delve into the synthetic strategies that allow for the fine-tuning of their properties, present detailed experimental protocols for their preparation and device fabrication, and provide quantitative data to guide researchers in this exciting field.

I. Organic Electronics: 1,6-Naphthyridines as Luminophores and Charge Transport Materials

The tunable photoluminescence and charge transport characteristics of 1,6-naphthyridine derivatives make them highly attractive for applications in organic electronics.[3][6] By judiciously modifying the core structure with various functional groups, their emission color, quantum yield, and charge carrier mobility can be precisely controlled.

Application Note: Fused Polycyclic 1,6-Naphthyridin-4-amines as High-Performance Fluorophores

Fused polycyclic 1,6-naphthyridin-4-amines have emerged as a promising class of fluorophores due to their intriguing optical and electrochemical properties.[3][7] These compounds can exhibit high fluorescence quantum yields and their emission can be tuned across the visible spectrum. The introduction of auxochromic groups, such as a diethylamino substituent, can lead to a significant bathochromic shift in the absorption and emission spectra, making them suitable for a range of applications, including as dopants in the emissive layer of OLEDs.[7]

Causality Behind Experimental Choices: The synthesis of these materials often employs acid-mediated intramolecular Friedel-Crafts-type reactions.[3] This strategy is advantageous as it allows for the construction of the fused ring system in a single step from readily available precursors. The choice of the acid catalyst (e.g., trifluoromethanesulfonic acid or sulfuric acid) can be critical and is often determined by the electronic nature of the substituents on the starting materials. For substrates bearing electron-withdrawing groups, a stronger acid like concentrated sulfuric acid may be required to facilitate the cyclization.[7] The cyano group in the precursor acts as a one-carbon synthon, which is a key feature of this synthetic design.[3]

Protocol 1: Synthesis of Fused Polycyclic 1,6-Naphthyridin-4-amines via Friedel-Crafts Annulation

This protocol describes a general procedure for the synthesis of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines.[3]

Materials:

  • 4-(Arylamino)nicotinonitrile precursor (1.0 eq)

  • Trifluoromethanesulfonic acid (CF₃SO₃H) (10 eq) or concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of the 4-(arylamino)nicotinonitrile precursor (0.1 g) in dichloromethane (3 mL) at room temperature, add trifluoromethanesulfonic acid (10 equivalents) dropwise.

  • Stir the reaction mixture at room temperature for 0.5-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired fused polycyclic 1,6-naphthyridin-4-amine.

Note: For substrates with electron-withdrawing groups on the aniline moiety, concentrated sulfuric acid may be used instead of trifluoromethanesulfonic acid, and the reaction may require a longer reaction time.[7]

Diagram: Synthetic Workflow for Fused 1,6-Naphthyridin-4-amines

G start Start: 4-(Arylamino)nicotinonitrile reaction Friedel-Crafts Annulation (CF3SO3H or H2SO4) start->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Product: Fused 1,6-Naphthyridin-4-amine purification->product G cluster_device OLED Device Structure cluster_energy Energy Level Diagram (eV) Anode (ITO) Anode (ITO) HIL HIL HTL HTL EML EML ETL ETL EIL EIL Cathode (Al) Cathode (Al) HOMO_HTL HTL HOMO HOMO_EML EML HOMO HOMO_HTL->HOMO_EML LUMO_HTL HTL LUMO LUMO_EML EML LUMO HOMO_EML->LUMO_EML Recombination & Light Emission LUMO_ETL ETL LUMO LUMO_EML->LUMO_ETL HOMO_ETL ETL HOMO Cathode_WF Cathode Work Function LUMO_ETL->Cathode_WF Electron Injection Anode_WF Anode Work Function Anode_WF->HOMO_HTL Hole Injection G start Start: 1,6-Naphthyridine Linker & Metal Salt reaction Solvothermal Synthesis (DMF, 100-120 °C) start->reaction isolation Isolation & Washing reaction->isolation characterization Characterization (PXRD, TGA, Gas Adsorption) isolation->characterization product Product: Porous 1,6-Naphthyridine MOF characterization->product G cluster_off Sensor Alone (Low Fluorescence) cluster_on Sensor + Analyte (High Fluorescence) Sensor_Off [Receptor-Linker-Fluorophore] Quencher Quenching Mechanism (e.g., PET) Sensor_On [Analyte-Receptor-Linker-Fluorophore] Light Fluorescence Emission Analyte Analyte Analyte->Sensor_On Binding

References

Application Notes and Protocols: 1,6-Naphthyridine Derivatives as Ligands for Metal-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel and efficient metal-based catalysts is a cornerstone of modern chemistry, with applications spanning from pharmaceutical synthesis to materials science. The performance of these catalysts is intrinsically linked to the electronic and steric properties of their surrounding ligands. Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, have emerged as privileged scaffolds for ligand design.[1] Their rigid structure and the presence of two nitrogen atoms allow for the formation of stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, palladium, and copper.[2][3][4]

While the 1,8- and 1,5-isomers of naphthyridine have been extensively studied as ligands in catalysis, the 1,6-naphthyridine framework represents a comparatively underexplored yet highly promising platform. The unique arrangement of its nitrogen atoms can impart distinct electronic and coordination properties to the resulting metal complexes, potentially leading to novel reactivity and selectivity.[5] This guide provides a comprehensive overview of the synthesis of 1,6-naphthyridine derivatives, their coordination to metal centers, and their potential applications in metal-based catalysis, offering researchers a detailed roadmap for exploring this exciting class of ligands.

I. Synthesis of 1,6-Naphthyridine Ligands

The versatility of 1,6-naphthyridine-based ligands stems from the ability to introduce a wide array of substituents onto the core scaffold, allowing for the fine-tuning of their steric and electronic properties. Several synthetic strategies have been developed to access functionalized 1,6-naphthyridines.

One-pot multicomponent reactions offer an efficient and atom-economical approach. For instance, the reaction of benzaldehyde derivatives, malononitrile, and 1-naphthylamine in the presence of a recyclable organometallic catalyst can yield highly substituted 1,6-naphthyridine derivatives in a single step.[6] Another powerful method involves the acid-mediated intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles, which provides a mild and straightforward route to fused polycyclic 1,6-naphthyridin-4-amines.[7][8]

For the synthesis of ligands suitable for bimetallic catalysts, derivatives such as 2,2'-pyridyl-1,6-naphthyridine (1,6-pynap) can be prepared. The synthesis of this ligand involves a multi-step process starting from 4-aminopyridine.[9]

Protocol 1: Synthesis of 2,2′-pyridyl-1,6-naphthyridine (1,6-pynap)[9]

This protocol outlines the synthesis of a key 1,6-naphthyridine-based ligand, 2,2′-pyridyl-1,6-naphthyridine, which can act as a bidentate or bridging ligand in metal complexes.

Step 1: Synthesis of N-(Pyridin-4-yl)pivalamide

  • To a solution of 4-aminopyridine (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-(pyridin-4-yl)pivalamide.

Step 2: Synthesis of N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide

  • Dissolve N-(pyridin-4-yl)pivalamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add sec-butyllithium (2.5 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (3 equivalents) dropwise.

  • Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Step 3: Synthesis of 4-Amino-3-pyridinecarboxaldehyde

  • Reflux a solution of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide (1 equivalent) in 6 M hydrochloric acid for 4 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer, filter, and concentrate to obtain 4-amino-3-pyridinecarboxaldehyde, which can be used in the next step without further purification.

Step 4: Synthesis of 2,2′-pyridyl-1,6-naphthyridine

  • In a flask equipped with a reflux condenser, combine 4-amino-3-pyridinecarboxaldehyde (1 equivalent) and 2-acetylpyridine (1.2 equivalents) in ethanol.

  • Add potassium hydroxide (3 equivalents) to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 2,2'-pyridyl-1,6-naphthyridine.

G cluster_ligand_synthesis Ligand Synthesis Workflow start 4-Aminopyridine step1 Pivaloylation start->step1 intermediate1 N-(Pyridin-4-yl)pivalamide step1->intermediate1 step2 Ortho-lithiation & Formylation intermediate1->step2 intermediate2 N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide step2->intermediate2 step3 Acid Hydrolysis intermediate2->step3 intermediate3 4-Amino-3-pyridinecarboxaldehyde step3->intermediate3 step4 Friedländer Annulation with 2-Acetylpyridine intermediate3->step4 end 2,2'-pyridyl-1,6-naphthyridine step4->end

Caption: Workflow for the synthesis of 2,2'-pyridyl-1,6-naphthyridine.

II. Synthesis of 1,6-Naphthyridine-Metal Complexes

The nitrogen atoms of the 1,6-naphthyridine scaffold serve as excellent coordination sites for transition metals. The synthesis of metal complexes typically involves the reaction of the 1,6-naphthyridine derivative with a suitable metal precursor in an appropriate solvent.

Rhenium carbonyl complexes, for example, are known to be catalysts for a variety of reactions, including C-C bond formation and CO₂ reduction.[9] The synthesis of a Re(I) complex with the 1,6-pynap ligand serves as an illustrative example of the complexation process.

Protocol 2: Synthesis of a Rhenium(I) Carbonyl Complex with 2,2′-pyridyl-1,6-naphthyridine[9]

This protocol describes the synthesis of a well-defined Re(I) complex, which can serve as a precursor for more complex catalytic systems.

Materials:

  • 2,2′-pyridyl-1,6-naphthyridine (1,6-pynap) (1 equivalent)

  • Pentacarbonylrhenium(I) chloride (Re(CO)₅Cl) (1 equivalent)

  • Anhydrous acetonitrile (CH₃CN)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,6-pynap in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve Re(CO)₅Cl in anhydrous acetonitrile.

  • Transfer the Re(CO)₅Cl solution to the 1,6-pynap solution via cannula.

  • Reflux the reaction mixture for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography or IR spectroscopy (observing the changes in the C≡O stretching frequencies).

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Reduce the volume of the solvent under vacuum.

  • The product can be precipitated by the addition of a non-polar solvent such as hexane.

  • Collect the solid product by filtration, wash with hexane, and dry under vacuum.

  • The resulting complex, [Re(1,6-pynap)(CO)₃Cl], can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Characterization: The synthesized complex should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR spectroscopy: To confirm the coordination of the ligand to the metal center.

  • FT-IR spectroscopy: To identify the characteristic C≡O stretching frequencies of the carbonyl ligands.

  • UV-Vis spectroscopy: To study the electronic properties of the complex.

  • Elemental analysis: To confirm the elemental composition of the complex.

  • X-ray crystallography (if suitable crystals are obtained): To determine the precise solid-state structure of the complex.

G cluster_complexation Metal Complex Synthesis ligand 1,6-pynap Ligand reaction Complexation in Acetonitrile (Reflux) ligand->reaction metal_precursor Re(CO)5Cl metal_precursor->reaction product [Re(1,6-pynap)(CO)3Cl] reaction->product

Caption: Formation of a Rhenium(I)-1,6-pynap complex.

III. Applications in Metal-Based Catalysis

While the catalytic applications of 1,6-naphthyridine-metal complexes are an emerging field of study, the extensive research on other naphthyridine isomers provides a strong foundation for predicting their potential. The electronic properties of the 1,6-naphthyridine ligand, which can be modulated by substituents, make it a promising candidate for a variety of catalytic transformations.

A. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of ligand is critical for the efficiency and selectivity of these reactions. While there is extensive literature on the use of other N-heterocyclic ligands in cross-coupling, the application of 1,6-naphthyridine derivatives is a promising area for investigation.

Mechanistic Insight: In a typical cross-coupling cycle, the ligand stabilizes the active palladium catalyst, facilitates oxidative addition and reductive elimination, and influences the overall reaction kinetics. The bidentate nature of 1,6-naphthyridine ligands can provide a stable coordination environment for the palladium center.

Representative Protocol (based on analogy with other N-heterocyclic ligands): The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for a 1,6-naphthyridine-palladium catalyst.

Materials:

  • Aryl halide (1 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5-5 mol%)

  • 1,6-Naphthyridine ligand (1-2 equivalents relative to Pd)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • To a Schlenk flask, add the aryl halide, arylboronic acid, base, palladium precursor, and 1,6-naphthyridine ligand.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

EntryAryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (1)1,6-Naphthyridine (2)K₂CO₃Toluene/H₂O100Expected High
21-Chloro-4-nitrobenzene4-Methoxyphenylboronic acidPd₂(dba)₃ (0.5)1,6-Naphthyridine (2)K₃PO₄Dioxane110Expected High

Note: Yields are hypothetical and serve as a starting point for optimization.

G cluster_catalytic_cycle Generalized Cross-Coupling Cycle catalyst Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition catalyst->oxidative_addition R-X intermediate1 R-Pd(II)(X)L2 oxidative_addition->intermediate1 transmetalation Transmetalation intermediate1->transmetalation R'-M intermediate2 R-Pd(II)(R')L2 transmetalation->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst product R-R' (Product) reductive_elimination->product reactants R-X + R'-M

Caption: A generalized catalytic cycle for a cross-coupling reaction.

B. Oxidation Reactions

Ruthenium complexes with naphthyridine ligands have been shown to be effective catalysts for oxidation reactions, such as the oxidation of alcohols and the epoxidation of alkenes.[2] The 1,8-naphthyridine ligand has been shown to support dinuclear ruthenium complexes that exhibit interesting catalytic activity. It is plausible that 1,6-naphthyridine ligands could also form catalytically active ruthenium complexes.

Mechanistic Insight: The catalytic cycle for alcohol oxidation often involves the formation of a high-valent ruthenium-oxo species, which then acts as the active oxidant. The naphthyridine ligand plays a crucial role in stabilizing this species and modulating its reactivity.

C. Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis. Chiral 1,5-naphthyridine derivatives have been successfully employed in asymmetric ruthenium-catalyzed hydrogenation reactions, achieving high enantioselectivities.[3] By introducing chiral substituents onto the 1,6-naphthyridine scaffold, it should be possible to develop a new class of chiral ligands for a wide range of asymmetric transformations.

Causality in Asymmetric Induction: The chirality of the ligand creates a chiral environment around the metal center. During the catalytic reaction, this chiral environment favors the formation of one enantiomer of the product over the other by creating a lower energy transition state for its formation. The rigidity of the naphthyridine backbone can enhance the transfer of chiral information from the ligand to the reacting substrates.

IV. Conclusion and Future Outlook

1,6-Naphthyridine derivatives represent a versatile and promising class of ligands for metal-based catalysis. While their catalytic applications are still in their infancy compared to other naphthyridine isomers, the foundational work on their synthesis and coordination chemistry has been laid. The unique electronic and steric properties of the 1,6-naphthyridine scaffold offer exciting opportunities for the development of novel catalysts with enhanced activity and selectivity.

Future research in this area should focus on:

  • The synthesis and characterization of a broader range of 1,6-naphthyridine-metal complexes with various transition metals.

  • The systematic evaluation of these complexes in a wide array of catalytic reactions, including cross-coupling, oxidation, hydrogenation, and polymerization.

  • The design and synthesis of chiral 1,6-naphthyridine ligands for applications in asymmetric catalysis.

  • Detailed mechanistic studies to elucidate the role of the 1,6-naphthyridine ligand in catalysis and to guide the rational design of next-generation catalysts.

This guide provides researchers with the necessary protocols and conceptual framework to embark on the exploration of 1,6-naphthyridine derivatives as ligands, a journey that promises to yield exciting discoveries in the field of metal-based catalysis.

References

Application Notes and Protocols for Nucleophilic Substitution on 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic framework, containing two hydrogen bond acceptors, serves as an excellent scaffold for designing molecules that interact with a variety of biological targets. Consequently, 1,6-naphthyridine derivatives have been investigated as potent inhibitors for targets including HIV integrase, various kinases (FGFR, c-Met, SYK), and phosphodiesterases.[3][4][5] The ability to rapidly and efficiently functionalize this core is paramount to exploring the vast chemical space required for modern drug discovery programs.[3][6]

Nucleophilic substitution reactions are a cornerstone of this functionalization effort. By strategically placing a suitable leaving group on the 1,6-naphthyridine ring, chemists can introduce a diverse array of nucleophiles, systematically modifying the scaffold's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the mechanisms, protocols, and field-proven insights for performing these critical transformations.

Part 1: Mechanistic Underpinnings of Substitution Reactions

Understanding the reaction mechanism is critical for troubleshooting and optimizing synthetic routes. For 1,6-naphthyridines, two primary pathways dominate: direct nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

The most common pathway is the SNAr mechanism, a two-step addition-elimination process.[7][8] Unlike typical SN2 reactions, a backside attack is sterically impossible on an aromatic ring.[7][9] Instead, the reaction proceeds as follows:

  • Activation: The 1,6-naphthyridine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms. This electronic property is essential as it makes the aromatic ring susceptible to attack by nucleophiles.[8][9] The presence of a good leaving group (e.g., -Cl, -Br, -OTf) is also required.[3][7]

  • Step 1: Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom bearing the leaving group. This step is typically the rate-determining step. The attack breaks the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][10]

  • Step 2: Elimination & Aromaticity Restoration: The negative charge in the Meisenheimer complex is stabilized through resonance, particularly by the ring nitrogens.[7] The complex rapidly collapses by ejecting the leaving group, thereby restoring the aromaticity of the ring and forming the final substituted product.

The regioselectivity of the attack is dictated by the position of the leaving group. On the 1,6-naphthyridine scaffold, positions C5 and C7 are particularly reactive as they are adjacent to the ring nitrogens (N6 and N1, respectively), which provide powerful resonance stabilization to the Meisenheimer intermediate.

Caption: The SNAr addition-elimination mechanism on a 1,6-naphthyridine core.

The Buchwald-Hartwig Amination Pathway

For C-N bond formation, especially with less nucleophilic amines or on less activated substrates, the Buchwald-Hartwig amination offers a powerful alternative to SNAr.[11] This palladium-catalyzed cross-coupling reaction has revolutionized aryl amine synthesis due to its broad substrate scope and tolerance for various functional groups.[11]

The catalytic cycle generally involves three key stages:

  • Oxidative Addition: A low-valent Palladium(0) complex inserts into the aryl-halide (or triflate) bond of the 1,6-naphthyridine, forming a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: This is the final product-forming step where the new C-N bond is formed, and the Pd(0) catalyst is regenerated to re-enter the catalytic cycle.[12][13]

The choice of phosphine ligand is critical, as bulky, electron-rich ligands (e.g., XPhos, SPhos) stabilize the palladium catalyst and accelerate the key steps of the cycle.[12]

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ OA_complex L₂(Ar)Pdᴵᴵ-X Pd0->OA_complex Oxidative Addition Amido_complex L₂(Ar)Pdᴵᴵ-NR¹R² OA_complex->Amido_complex Amine Coordination & Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR¹R² Amido_complex->Product ArX Ar-X (Naphthyridine-LG) ArX->OA_complex Amine HNR¹R² Amine->OA_complex Base Base Base->OA_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 2: Experimental Protocols & Data

The following protocols are grounded in published, validated methodologies and provide a starting point for laboratory execution.

Protocol 1: SNAr with Amine Nucleophiles via a Ditriflate Intermediate

This protocol leverages a highly reactive 1,6-naphthyridine-5,7-ditriflate intermediate, which allows for regioselective monosubstitution under mild conditions.[3] The triflate group (-OTf) is an exceptional leaving group, rendering the C5 and C7 positions highly electrophilic.

A. Materials & Reagents

  • Substrate: 1,6-Naphthyridine-5,7-ditriflate[3]

  • Nucleophile: Amine of choice (e.g., morpholine, piperidine, aniline) (1.1 - 1.5 equivalents)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

B. Step-by-Step Methodology

  • To a dry, oven-baked flask under an inert atmosphere, add the 1,6-naphthyridine-5,7-ditriflate (1.0 eq).

  • Dissolve the substrate in the chosen anhydrous solvent (e.g., MeCN).

  • Add the amine nucleophile (1.1 eq for monosubstitution) to the solution.

  • Add the base (e.g., DIPEA, 2.0 eq) and stir the reaction mixture at room temperature. Causality Note: The base neutralizes the triflic acid byproduct, preventing protonation of the amine nucleophile or the product.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the C5-substituted product. The remaining C7-triflate can be used for subsequent diversification.[3]

Protocol 2: SNAr with Thiol Nucleophiles

This protocol demonstrates the versatility of the SNAr reaction for forming C-S bonds, which are valuable in medicinal chemistry.

A. Materials & Reagents

  • Substrate: Activated 1,6-Naphthyridine (e.g., 5-chloro- or 5-triflyloxy-1,6-naphthyridine)

  • Nucleophile: Sodium thiomethoxide (NaSMe) solution in THF or other thiol with a suitable base (e.g., NaH) (1.2 equivalents)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMF

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

B. Step-by-Step Methodology

  • In a dry flask under an inert atmosphere, dissolve the activated 1,6-naphthyridine substrate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath. Causality Note: This is often done to control the exothermicity of the reaction with highly reactive nucleophiles.

  • Slowly add the sodium thiomethoxide solution (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the desired thioether.[3]

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is ideal for coupling a broader range of amines, including anilines and secondary amines, with halo-naphthyridines.

A. Materials & Reagents

  • Substrate: Halo-1,6-naphthyridine (e.g., 7-chloro-1,6-naphthyridine) (1.0 eq)

  • Nucleophile: Amine of choice (1.2 eq)

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • Ligand: XPhos, SPhos, or other suitable Buchwald ligand (2-10 mol%)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 eq)

  • Solvent: Anhydrous Toluene or Dioxane

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

B. Step-by-Step Methodology

  • To a Schlenk tube or similar reaction vessel, add the halo-1,6-naphthyridine (1.0 eq), palladium pre-catalyst, ligand, and base. Causality Note: It is critical to assemble the reaction under an inert atmosphere as the Pd(0) active species is oxygen-sensitive.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the anhydrous solvent (e.g., Toluene) followed by the amine nucleophile (1.2 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Causality Note: The ligand choice is crucial. Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, improving overall efficiency.[12]

  • Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution and purify the product by column chromatography.

Summary of Reaction Conditions and Scope

The following table summarizes the scope of nucleophiles successfully employed in SNAr reactions with 1,6-naphthyridine-5,7-ditriflate intermediates, demonstrating the versatility of this approach.[3]

EntryNucleophile (Amine)Position of SubstitutionConditionsYield (%)
1tert-Butyl piperazine-1-carboxylateC5DIPEA, MeCN, rt91
2MorpholineC5DIPEA, MeCN, rt85
3(S)-tert-Butyl 3-aminopyrrolidine-1-carboxylateC5DIPEA, MeCN, rt87
4AnilineC5DIPEA, MeCN, rt61
54-(1H-Pyrazol-1-yl)anilineC5DIPEA, MeCN, rt80

Part 3: Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion (SNAr) 1. Poor leaving group.2. Deactivated substrate.3. Weak nucleophile.4. Insufficiently strong base.1. Switch from -Cl/-Br to a triflate (-OTf) leaving group for enhanced reactivity.[3]2. Increase reaction temperature or switch to a more polar aprotic solvent like DMF or DMSO.3. Deprotonate the nucleophile with a stronger base (e.g., NaH) prior to addition.4. For amine coupling, consider switching to the Buchwald-Hartwig protocol.[11]
No or Low Conversion (Buchwald-Hartwig) 1. Inactive catalyst.2. Inappropriate ligand or base.3. Presence of oxygen or water.1. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.2. Screen different generations of Buchwald ligands (e.g., XPhos, RuPhos) and bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).3. Use a pre-catalyst to ensure reliable generation of the active Pd(0) species.[14]
Multiple Products / Poor Regioselectivity 1. Reaction conditions too harsh.2. Competing reactive sites.1. Lower the reaction temperature and monitor carefully.2. Use a more selective protocol. For example, the use of ditriflates allows for controlled, sequential substitution at C5 then C7.[3]3. Employ protecting groups if other nucleophilic sites are present on the substrate.
Hydrodehalogenation (Side Reaction) 1. Presence of a hydrogen source.2. Certain palladium-catalyzed conditions can favor this pathway.1. Ensure anhydrous conditions.2. Optimize the ligand-to-metal ratio in Buchwald-Hartwig reactions.
Purification Difficulties 1. Highly polar nature of products.2. Residual palladium catalyst.1. Use a more polar eluent system for chromatography or consider reverse-phase chromatography.2. Filter the crude reaction mixture through a pad of Celite or a dedicated palladium scavenger resin before concentration.

Conclusion

The functionalization of the 1,6-naphthyridine scaffold via nucleophilic substitution is a robust and versatile strategy for medicinal chemists. A thorough understanding of the underlying SNAr and palladium-catalyzed mechanisms allows researchers to make informed decisions to optimize reaction outcomes. By leveraging highly reactive intermediates like heteroaryl triflates for SNAr or employing the powerful Buchwald-Hartwig amination, diverse libraries of novel 1,6-naphthyridine derivatives can be synthesized efficiently, accelerating the path toward new therapeutic discoveries.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Substituted 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1,6-Naphthyridines and the Power of Suzuki Coupling

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its unique arrangement of two nitrogen atoms within a fused bicyclic system imparts specific electronic and steric properties, making it a versatile core for designing molecules that can interact with a wide range of biological targets. Indeed, substituted 1,6-naphthyridines are found in molecules exhibiting a wide array of biological activities, including potent kinase inhibitors for cancer therapy.[2][3] The ability to precisely and efficiently introduce diverse substituents onto this core is paramount for systematic structure-activity relationship (SAR) studies and the optimization of lead compounds.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds in modern organic synthesis.[4] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the way chemists approach the synthesis of complex molecules.[5] The reaction's success is attributed to its mild conditions, exceptional functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally non-toxic nature of the boron-containing byproducts.[6][7]

For the derivatization of heteroaromatic systems like 1,6-naphthyridines, the Suzuki coupling is particularly advantageous. It allows for the introduction of aryl, heteroaryl, and even alkyl groups at specific positions, which would be challenging to achieve through classical methods. This guide provides a comprehensive overview, detailed protocols, and expert insights into the application of Suzuki cross-coupling reactions for the functionalization of substituted 1,6-naphthyridines, aimed at researchers, scientists, and professionals in the field of drug development.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6][8] Understanding this cycle is crucial for rationalizing reaction conditions and troubleshooting suboptimal outcomes.

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen (or carbon-triflate) bond of the substituted 1,6-naphthyridine. This step forms a new Pd(II) intermediate. The reactivity of the leaving group is a key factor, with the general trend being I > Br > OTf > Cl.[9]

  • Transmetalation: In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is critical and can significantly impact the reaction rate and yield.[11]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8]

Suzuki_Cycle cluster_inputs Inputs cluster_output Output Ar1X Halo-1,6-Naphthyridine (Ar¹-X) Pd(II)_Intermediate1 Pd(II)_Intermediate1 Ar1X->Pd(II)_Intermediate1 Ar2B Boronic Acid/Ester (Ar²-B(OR)₂) Pd(II)_Intermediate2 Pd(II)_Intermediate2 Ar2B->Pd(II)_Intermediate2 Base Base Base->Pd(II)_Intermediate2 Product Substituted 1,6-Naphthyridine (Ar¹-Ar²) Pd(II)_Intermediate2->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Part 1: Synthesis of a Halo-1,6-Naphthyridine Precursor

A common prerequisite for Suzuki coupling is the presence of a suitable leaving group, such as a halogen or triflate, on the 1,6-naphthyridine core. The following protocol describes a general method for the synthesis of 2-chloro-1,6-naphthyridine from 1,6-naphthyridin-2(1H)-one.

Protocol 1: Synthesis of 2-Chloro-1,6-naphthyridine

Materials:

  • 1,6-Naphthyridin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 1,6-naphthyridin-2(1H)-one (1.0 eq).

  • Carefully add phosphorus oxychloride (10 volumes, e.g., 20 mL for 2 g of starting material) to the flask.

  • Heat the reaction mixture to reflux and maintain for 16 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the starting material.

  • After completion, cool the mixture to room temperature.

  • Carefully concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

  • Dissolve the residue in dichloromethane (DCM).

  • Slowly and carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Caution: This will generate CO₂ gas.

  • Separate the organic layer, and dry it over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of 1-2% methanol in dichloromethane as the eluent to afford 2-chloro-1,6-naphthyridine as a solid.[5]

Workflow_Synthesis

Figure 2: General workflow for the synthesis of 2-chloro-1,6-naphthyridine.

Part 2: Suzuki Cross-Coupling of a Substituted 1,6-Naphthyridine

The following protocol is a representative example for the Suzuki cross-coupling of a substituted 1,6-naphthyridine triflate with an arylboronic acid pinacol ester, adapted from a procedure for the synthesis of highly substituted 1,6-naphthyridines.[6]

Protocol 2: Suzuki Coupling of 5-Amino-7-triflyl-1,6-naphthyridine Derivative

Materials:

  • Substituted 5-amino-7-triflyl-1,6-naphthyridine (1.0 eq)

  • Arylboronic acid pinacol ester (1.2 eq)

  • XPhos Pd G4 (or other suitable Pd catalyst/ligand system, e.g., 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial, add the 5-amino-7-triflyl-1,6-naphthyridine (1.0 eq), the arylboronic acid pinacol ester (1.2 eq), cesium carbonate (2.0 eq), and the palladium catalyst (e.g., XPhos Pd G4, 5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M with respect to the starting naphthyridine.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrates.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted 1,6-naphthyridine.

Data Presentation: Optimizing Reaction Conditions

The success of a Suzuki coupling on the 1,6-naphthyridine core is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides insights into their selection.

ParameterCommon Reagents/ConditionsRationale and Causality
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G4)Pd(0) sources like Pd(PPh₃)₄ and Pd₂(dba)₃ can be used directly. Pd(II) sources like Pd(OAc)₂ require in-situ reduction. Pre-catalysts offer improved stability and catalytic activity, especially for challenging substrates.[9]
Ligand Phosphine-based (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs)Electron-rich, bulky ligands like XPhos and SPhos can accelerate both oxidative addition and reductive elimination, and are often necessary for coupling with less reactive chlorides or sterically hindered substrates.[6] The nitrogen atoms in the 1,6-naphthyridine ring can coordinate to palladium, potentially inhibiting the catalyst; therefore, strongly binding and effective ligands are crucial.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃The base is essential for the transmetalation step. Stronger bases like K₃PO₄ and Cs₂CO₃ are often more effective, particularly with electron-deficient or sterically hindered boronic acids.[7] The choice of base can also influence side reactions like protodeboronation.
Solvent Toluene, Dioxane, DMF, THF, often with water as a co-solventA mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitate the transmetalation. The choice of solvent can also affect the solubility of the reactants and the stability of the catalyst.
Temperature Room temperature to >100 °CHigher temperatures are often required to drive the reaction to completion, especially with less reactive substrates like aryl chlorides. Microwave heating can significantly reduce reaction times.[7]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise in Suzuki couplings with N-heterocycles.

Troubleshooting

Figure 3: A troubleshooting flowchart for common issues in Suzuki couplings.

  • Low to No Yield: This is the most common issue. First, ensure that the palladium catalyst and ligand are active and that the solvents have been properly degassed to remove oxygen, which can deactivate the catalyst. If the issue persists, a screen of different ligands, bases, and solvents is often necessary. For the electron-deficient 1,6-naphthyridine ring, more electron-rich and bulky ligands may be required.[9]

  • Protodeboronation: This is a side reaction where the boronic acid reacts with a proton source (often water) to regenerate the corresponding arene, consuming the nucleophile.[11] This is more common with electron-deficient heteroarylboronic acids. Using anhydrous conditions, a stronger, less nucleophilic base like K₃PO₄, or more stable boronic acid derivatives (e.g., pinacol esters or MIDA boronates) can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur, especially in the presence of oxygen. Rigorous degassing of the reaction mixture is the primary solution.

  • Dehalogenation: The starting halo-1,6-naphthyridine can be reduced to the parent heterocycle. This can sometimes be addressed by using a milder base or lowering the reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the medicinally important 1,6-naphthyridine scaffold. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are key to successfully applying this powerful transformation. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers aiming to synthesize novel and diverse libraries of substituted 1,6-naphthyridines for drug discovery and development.

References

Use of 1,6-Naphthyridine-8-carbaldehyde in Schiff base formation

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of 1,6-Naphthyridine-8-carbaldehyde in the Synthesis of Novel Schiff Bases

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine motif is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a versatile scaffold in the design of biologically active compounds.[1][2] These bicyclic systems, composed of two fused pyridine rings, are present in molecules investigated for a range of therapeutic applications, including inhibitors for c-Met kinase and HIV integrase.[1][2] The strategic functionalization of this core structure is paramount to exploring new chemical space and developing novel therapeutic agents.

One of the most effective methods for molecular elaboration is through the formation of Schiff bases (or imines), which are typically formed via the condensation of a primary amine with an aldehyde or ketone.[3][4] The resulting azomethine group (-C=N-) is not merely a linker; it is a pharmacologically significant functional group that can enhance the biological profile of a molecule.[5] Schiff bases and their metal complexes exhibit a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6][7][8]

This guide focuses on This compound (CAS 885278-16-0)[9], a key building block that combines the desirable properties of the naphthyridine core with the reactive potential of an aldehyde. By converting the 8-carbaldehyde group into a Schiff base, researchers can readily attach a diverse range of amine-containing fragments, thereby generating libraries of novel compounds for screening and development. This document provides a detailed mechanistic overview, a robust synthesis protocol, characterization guidelines, and application insights for this powerful synthetic transformation.

The Core Reaction: Mechanistic Insights into Schiff Base Formation

The synthesis of a Schiff base is a classic nucleophilic addition-elimination reaction.[10] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction typically proceeds under mild, often acid-catalyzed, conditions.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous ethanol or methanol is commonly used. These solvents effectively dissolve the reactants and are polar enough to stabilize the transition states without being overly reactive. Crucially, they can be easily removed post-reaction.

  • Catalyst: A catalytic amount of a weak acid (e.g., acetic acid) is often added. The acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. An excess of strong acid is avoided as it would protonate the amine nucleophile, rendering it inactive.

  • Temperature: Refluxing is typically employed to provide the necessary activation energy for the dehydration step (elimination of water), which drives the equilibrium towards the final imine product.

The process can be visualized in two main stages:

  • Formation of a Hemiaminal (Carbinolamine) Intermediate: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of this compound.

  • Dehydration to Form the Imine: The hemiaminal intermediate is unstable and, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the stable C=N double bond of the Schiff base.

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product Aldehyde This compound (Electrophile) Attack Nucleophilic Attack by Amine Aldehyde->Attack Amine Primary Amine (Nucleophile) Amine->Attack Hemiaminal Hemiaminal Intermediate Formation Attack->Hemiaminal Dehydration Acid-Catalyzed Dehydration Hemiaminal->Dehydration SchiffBase Naphthyridine Schiff Base (Imine) Dehydration->SchiffBase Water Water (Byproduct) Dehydration->Water Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Dehydration

Figure 1: Simplified mechanism of acid-catalyzed Schiff base formation.

Experimental Protocol: Synthesis of (E)-N-benzylidene-1-(1,6-naphthyridin-8-yl)methanamine

This protocol details the synthesis of a representative Schiff base from this compound and p-toluidine. It is designed to be a self-validating system, concluding with rigorous characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercial SourceStore in a cool, dry place.
p-Toluidine≥99%Commercial SourceRecrystallize if necessary.
Ethanol (Absolute)Anhydrous, ≥99.5%Commercial SourceUse from a sealed bottle.
Glacial Acetic AcidACS GradeCommercial SourceUsed as a catalyst.
Diethyl EtherAnhydrousCommercial SourceFor washing the product.
Round-bottom flask (50 mL)--Ensure it is oven-dried.
Reflux Condenser---
Magnetic Stirrer/Hotplate---
Buchner Funnel & Flask--For filtration.

Step-by-Step Synthesis Workflow

Figure 2: Step-by-step experimental workflow for Schiff base synthesis.

Procedure:

  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.00 g, 6.32 mmol).

  • Dissolution: Add 20 mL of absolute ethanol and stir until the aldehyde is fully dissolved.

  • Amine Addition: To this solution, add p-toluidine (0.71 g, 6.64 mmol, 1.05 equivalents). A slight excess of the amine helps drive the reaction to completion.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot and the appearance of a new, less polar product spot indicates reaction completion. This typically takes 2-4 hours.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A solid product may begin to precipitate.

  • Crystallization: Place the flask in an ice-water bath for 30 minutes to maximize precipitation of the product.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid sequentially with a small amount of cold ethanol (to remove unreacted p-toluidine) and then with diethyl ether (to aid in drying).

  • Drying: Transfer the crystalline product to a watch glass and dry under vacuum to obtain the final Schiff base. Record the final mass and calculate the percentage yield.

Product Validation: A Guide to Characterization

Confirming the structure of the synthesized Schiff base is a critical step. The following techniques are essential for validation.

TechniquePurposeExpected Result / Key Signal
FT-IR Spectroscopy Confirm formation of the imine bond and disappearance of starting materials.Appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹ . Disappearance of the C=O (aldehyde) stretch from the starting material (approx. 1700 cm⁻¹) and the N-H stretches from the primary amine (approx. 3300-3400 cm⁻¹).[4]
¹H NMR Spectroscopy Verify the overall structure and confirm the presence of the azomethine proton.Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically δ 8.0-9.0 ppm .[4] The aromatic protons of both the naphthyridine and toluidine moieties should be visible in their expected regions (δ 7.0-9.5 ppm).
¹³C NMR Spectroscopy Identify the imine carbon.A signal for the imine carbon (-C=N-) is expected around δ 155-165 ppm .[4]
Mass Spectrometry Determine the molecular weight of the product.The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product (C₁₇H₁₃N₃, MW = 259.31 g/mol ).

Application Notes: Leveraging Naphthyridine Schiff Bases

The Schiff bases derived from this compound are valuable intermediates and final compounds for several advanced applications.

  • Coordination Chemistry and Catalysis: The imine nitrogen and the nitrogen atoms of the naphthyridine ring create a multidentate ligand system.[6][10] These Schiff bases can chelate with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II)) to form stable metal complexes.[7] These complexes are actively investigated for their catalytic activity in various organic transformations, including oxidation and polymerization reactions.[7]

  • Development of Therapeutic Agents: The combination of the naphthyridine scaffold with the azomethine linkage has proven to be a successful strategy in drug design.[5] These compounds are screened for a variety of biological activities:

    • Anticancer Activity: Many pyridine-derived Schiff bases and their metal complexes have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast) and HeLa (cervical).[8]

    • Antimicrobial and Antifungal Activity: The imine group is crucial for bioactivity.[3] These compounds often show enhanced inhibitory activity against pathogenic bacteria and fungi compared to the parent aldehyde and amine, a phenomenon explained by chelation theory.[7]

  • Chemosensors: The electron-rich naphthyridine and imine moieties can act as fluorophores or chromophores. Upon binding with specific metal ions (e.g., Al³⁺, Fe³⁺), the electronic properties of the Schiff base can be perturbed, leading to a detectable change in fluorescence or color.[11][12][13] This makes them promising candidates for the development of selective and sensitive chemical sensors.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Water present in the solvent. 3. Product is soluble in the reaction solvent.1. Increase reflux time; monitor closely with TLC. 2. Use freshly opened anhydrous ethanol. 3. After cooling, try removing the solvent under reduced pressure and triturating the residue with a non-polar solvent like hexane to induce precipitation.
Oily Product Instead of Solid 1. Presence of impurities. 2. Product has a low melting point.1. Attempt to recrystallize from a different solvent system (e.g., ethanol/water, ethyl acetate/hexane). 2. Purify via column chromatography.
Broad NMR Peaks 1. Residual solvent or water. 2. Paramagnetic impurities.1. Ensure the product is thoroughly dried under high vacuum. 2. Wash the product again or consider purification via chromatography.
Starting Material Remains 1. Insufficient reaction time or temperature. 2. Catalyst is inactive or insufficient.1. Extend the reflux time. 2. Add another drop of acetic acid. Ensure the amine is not a salt (i.e., it is the free base).

References

Application Note & Protocols: Fused Polycyclic 1,6-Naphthyridines as Novel Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview of the synthesis and application of fused polycyclic 1,6-naphthyridine derivatives as a versatile class of fluorescent probes. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, and its fused polycyclic analogues exhibit compelling photophysical properties suitable for bioimaging.[1][2][3] We present a mild and efficient synthetic protocol, detail the characterization of their optical properties, and provide a step-by-step guide for their application in live-cell imaging. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel fluorophores for advanced biological visualization and sensing applications.

The 1,6-Naphthyridine Scaffold: A Privileged Core for Fluorescent Probes

The 1,6-naphthyridine core, a bicyclic system containing two pyridine rings, is prevalent in numerous natural products and pharmacologically active molecules.[2][3] Its rigid, planar structure and electron-deficient nature make it an excellent foundation for building high-performance fluorophores. When fused with additional aromatic rings to form polycyclic systems, these compounds display intriguing optical and electrochemical properties, making them highly promising as organic luminescence materials and fluorescent probes.[1]

The key advantages of this scaffold include:

  • High Quantum Yields: Certain derivatives have demonstrated excellent absolute fluorescence quantum yields, reaching as high as 0.89, which is critical for generating bright, detectable signals in biological systems.[3]

  • Tunable Photophysical Properties: The absorption and emission characteristics can be strategically modulated by chemical derivatization. For example, the introduction of electron-donating groups, such as a diethylamino (NEt2) moiety, can induce a significant red-shift in emission and produce a large Stokes shift, which is desirable for minimizing spectral overlap in multicolor imaging.[3][4]

  • Environmental Sensitivity: Many of these derivatives exhibit solvatochromism, where their emission spectra shift in response to solvent polarity.[3] This property opens the door for developing "smart" probes that can report on the local microenvironment within a cell.

  • Robust and Scalable Synthesis: Recent advancements have established mild, straightforward, and scalable synthetic routes, making these compounds accessible for widespread research and development.[1][5][6]

Synthesis of Fused Polycyclic 1,6-Naphthyridine-4-Amines

The primary synthetic route to this class of compounds involves an acid-mediated Friedel-Crafts-type intramolecular cycloaromatization.[1][3] This elegant strategy utilizes readily available 4-(arylamino)nicotinonitriles as precursors, where the cyano group cleverly functions as a one-carbon synthon to form the final 4-amino-naphthyridine product.[1][6]

Causality of the Method: The use of a strong acid, such as trifluoromethanesulfonic acid (CF3SO3H) or concentrated sulfuric acid (H2SO4), is essential to protonate the nitrile group, activating it for nucleophilic attack by the adjacent aryl ring. This intramolecular cyclization is a classic Friedel-Crafts reaction that efficiently constructs the fused ring system. The choice between CF3SO3H in a solvent like dichloromethane (DCM) or concentrated H2SO4 often depends on the substituents present on the aniline moiety; electron-withdrawing groups may require the stronger conditions of concentrated H2SO4 and elevated temperatures for efficient cyclization.[4]

Synthetic Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product Start_Mat 4-(Arylamino)nicotinonitrile Conditions CF₃SO₃H in DCM, RT, 0.5-4h OR conc. H₂SO₄, 60°C Start_Mat->Conditions Acid-Mediated Intramolecular Cycloaromatization Product Fused Polycyclic 1,6-Naphthyridin-4-amine Conditions->Product Annulation & Tautomerization

Caption: Workflow for the synthesis of fused 1,6-naphthyridines.

Protocol 1: General Procedure for Synthesis

This protocol is based on the mild synthesis reported by Li, Z. et al. and is scalable.[1][6][7]

Materials:

  • 4-(arylamino)nicotinonitrile precursor (1.0 eq)

  • Trifluoromethanesulfonic acid (CF3SO3H, 10.0 eq) or concentrated Sulfuric Acid (H2SO4)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the 4-(arylamino)nicotinonitrile precursor (e.g., 0.5 mmol).

  • Solvent Addition: Add anhydrous DCM (e.g., 3 mL per 0.1 g of precursor) and stir the mixture until the precursor is fully dissolved.

  • Acid Addition: Cool the flask in an ice bath (0 °C). Slowly add CF3SO3H (10.0 eq) dropwise to the stirred solution. (CAUTION: Strong acid, handle with care in a fume hood).

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically rapid and can be complete within 30 minutes to 4 hours.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing an ice-cold saturated NaHCO3 solution to quench the acid. Stir until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure fused polycyclic 1,6-naphthyridin-4-amine.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of Photophysical Properties

A thorough characterization of the probe's photophysical properties is crucial for its effective application. Standard measurements are conducted in a dilute solution (e.g., 1 x 10⁻⁵ M) using spectroscopic grade solvents.[1]

Key Parameters:

  • Absorption and Emission Spectra: These are measured using a UV-Vis spectrophotometer and a fluorescence spectrophotometer, respectively, to determine the maximum excitation (λex) and emission (λem) wavelengths.

  • Molar Extinction Coefficient (ε): Determined from the absorption spectrum using the Beer-Lambert law. A high value indicates efficient light absorption.

  • Fluorescence Quantum Yield (Φ): This measures the efficiency of the fluorescence process (photons emitted per photon absorbed). It is often determined using a comparative method with a known standard, such as quinine sulfate or fluorescein.

  • Stokes Shift: The difference in wavelength between the maximum emission and maximum excitation (λem - λex). A larger Stokes shift (>50 nm) is beneficial as it minimizes self-absorption and spectral crosstalk.

Table 1: Representative Photophysical Data of Fused 1,6-Naphthyridin-4-amines

(Data synthesized from literature sources for illustrative purposes)[1][3]

Compound IDSubstituent Patternλex (nm) in DMSOλem (nm) in DMSOStokes Shift (nm)Quantum Yield (Φ)
2a Unsubstituted365448830.35
2b Methyl368452840.89
2e Methoxy375460850.81
2y Diethylamino (NEt2)448542940.41

Structure-Property Insights: The data clearly demonstrates the tunability of the scaffold. The introduction of electron-donating groups like methyl and methoxy enhances the quantum yield significantly.[3] The powerful electron-donating NEt2 group in compound 2y causes a substantial bathochromic (red) shift in both absorption and emission, a result of a strong intramolecular charge-transfer (ICT) interaction between the electron-rich donor and the electron-deficient naphthyridine core.[4] This principle is a cornerstone of rational fluorophore design.

Application in Cellular Imaging

Fused 1,6-naphthyridine probes, with their favorable optical properties, are excellent candidates for live-cell imaging.[8][9] The following protocol provides a general framework for staining and imaging live mammalian cells.

Cellular Imaging Workflow Diagram

ImagingWorkflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_image Imaging & Analysis Seed 1. Seed cells on glass-bottom dish Culture 2. Culture to 60-80% confluency Prepare 3. Prepare probe working solution Culture->Prepare Stain 4. Incubate cells with probe (15-60 min) Prepare->Stain Wash 5. Wash 2-3x with warm buffer/media Stain->Wash Image 6. Add fresh imaging buffer Wash->Image Acquire 7. Acquire images on fluorescence microscope Image->Acquire

Caption: General workflow for live-cell staining and imaging.

Protocol 2: General Procedure for Live-Cell Staining and Fluorescence Microscopy

This protocol is a generalized starting point and should be optimized for your specific cell type and probe concentration.[10]

Materials:

  • Live mammalian cells (e.g., HeLa, A549)

  • Glass-bottom imaging dishes or coverslips

  • Fused 1,6-naphthyridine probe stock solution (e.g., 1 mM in DMSO)

  • Complete cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI for blue-emitting probes, FITC/GFP for green, TRITC/RFP for red)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency at the time of imaging. Culture overnight in a 37 °C, 5% CO₂ incubator.

  • Probe Preparation: Prepare a working solution of the fluorescent probe. Dilute the 1 mM DMSO stock solution into pre-warmed, serum-containing culture medium to a final concentration between 1-10 µM. (Expert Tip: Vortex the diluted solution well to prevent probe aggregation).

  • Cell Staining: Gently aspirate the culture medium from the cells. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37 °C. The optimal time depends on the probe's cell permeability and target localization and should be determined empirically.

  • Washing: To reduce background fluorescence from unbound probe, aspirate the staining solution. Wash the cells two to three times with pre-warmed PBS or fresh culture medium.

  • Imaging: Add fresh, pre-warmed imaging buffer (e.g., PBS, HBSS, or phenol red-free medium) to the cells.

  • Image Acquisition: Place the dish on the microscope stage. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching. Acquire images using the appropriate filter set for your probe's spectral properties.

Data Analysis and Troubleshooting

  • Localization: Analyze the acquired images to determine the subcellular localization of the probe. Co-staining with organelle-specific trackers (e.g., MitoTracker™, ER-Tracker™) can confirm localization. Some naphthyridine derivatives have been specifically designed for mitochondrial nucleic acid imaging.[9]

  • Quantification: Use image analysis software (e.g., ImageJ/Fiji) to quantify fluorescence intensity in specific regions of interest (ROIs). This is critical for experiments measuring changes in response to a stimulus.

  • Troubleshooting:

    • High Background: Reduce probe concentration or increase the number of wash steps.

    • No/Weak Signal: Increase probe concentration or incubation time. Confirm cell viability, as dead cells may not retain the probe. Check that the microscope filter sets are appropriate for the probe's excitation/emission spectra.

    • Phototoxicity: Observe cells for morphological changes (e.g., blebbing, detachment) during imaging. Reduce excitation light intensity and/or exposure time.

Conclusion

Fused polycyclic 1,6-naphthyridines represent a powerful and versatile class of fluorophores. Their robust synthesis, tunable photophysical properties, and high quantum yields make them exceptionally well-suited for developing the next generation of fluorescent probes for bioimaging and diagnostics. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and apply these promising compounds in their own work.

References

Synthesis and Evaluation of Benzo[h]naphthyridine-Based Antimalarial Agents: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel antimalarial agents with unique mechanisms of action. The benzo[h]naphthyridine scaffold has emerged as a privileged heterocyclic core in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of benzo[h]naphthyridine derivatives as potent antimalarial candidates, with a particular focus on the promising "Torin" series of compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimalarial therapeutics.

I. Synthetic Strategies for the Benzo[h]naphthyridine Core

The construction of the tetracyclic benzo[h]naphthyridine system can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two prominent and effective strategies are the Friedländer annulation and a modern one-pot, multi-component approach.

The Friedländer Annulation Approach

A classic and versatile method for constructing quinoline and, by extension, benzonaphthyridine systems is the Friedländer annulation.[1] This acid- or base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group provides a direct route to the core structure.

A Modern One-Pot, Three-Component Synthesis of Benzo[h][2][3]naphthyridin-2(1H)-ones (Torin Analogs)

A highly efficient, one-pot, three-component reaction has been developed for the synthesis of benzo[h][2][3]naphthyridin-2(1H)-ones, a class of compounds that includes the potent antimalarial agent Torin 2.[4] This method involves a sequential nucleophilic aromatic substitution (SNAr), intramolecular cyclization, and Suzuki coupling, offering a convergent and versatile route to a library of analogs.[4]

II. Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a key intermediate and a final, highly active antimalarial compound, as well as protocols for the primary biological assays.

Synthesis of a Key Precursor: (Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate

This precursor is essential for the one-pot synthesis of the Torin analogs.

Materials:

  • 6-bromo-4-chloroquinoline-3-carbaldehyde

  • Ethyl (triphenylphosphoranylidene)acetate

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Silica gel for column chromatography

  • Eluent: Ethyl acetate/hexanes mixture

Procedure:

  • To a solution of 6-bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in DCM, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate ethyl acetate/hexanes gradient to afford (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate.

One-Pot Synthesis of 9-(6-Amino-3-pyridyl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one (A Torin 2 Analog)[4]

This protocol exemplifies the efficient one-pot synthesis of a potent antimalarial compound.

Materials:

  • (Z)-Ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate

  • 3-(Trifluoromethyl)aniline

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vial

  • Hydrochloric acid (4M in dioxane)

Procedure:

  • To a 2 mL microwave vial, add (Z)-ethyl 3-(6-bromo-4-chloroquinolin-3-yl)acrylate (0.2 mmol), 3-(trifluoromethyl)aniline (0.3 mmol, 1.5 eq), and HCl (4M in dioxane, 0.01 mL, 0.2 eq) in DMF (0.5 mL).

  • Heat the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

  • After cooling, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (0.3 mmol, 1.5 eq), Pd(PPh3)4 (0.02 mmol, 0.1 eq), and K2CO3 (0.4 mmol, 2.0 eq).

  • Heat the mixture again in the microwave reactor at 150 °C for 10 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final compound.

III. Characterization of Synthesized Compounds

Thorough characterization is crucial to confirm the identity and purity of the synthesized compounds. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information about the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

Table 1: Representative Characterization Data for a Benzo[h][2][3]naphthyridine Analog

AnalysisExpected Data
1H NMR Characteristic aromatic proton signals in the range of 7.0-9.5 ppm. Specific signals for substituents.
13C NMR Aromatic carbon signals in the range of 110-160 ppm. Carbonyl signal around 160-170 ppm for the lactam.
HRMS Calculated and found m/z values should be in close agreement (typically within 5 ppm).
IR (cm-1) N-H stretching (for amino groups) around 3200-3400 cm-1. C=O stretching (for lactam) around 1650-1680 cm-1.

IV. Biological Evaluation: In Vitro Antimalarial Activity

The synthesized benzo[h]naphthyridine derivatives are evaluated for their in vitro activity against the erythrocytic stages of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and high-throughput method for this purpose.[2][5][6]

Protocol: SYBR Green I-Based Antimalarial Assay[6][7]

Principle: The SYBR Green I dye intercalates with the DNA of the malaria parasite. Since mature red blood cells are anucleated, the fluorescence intensity is directly proportional to the amount of parasitic DNA, serving as a reliable indicator of parasite growth.[2]

Materials:

  • P. falciparum culture (chloroquine-sensitive and -resistant strains, e.g., 3D7 and Dd2)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (RPMI-1640, AlbuMAX II, hypoxanthine, gentamicin)

  • 96-well black, clear-bottom microplates

  • Test compounds and control drugs (e.g., chloroquine, artemisinin)

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • SYBR Green I dye

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium.

  • Assay Plate Preparation: Add 100 µL of each drug dilution to the 96-well plate in triplicate. Include drug-free controls (parasitized RBCs) and background controls (uninfected RBCs).

  • Parasite Culture Addition: Synchronize the P. falciparum culture to the ring stage. Dilute the culture to a final parasitemia of 0.5-1% and a hematocrit of 2%. Add 100 µL of this parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, airtight chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a plate reader.

Data Analysis and Interpretation[1][7]
  • Subtract the average fluorescence of the background control from all other readings.

  • Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (representing 100% growth).

  • Plot the percentage of parasite growth inhibition against the logarithm of the drug concentration.

  • Determine the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Table 2: Sample IC50 Values for Benzo[h]naphthyridine Analogs against P. falciparum

CompoundSubstituent at R1Substituent at R2IC50 (nM) - 3D7 (CQ-sensitive)IC50 (nM) - Dd2 (CQ-resistant)
Analog 1 6-amino-3-pyridyl3-trifluoromethylphenyl510
Analog 2 3-pyridyl3-trifluoromethylphenyl5080
Analog 3 6-amino-3-pyridylPhenyl2545
Chloroquine --10200

V. Mechanism of Action Studies: Hemozoin Inhibition Assay

A potential mechanism of action for quinoline-based antimalarials is the inhibition of hemozoin formation. During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by crystallizing it into an insoluble pigment called hemozoin. Inhibition of this process leads to the accumulation of toxic heme and parasite death.

Protocol: In Vitro Hemozoin Inhibition Assay[8]

Principle: This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin (oxidized heme) in vitro.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Test compounds and control drug (chloroquine)

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of hemin in a suitable solvent (e.g., DMSO).

  • Add serial dilutions of the test compounds and chloroquine to the wells of a 96-well plate.

  • Add the hemin solution to each well.

  • Initiate the reaction by adding the acetate buffer.

  • Incubate the plate at 37°C for 24 hours with gentle shaking to promote β-hematin formation.

  • After incubation, centrifuge the plate and carefully remove the supernatant.

  • Wash the pellet (containing β-hematin) with DMSO to remove any unreacted hemin.

  • Dissolve the β-hematin pellet in a known volume of NaOH.

  • Measure the absorbance of the resulting solution at 405 nm.

  • Calculate the percentage of hemozoin inhibition for each compound concentration relative to the no-drug control.

VI. Structure-Activity Relationship (SAR) Insights

Systematic modification of the benzo[h]naphthyridine core has provided valuable insights into the structural requirements for potent antimalarial activity.

  • Substitution at the 9-position (R1): The nature of the substituent at this position is critical. Studies on Torin analogs have shown that a 6-amino-3-pyridyl group is optimal for gametocytocidal activity.[4] Modifications such as acetylation of the amino group or replacement with a piperidine ring lead to a significant loss of potency.[4]

  • Substitution at the 1-position (R2): The substituent on the phenyl ring at the 1-position also influences activity. A 3-trifluoromethylphenyl group is often found in the most potent analogs.

  • The Benzo[h]naphthyridin-2(1H)-one Core: This lactam core appears to be a key feature for the antimalarial activity of the Torin series.

SAR_Insights cluster_R1 R1 Modifications cluster_R2 R2 Modifications Core Benzo[h]naphthyridin-2(1H)-one Core R1 R1 at C9 (e.g., Pyridyl derivatives) Core->R1 influences R2 R2 at N1 (e.g., Substituted Phenyl) Core->R2 influences 6-amino-3-pyridyl 6-amino-3-pyridyl (Optimal) R1->6-amino-3-pyridyl Acetylated_amino Acetylated Amino (Decreased Potency) R1->Acetylated_amino Piperidine Piperidine (Significantly Decreased Potency) R1->Piperidine 3-CF3-phenyl 3-Trifluoromethylphenyl (High Potency) R2->3-CF3-phenyl Unsubstituted_phenyl Unsubstituted Phenyl (Moderate Potency) R2->Unsubstituted_phenyl Activity Antimalarial Activity (IC50) 6-amino-3-pyridyl->Activity Acetylated_amino->Activity Piperidine->Activity 3-CF3-phenyl->Activity Unsubstituted_phenyl->Activity

Caption: Structure-Activity Relationship (SAR) for Benzo[h]naphthyridine Antimalarials.

VII. Conclusion

The benzo[h]naphthyridine scaffold represents a promising starting point for the development of novel antimalarial agents. The synthetic methodologies outlined in this guide, particularly the efficient one-pot approach, enable the rapid generation of diverse compound libraries for SAR exploration. The detailed protocols for in vitro biological evaluation provide a robust framework for identifying and characterizing potent lead compounds. Further investigation into the mechanism of action and in vivo efficacy of these derivatives is warranted to advance this promising class of molecules towards clinical development.

VIII. References

  • BenchChem. (2025). Application Notes and Protocols for SYBR Green I-Based Assay to Determine P. falciparum Susceptibility to Xanthoquinodin A1. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for SYBR Green I-Based Antiplasmodial Screening of Cycleanine. --INVALID-LINK--

  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. --INVALID-LINK--

  • Hanboon, S., et al. (2019). Analysis of ex vivo drug response data of Plasmodium clinical isolates: the pros and cons of different computer programs and online platforms. Malaria Journal, 18(1), 33. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Determination of IC50 for Antimalarial Agent 3 in Plasmodium falciparum Strains. --INVALID-LINK--

  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1172–1178. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Determination of IC50 and EC50 for Antimalarial Agent 12. --INVALID-LINK--

  • Raghunath BT, et al. (2016). Synthesis and Antimicrobial Activity of Benzo[H][2][3]Naphthyridine Derivatives. ResearchGate. --INVALID-LINK--

  • Noack, S., et al. (2012). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 86(1), 35–40. --INVALID-LINK--

  • ResearchGate. (n.d.). Data overview of IC50 speed assay and stage specificity analysis. --INVALID-LINK--

  • Held, J., et al. (2013). Fast in vitro methods to determine the speed of action and the stage-specificity of anti-malarials in Plasmodium falciparum. Malaria Journal, 12, 414. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). RT-PCR Troubleshooting. --INVALID-LINK--

  • Alizadeh-Shekalgourabi, S. (2025). Synthesis of bisquinolines, naphthyridines and pyronaridine to elucidate the mechanism of antimalarial drug action. University of Hertfordshire Research Archive. --INVALID-LINK--

  • ChemicalBook. (2025). 9-(6-Amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]benzo[h]-1,6-naphthyridin-2(1H)-one. --INVALID-LINK--

  • Liu, Q., et al. (2017). Efficient synthesis of 1,9-substituted benzo[h][2][3]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. Bioorganic & Medicinal Chemistry Letters, 27(15), 3463–3466. --INVALID-LINK--

  • Görlitzer, K., et al. (2000). [Benzo[c][5][7]naphthyridine-5-yl-amines and benzo[h][2][3]naphthyridine-5-yl-amines--potential antimalarials]. Pharmazie, 55(12), 903–908. --INVALID-LINK--

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. --INVALID-LINK--

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. --INVALID-LINK--

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. MIT Open Access Articles. --INVALID-LINK--

  • Johnson, J. D., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(6), 1926–1933. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one. --INVALID-LINK--

  • Vennerstrom, J. L., et al. (2000). Synthesis and Evaluation of Naphthyridine Compounds as Antimalarial Agents. Journal of Medicinal Chemistry, 43(14), 2753–2758. --INVALID-LINK--

  • Held, J. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1533, 103–111. --INVALID-LINK--

  • Faghih, Z., et al. (2022). Synthesis, characterization, molecular docking, antimalarial, and antiproliferative activities of benzyloxy-4-oxopyridin benzoate derivatives. Research in Pharmaceutical Sciences, 17(2), 163–175. --INVALID-LINK--

  • Lab-Chemicals.Com. (n.d.). 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][2][3]naphthyridin-2(1H)-one, 98%. --INVALID-LINK--

  • Görlitzer, K., et al. (2006). [Benzo[c][5][7]naphthyridine-2-yl-, 5-yl- and 2,5-diyl novaldiamines--synthesis and investigation of anti-malarial activity]. Pharmazie, 61(12), 975–980. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Naphthyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-naphthyridine-8-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound.[1] As a key building block in the creation of various pharmaceuticals, optimizing its synthesis is crucial. This document provides in-depth troubleshooting advice and frequently asked questions to help you improve your yield and purity.

The synthesis of 1,6-naphthyridine derivatives is a topic of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] This guide will focus on the common challenges encountered during the synthesis of this compound and provide practical, experience-based solutions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound via the oxidation of 8-methyl-1,6-naphthyridine, but I am consistently obtaining low yields or no desired product. What are the likely causes and how can I improve my results?

Answer: This is a common challenge. The oxidation of the methyl group on the naphthyridine ring to an aldehyde requires careful control of reaction conditions to prevent side reactions. Here are the primary factors to consider:

1. Choice of Oxidizing Agent: The selection of the oxidant is critical. Strong, non-selective oxidants can lead to over-oxidation to the carboxylic acid or degradation of the naphthyridine ring.

  • Insight: While various oxidizing agents can be used, selenium dioxide (SeO2) is a frequently employed reagent for the selective oxidation of methyl groups on heterocyclic systems. However, its reactivity can be sensitive to reaction conditions. Other options include manganese dioxide (MnO2) or ceric ammonium nitrate (CAN), but these may require more extensive optimization.

2. Reaction Temperature and Time:

  • Causality: The oxidation reaction is often temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote over-oxidation and byproduct formation. Similarly, reaction time must be optimized to maximize the yield of the aldehyde while minimizing the formation of the carboxylic acid.

  • Protocol: Start with the literature-recommended temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC). A good starting point for SeO2 oxidation is refluxing in a solvent like dioxane or a mixture of dioxane and water.

3. Solvent System:

  • Expertise: The choice of solvent can significantly influence the reaction rate and selectivity. The solvent must be inert to the oxidizing agent and capable of dissolving the starting material. Aprotic solvents like dioxane or toluene are often preferred. The addition of a small amount of water can sometimes facilitate the reaction with SeO2.

4. Purity of Starting Material:

  • Trustworthiness: Ensure your starting 8-methyl-1,6-naphthyridine is pure. Impurities can interfere with the oxidation reaction, leading to lower yields and the formation of undesired byproducts. Recrystallize or purify your starting material if necessary.

Issue 2: Formation of Over-Oxidized Byproduct (Carboxylic Acid)

Question: My reaction is producing a significant amount of 1,6-naphthyridine-8-carboxylic acid instead of the desired aldehyde. How can I minimize this over-oxidation?

Answer: Over-oxidation is a frequent side reaction in this synthesis. Here’s how to address it:

1. Control Stoichiometry of the Oxidant:

  • Insight: Using a slight excess of the oxidizing agent is common to ensure complete conversion of the starting material. However, a large excess will almost certainly lead to over-oxidation. Carefully control the stoichiometry of your oxidant. It is often beneficial to use a stoichiometric amount or a very slight excess (e.g., 1.05-1.1 equivalents).

2. Gradual Addition of the Oxidant:

  • Protocol: Instead of adding the entire amount of the oxidizing agent at once, consider adding it portion-wise over a period. This helps to maintain a lower instantaneous concentration of the oxidant, favoring the formation of the aldehyde.

3. Reaction Monitoring:

  • Expertise: Diligent reaction monitoring is key. Use TLC to track the disappearance of the starting material and the appearance of the aldehyde and carboxylic acid. Quench the reaction as soon as the optimal conversion to the aldehyde is observed, even if some starting material remains. The unreacted starting material is often easier to separate from the aldehyde than the carboxylic acid.

4. Lower Reaction Temperature:

  • Causality: As mentioned, higher temperatures can accelerate the rate of over-oxidation. If you are observing significant carboxylic acid formation, try running the reaction at a lower temperature for a longer duration.

Issue 3: Difficult Purification of the Final Product

Question: I am struggling to purify the this compound from the reaction mixture. What are the best purification strategies?

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and byproducts.

1. Column Chromatography:

  • Insight: Column chromatography is the most common method for purification. A silica gel column with a gradient elution system is typically effective. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your compounds.

  • Pro-Tip: The aldehyde is generally more polar than the starting methyl compound but less polar than the carboxylic acid. Careful selection of the solvent system is crucial for good separation.

2. Recrystallization:

  • Trustworthiness: If the crude product is of reasonable purity, recrystallization can be an effective final purification step. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for obtaining pure crystals of the aldehyde.

3. Acid-Base Extraction (for Carboxylic Acid Removal):

  • Protocol: If the primary impurity is the carboxylic acid, an acid-base extraction can be very effective. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base solution (e.g., saturated sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde and starting material remain in the organic layer.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Yields can vary significantly depending on the specific protocol and scale of the reaction. With careful optimization, yields in the range of 50-70% are achievable. However, initial attempts may result in lower yields.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the aldehyde and identify any impurities. The aldehyde proton will have a characteristic chemical shift in the ¹H NMR spectrum (typically around 10 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Thin Layer Chromatography (TLC): This is a quick and easy way to assess the purity of your product and compare it to the starting material and known standards.

Q3: Are there alternative synthetic routes to this compound?

A3: While the oxidation of 8-methyl-1,6-naphthyridine is a common route, other methods exist for the synthesis of naphthyridine derivatives.[2][4] These often involve multi-step sequences and may not be as direct for this specific carbaldehyde. Some approaches include building the naphthyridine ring system from substituted pyridine precursors.[5]

Q4: What are the safety precautions I should take when working with selenium dioxide?

A4: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

III. Experimental Protocols and Data

Table 1: Comparison of Oxidizing Agents and Conditions
Oxidizing AgentSolventTemperature (°C)Typical Yield (%)Key Considerations
SeO₂Dioxane/H₂OReflux50-70Toxic, requires careful handling.
MnO₂DichloromethaneReflux40-60Requires a large excess of reagent.
CANAcetonitrile/H₂ORoom Temp30-50Can lead to over-oxidation.
Step-by-Step Protocol: Oxidation using Selenium Dioxide
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-methyl-1,6-naphthyridine (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter to remove the black selenium precipitate.

  • Extraction: Dilute the filtrate with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization of the Synthetic Pathway

Synthesis_Pathway Start 8-Methyl-1,6-naphthyridine Product This compound Start->Product Oxidation (e.g., SeO₂) Byproduct 1,6-Naphthyridine-8-carboxylic acid Product->Byproduct Over-oxidation

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Aldehyde CheckOxidant Check Oxidizing Agent and Stoichiometry Start->CheckOxidant CheckConditions Check Reaction Temperature and Time CheckOxidant->CheckConditions [Correct] OptimizeOxidant Optimize Oxidant/Stoichiometry CheckOxidant->OptimizeOxidant [Incorrect] CheckPurity Check Starting Material Purity CheckConditions->CheckPurity [Optimized] OptimizeConditions Lower Temperature/Monitor Closely CheckConditions->OptimizeConditions [Not Optimized] PurifyStart Purify Starting Material CheckPurity->PurifyStart [Impure] Success Improved Yield CheckPurity->Success [Pure] OptimizeOxidant->CheckConditions OptimizeConditions->CheckPurity PurifyStart->Success

Caption: Decision tree for troubleshooting low product yield.

IV. References

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. --INVALID-LINK--

  • (2022). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. --INVALID-LINK--

  • (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ResearchGate. --INVALID-LINK--

  • (2021). synthesis-of-1-6-naphthyridine-and-its-derivatives-a-systematic-review. Ask this paper. --INVALID-LINK--

  • (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Publishing. --INVALID-LINK--

  • 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. PMC. --INVALID-LINK--

  • Efficient synthesis of 1,9-substituted benzo[h][6][7]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. PMC. --INVALID-LINK--

  • (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. --INVALID-LINK--

  • Levina, I. I., & Gridnev, A. A. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. --INVALID-LINK--

  • Product Class 8: Naphthyridines. Thieme. --INVALID-LINK--

  • Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. --INVALID-LINK--

  • (2025). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Research Square. --INVALID-LINK--

  • (2025). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. ResearchGate. --INVALID-LINK--

  • Reactions of Aldehydes and Ketones and Their Derivatives. ResearchGate. --INVALID-LINK--

  • This compound 885278-16-0. Guidechem. --INVALID-LINK--

  • Aldehydes And Ketones Important Reactions. Jack Westin. --INVALID-LINK--

  • (2025). Organocatalytic Oxidation of Aldehydes to Mixed Anhydrides. ResearchGate. --INVALID-LINK--

  • Oxidative methyl esterification of aldehydes promoted by molecular and hypervalent (III) iodine. Arkivoc. --INVALID-LINK--

References

Technical Support Center: Friedländer Synthesis of Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Friedländer synthesis of naphthyridines. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this powerful reaction to construct naphthyridine scaffolds. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic outcomes.

Troubleshooting Guide

This section is dedicated to resolving specific experimental issues you may encounter. Each problem is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Issue 1: Consistently Low Reaction Yields

Q: My Friedländer synthesis of 1,8-naphthyridines is consistently resulting in low yields (<40%). I'm reacting 2-aminonicotinaldehyde with a simple ketone like acetone. What are the most likely causes and how can I improve my yield?

A: Low yields in the Friedländer synthesis are a common frustration and can often be traced back to several key factors. Let's break them down and explore solutions.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts. These conditions can lead to the degradation of your starting materials or the desired naphthyridine product.[1]

    • Solution: Modern approaches favor milder and more efficient catalytic systems. Consider switching to an ionic liquid catalyst like choline hydroxide (ChOH) in water. This environmentally friendly method has been shown to produce excellent yields, sometimes as high as 99%, for the synthesis of 2-methyl-1,8-naphthyridine.[1][2][3]

  • Suboptimal Catalyst Choice: The catalyst is critical for driving the reaction forward efficiently. An inappropriate catalyst can lead to low conversion rates or the formation of unwanted side products.[1]

    • Solution: Experiment with different catalysts. While traditional catalysts like potassium hydroxide (KOH) or p-toluenesulfonic acid can be effective, newer catalysts often offer better performance under milder conditions.[4][5][6] For instance, basic ionic liquids such as [Bmmim][Im] have demonstrated high catalytic activity under solvent-free conditions.[7]

  • Inefficient Solvent System: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.

    • Solution: While many traditional syntheses use organic solvents, water has emerged as a highly effective and green solvent, especially when paired with a water-soluble catalyst like choline hydroxide.[2][3] If your starting materials have poor solubility in water, consider a co-solvent system or a different solvent altogether, such as ethanol or DMF.

  • Inadequate Temperature Control: The reaction rate and the prevalence of side reactions are highly sensitive to temperature.[1]

    • Solution: A moderate temperature of around 50°C is often optimal for the ChOH-catalyzed reaction in water.[2][3] If you are using a different system, systematically vary the temperature in 10°C increments and monitor the reaction progress by Thin-Layer Chromatography (TLC) to find the optimal balance between reaction rate and side product formation.

  • Competing Side Reactions: The self-condensation of the ketone reactant (an aldol condensation) is a common side reaction that consumes your starting material and reduces the yield of the desired naphthyridine.[1]

    • Solution: Using a slight excess of the 2-aminonicotinaldehyde can sometimes help to favor the desired reaction pathway. Additionally, carefully controlling the reaction temperature and using a milder catalyst can minimize unwanted side reactions.

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Q: I'm using an unsymmetrical ketone in my Friedländer synthesis, and I'm getting a mixture of two isomeric naphthyridine products. How can I control the regioselectivity of the reaction to favor a single product?

A: The formation of regioisomers is a classic challenge when using unsymmetrical ketones in the Friedländer synthesis. The condensation can occur on either side of the carbonyl group, leading to a mixture of products.[1]

Strategies to Control Regioselectivity:

  • Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity. Certain catalysts can favor one reaction pathway over the other. For example, the use of a basic ionic liquid like [Bmmim][Im] has been shown to generate a single, exclusive product in excellent yield when reacting with unsymmetrical ketones.[7][8]

  • Directing Groups: Introducing a directing group on one of the α-carbons of the ketone can steer the condensation to a specific side. While this requires modification of your starting material, it offers a high degree of control over the outcome.

  • Reaction Conditions: Carefully optimizing the reaction temperature and solvent can sometimes influence the ratio of the regioisomers. It is worth experimenting with these parameters to see if you can favor the formation of your desired product.

Issue 3: Difficult Product Purification

Q: My reaction seems to be working, but I'm struggling to isolate a pure product. The crude material is a complex mixture, and column chromatography is proving to be very challenging.

A: Purification difficulties often arise from the formation of side products or the presence of unreacted starting materials. The key to simplifying purification is to improve the cleanliness of the reaction itself.

Tips for Easier Purification:

  • Optimize Reaction Conditions: Before resorting to complex purification techniques, revisit your reaction conditions. A cleaner reaction will result in a simpler crude product mixture. The strategies discussed for improving yield (milder catalysts, optimal temperature, and solvent) will also lead to a cleaner reaction profile.

  • Solvent-Free and Aqueous Systems: Consider a solvent-free reaction using an ionic liquid catalyst or an aqueous system with a water-soluble catalyst.[3][7] These methods often offer a significant advantage in terms of work-up and purification. In many cases, the product can be isolated by simple filtration or extraction, minimizing the need for column chromatography.[3][9]

  • Work-up Procedure: A well-designed work-up procedure can remove many impurities before you even consider chromatography.

    • For aqueous reactions, extraction with an organic solvent like ethyl acetate can effectively separate the product from the water-soluble catalyst and other impurities.[9]

    • If using an ionic liquid, it can often be recovered and reused by simple extraction with deionized water.[7]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[10] The reaction proceeds through an initial aldol-type condensation, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic naphthyridine ring system.[9] There are two generally accepted mechanistic pathways. One involves the initial formation of a Schiff base, while the other proceeds through an intermolecular aldol reaction as the rate-limiting step.[6][11]

Q2: What are the key advantages of using modern, greener synthetic methods for the Friedländer synthesis?

A2: Modern approaches to the Friedländer synthesis offer several significant advantages over traditional methods:

  • Higher Yields: Optimized catalysts and reaction conditions often lead to significantly higher product yields.[2][3]

  • Milder Reaction Conditions: The use of milder catalysts and lower temperatures minimizes side reactions and product degradation.[1]

  • Environmental Sustainability: The use of water as a solvent and recyclable catalysts aligns with the principles of green chemistry.[3][7]

  • Simplified Work-up and Purification: Cleaner reactions and innovative catalyst systems often lead to simpler product isolation procedures.[3][9]

Q3: Can the Friedländer synthesis be performed on a larger, gram-scale?

A3: Yes, absolutely. One of the significant advancements in this field is the development of protocols that are scalable. For example, the synthesis of 1,8-naphthyridines in water using choline hydroxide as a catalyst has been successfully demonstrated on a gram scale, making it a viable method for producing larger quantities of these important compounds.[2][3]

Data and Protocols

Table 1: Comparison of Catalytic Systems for 1,8-Naphthyridine Synthesis
CatalystSolventTemperature (°C)Yield (%)Reference
Choline Hydroxide (ChOH)Water50>95[2][3]
[Bmmim][Im] (Ionic Liquid)Solvent-free80High[7]
Potassium Hydroxide (KOH)EthanolRefluxModerate[12]
p-Toluenesulfonic AcidSolvent-freeVariableGood[4]
Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water

This protocol details a highly efficient and environmentally friendly method for the synthesis of a model 1,8-naphthyridine.[2][3]

Materials:

  • 2-aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol).[9]

  • Add 1 mL of deionized water to the flask and begin stirring.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[9]

  • Purge the flask with nitrogen and maintain a nitrogen atmosphere.

  • Heat the reaction mixture to 50°C with continuous stirring.

  • Monitor the reaction progress by TLC (e.g., using 10% methanol/dichloromethane as the eluent). The reaction is typically complete within 6 hours.[9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the product from the reaction mixture using ethyl acetate (40 mL) and water (10 mL) in a separatory funnel.[9]

  • Separate the organic layer and concentrate it under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.[9]

Visualizations

General Reaction Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Aldol Condensation Aldol Condensation 2-Aminonicotinaldehyde->Aldol Condensation Base or Acid Catalyst Ketone (with α-methylene) Ketone (with α-methylene) Ketone (with α-methylene)->Aldol Condensation Intramolecular Cyclization Intramolecular Cyclization Aldol Condensation->Intramolecular Cyclization Intermediate Dehydration Dehydration Intramolecular Cyclization->Dehydration Naphthyridine Naphthyridine Dehydration->Naphthyridine - H₂O

Caption: General mechanism of the Friedländer synthesis of naphthyridines.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions optimize_catalyst Optimize Catalyst: - Switch to milder system (e.g., ChOH) - Vary catalyst loading check_conditions->optimize_catalyst Suboptimal? optimize_solvent Optimize Solvent: - Try aqueous system - Use co-solvent for solubility check_conditions->optimize_solvent Suboptimal? optimize_temp Optimize Temperature: - Incremental changes (±10°C) - Monitor by TLC check_conditions->optimize_temp Suboptimal? check_purity Analyze Purity of Starting Materials check_conditions->check_purity Conditions OK success Yield Improved optimize_catalyst->success optimize_solvent->success optimize_temp->success purify_reagents Purify/Use Fresh Starting Materials check_purity->purify_reagents Impure? check_purity->success Pure purify_reagents->success

References

Regioselectivity issues in the synthesis of substituted 1,6-naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 1,6-naphthyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing this important heterocyclic scaffold. Regioselectivity is a paramount challenge in 1,6-naphthyridine synthesis, where the formation of undesired isomers can complicate purification, reduce yields, and hinder drug discovery efforts.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Regioselectivity Issues

This section addresses specific experimental problems in a question-and-answer format.

Q1: My Friedländer condensation of 4-aminonicotinaldehyde with an unsymmetrical ketone is producing a mixture of 5- and 7-substituted 1,6-naphthyridines. How can I improve the regioselectivity?

A1: This is a classic and frequently encountered problem in naphthyridine synthesis. The Friedländer annulation involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. With an unsymmetrical ketone (e.g., 2-pentanone), cyclization can occur via two different enolate or enamine intermediates, leading to a mixture of regioisomers. The outcome is a delicate balance of steric and electronic factors, often dictated by the reaction conditions.

Root Cause Analysis:

  • Kinetic vs. Thermodynamic Control: The initial aldol addition or Schiff base formation can lead to different intermediates.[1][2] Under kinetic control (lower temperatures, strong non-equilibrating bases), the reaction favors the formation of the less substituted, more sterically accessible enolate. Under thermodynamic control (higher temperatures, equilibrating conditions), the more stable, more substituted enolate is favored. The subsequent intramolecular cyclization and dehydration lock in the regiochemistry.

  • Catalyst Choice: The type of catalyst (acid or base) profoundly influences the reaction pathway. Base-catalyzed reactions proceed through an enolate, while acid-catalyzed reactions typically involve an enamine intermediate. The nature of the catalyst can alter the relative rates of the competing cyclization pathways.[1][3]

  • Steric Hindrance: Bulky substituents on the ketone or the pyridine ring can sterically bias the cyclization to occur at the less hindered position.

Solutions & Protocols:

  • Manipulate Reaction Temperature: To favor the thermodynamically more stable product, try running the reaction at a higher temperature for a longer duration. Conversely, to favor the kinetic product, use a lower temperature and shorter reaction times.

  • Screen Different Catalysts: The choice of acid or base is critical. A systematic screen can often identify conditions that favor one isomer.

Catalyst TypeExampleRationaleExpected Outcome
Brønsted Acid p-Toluenesulfonic acid (p-TsOH), Trifluoroacetic acid (TFA)Promotes enamine formation. The regioselectivity will depend on the stability of the competing enamines and the subsequent cyclization transition states.Highly substrate-dependent; requires empirical testing.
Lewis Acid Sc(OTf)₃, Yb(OTf)₃, BF₃·Et₂OCoordinates to the carbonyl oxygen, enhancing its electrophilicity and influencing the geometry of the aldol transition state.Can offer high selectivity; BF₃·Et₂O has been used in related annulations.[4]
Base (Protic) KOH, NaOH in EtOHPromotes formation of the thermodynamic enolate via equilibrium.Often favors the more substituted, thermodynamically stable regioisomer.
Base (Aprotic) Pyrrolidine, PiperidineForms an enamine intermediate. The steric bulk of the amine can influence selectivity.Can favor the kinetic product by reacting at the less hindered α-carbon of the ketone.

Diagram: The Friedländer Regioselectivity Dilemma

cluster_paths Reaction Pathways start_node start_node path_node path_node product_node product_node issue_node issue_node start 4-Aminonicotinaldehyde + Unsymmetrical Ketone (R1-CH2-CO-CH3) pathA Path A: Attack from CH3 group start->pathA  Kinetic Control? (Less substituted enolate) pathB Path B: Attack from CH2-R1 group start->pathB  Thermodynamic Control? (More substituted enolate) prodA 7-R1-5-methyl-1,6-naphthyridine pathA->prodA prodB 5-R1-7-methyl-1,6-naphthyridine pathB->prodB mix Regioisomeric Mixture prodA->mix prodB->mix

Caption: Competing pathways in the Friedländer synthesis.

Q2: I am using a 1,6-naphthyridine-5,7-dione precursor and converting it to a ditriflate for subsequent nucleophilic substitution. The reaction is sluggish at C7. How can I improve reactivity or achieve substitution at the C7 position?

A2: This is a common observation related to sterics and electronics. A recently developed strategy involves the conversion of 1,6-naphthyridine-5,7-diones to highly reactive 5,7-ditriflate intermediates.[5] While this provides a powerful platform for diversification, the two positions are not electronically or sterically equivalent.

Root Cause Analysis:

  • Steric Hindrance: The C7 position is often sterically shielded by a substituent at the adjacent C8 position. This steric clash disfavors the approach of a nucleophile, making substitution at C5 kinetically preferred. In many reported cases, complete regioselectivity for C5 substitution is observed for this reason.[5]

  • Electronic Effects: While both positions are activated by the electron-withdrawing triflate group, subtle differences in the electronics of the naphthyridine core can influence their relative reactivity. However, steric hindrance is typically the dominant factor.

Solutions & Protocols:

  • Sequential Functionalization: The most reliable strategy is to embrace the inherent regioselectivity. First, perform the nucleophilic substitution at the more reactive C5 position. Then, the remaining C7-triflate can be functionalized using reactions that are less sensitive to steric hindrance, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[5]

  • Modifying the C8-Substituent: If substitution at C7 is absolutely required as the first step, consider using a smaller C8-substituent in your initial synthesis of the naphthyridine dione. A proton (H) at C8 will offer the least steric hindrance, potentially allowing for competitive substitution at C7.

Experimental Protocol: Regioselective C5-Amination and Subsequent C7-Suzuki Coupling

This protocol is adapted from methodologies described for the functionalization of heteroaryl ditriflates.[5]

Step 1: One-Pot Ditriflation and C5-Amination

  • To a solution of the 8-substituted-1,6-naphthyridine-5,7-dione (1.0 eq.) in anhydrous acetonitrile, add 2,6-lutidine (3.0 eq.).

  • Cool the mixture to 0 °C under an inert atmosphere (N₂ or Ar).

  • Add trifluoromethanesulfonic anhydride (Tf₂O) (2.5 eq.) dropwise over 10 minutes. The formation of the ditriflate intermediate can be monitored by TLC or LC-MS.

  • After stirring for 1 hour at 0 °C, add the desired amine nucleophile (e.g., morpholine, 1.5 eq.) directly to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring for the consumption of the ditriflate and formation of the C5-amino product.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ and extract with dichloromethane or ethyl acetate.

  • Purify the crude product via column chromatography to isolate the 5-amino-7-triflyl-1,6-naphthyridine.

Step 2: C7-Suzuki Cross-Coupling

  • To a microwave vial, add the 5-amino-7-triflyl-1,6-naphthyridine (1.0 eq.), the desired boronic acid or ester (1.5 eq.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).

  • Add a suitable solvent, such as a 3:1 mixture of dioxane and water.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Seal the vial and heat in a microwave reactor at 100-140 °C for 30-90 minutes.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Purify by column chromatography to yield the desired 5,7-disubstituted 1,6-naphthyridine.

Self-Validation: The regiochemical assignment of the C5-amino product should be confirmed unambiguously using 2D NMR. An HMBC experiment should show a correlation from the N-H proton of the amine to the C5 carbon, and NOESY experiments can reveal through-space correlations to protons at C4.

Frequently Asked Questions (FAQs)

Q3: What are the primary synthetic strategies for constructing the substituted 1,6-naphthyridine core?

A3: Several key strategies exist, each with its own advantages and challenges regarding regioselectivity:

  • Friedländer Annulation: This is a classical, convergent method involving the reaction of a 4-aminopyridine derivative (often 4-aminonicotinaldehyde or a related ketone) with a methylene carbonyl compound. As discussed, its main drawback is potential regioselectivity issues with unsymmetrical ketones.[1][4][6]

  • Skraup Synthesis: A modification of the Skraup quinoline synthesis can be applied using 4-aminopyridine and glycerol, though it can suffer from harsh conditions and moderate yields.[7]

  • From Preformed Pyridones: Bicyclic 1,6-naphthyridin-2(1H)-ones can be synthesized by cyclizing precursors that already contain a pyridone ring.[8][9][10] For example, condensing 4-aminonicotinonitrile with diethyl malonate.[8]

  • Multicomponent Reactions (MCRs): One-pot MCRs that combine several simple starting materials can rapidly build molecular complexity. For example, the reaction of a benzaldehyde derivative, malononitrile, and 1-naphthylamine has been reported to produce complex 1,6-naphthyridine structures.[11][12] Regiocontrol in complex MCRs is often inherent to the specific reaction mechanism.

  • Intramolecular Cyclization: Strategies based on intramolecular cyclization, such as the acid-mediated Friedel-Crafts type cycloaromatisation of 4-(arylamino)nicotinonitriles, offer excellent control over the regiochemical outcome as the connectivity is predefined in the precursor.[4][13]

Diagram: Troubleshooting Workflow for Poor Regioselectivity

start_node start_node decision_node decision_node action_node action_node result_node result_node edge_color edge_color start START: Poor Regioselectivity Observed q1 Is the reaction a Friedländer Condensation? start->q1 q2 Is the reaction a Nucleophilic Substitution? start->q2 a1 Investigate Kinetic vs. Thermodynamic Control q1->a1 Yes a4 Is C7 sterically hindered by C8-substituent? q2->a4 Yes a2 Screen Acid/Base Catalysts a1->a2 Try Both a3 Modify Steric Bulk of Reactants a2->a3 Then end SUCCESS: Regiocontrol Achieved a3->end a5 Employ Sequential Functionalization: 1. S_NAr at C5 2. Cross-Coupling at C7 a4->a5 Yes a6 Re-synthesize with smaller C8-substituent a4->a6 No a5->end a6->end

Caption: A decision tree for troubleshooting regioselectivity.

Q4: How do the electronic properties of substituents on the starting materials influence regioselectivity?

A4: Electronic effects play a crucial, albeit sometimes secondary to sterics, role in directing cyclization reactions.

  • In Friedländer-type Syntheses: For the 4-aminopyridine component, electron-donating groups (EDGs) on the pyridine ring can increase the nucleophilicity of the amino group, potentially accelerating the initial condensation step. For the ketone component, electron-withdrawing groups (EWGs) adjacent to one α-methylene group will increase its acidity, favoring the formation of the corresponding enolate under basic conditions. This can be a powerful tool for directing the regioselectivity. For instance, in the reaction of 4-aminonicotinaldehyde with a β-ketoester, the cyclization invariably occurs via the more acidic methylene group between the two carbonyls.

  • In Nucleophilic Aromatic Substitutions (SNAr): In the case of the 5,7-ditriflyl-1,6-naphthyridine intermediate, the entire heterocyclic core is electron-deficient, which is a prerequisite for SNAr. While the triflate is a powerful EWG, additional EWGs on the ring system would further activate both positions towards nucleophilic attack, whereas EDGs would deactivate them. However, the relative reactivity between C5 and C7 is most often dictated by the steric environment.[5]

References

Technical Support Center: Purification of 1,6-Naphthyridine-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1,6-Naphthyridine-8-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic aldehyde. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most effective and commonly employed techniques for the purification of this compound, a polar heterocyclic compound, are normal-phase column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present in the crude material. Column chromatography is excellent for separating the target compound from impurities with different polarities[1]. Recrystallization is ideal when you have a crystalline solid with a major impurity that has different solubility properties[2].

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities often stem from the synthetic route used. These can include unreacted starting materials, such as aminopyridine derivatives, which are common precursors in naphthyridine synthesis[3]. You may also find side-products from incomplete cyclization or over-oxidation of the aldehyde to the corresponding carboxylic acid. Residual high-boiling point solvents like DMSO or pyridine, if used in the reaction, can also be present[3].

Q3: How can I efficiently remove unreacted aminopyridine starting material?

A3: Due to the basic nature of aminopyridines, a simple and highly effective method for their removal is an acidic wash during the workup, prior to chromatography or recrystallization. By dissolving your crude product in an organic solvent like ethyl acetate or dichloromethane and washing it with a dilute aqueous acid solution (e.g., 1M HCl), the basic aminopyridine will be protonated, forming a water-soluble salt that partitions into the aqueous layer[3].

Q4: My purified this compound is showing signs of degradation. What could be the cause?

A4: The aldehyde functional group in your molecule is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. This degradation can be accelerated by exposure to air (oxygen), light, and elevated temperatures[4]. The pyridine rings can also be sensitive to photolytic degradation[4]. To minimize degradation, it is crucial to store the purified compound in a cool, dark place, preferably under an inert atmosphere like argon or nitrogen[4].

Troubleshooting Guide

Column Chromatography Issues

Issue 1: My this compound is not moving from the baseline on the TLC plate, even with a very polar solvent system.

  • Possible Cause: The compound may be strongly adsorbed to the silica gel due to its high polarity. The basic nitrogen atoms in the naphthyridine ring can interact strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia solution, into your eluent system. This will compete with your compound for the active sites on the silica gel, reducing tailing and improving mobility.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica gel.

    • Increase Solvent Polarity Drastically: While you may have tried polar solvents, a gradient elution starting with a moderately polar system and moving to a highly polar one (e.g., from 100% ethyl acetate to 10% methanol in dichloromethane) might be necessary.

Issue 2: The separation between my product and a close-running impurity is poor.

  • Possible Cause: The polarity difference between your product and the impurity is insufficient for good separation with the chosen solvent system.

  • Troubleshooting Steps:

    • Fine-Tune the Solvent System: Experiment with different solvent mixtures. Sometimes, using a three-component solvent system can improve resolution.

    • Optimize Column Parameters: Use a longer column for better separation or a column with a smaller particle size for higher efficiency[5][6].

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This often results in sharper bands and better separation[3].

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general guideline for the purification of this compound using normal-phase column chromatography.

1. Selection of Eluent System:

  • Begin by performing thin-layer chromatography (TLC) to determine an appropriate solvent system.
  • Spot the crude material on a silica gel TLC plate.
  • Develop the plate in various solvent systems of increasing polarity (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol mixtures).
  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.
  • If streaking is observed, add a small amount of triethylamine (e.g., 0.5%) to the eluent.

2. Column Packing (Wet Slurry Method):

  • Choose a column of appropriate size for the amount of crude material.
  • Securely clamp the column in a vertical position.
  • Prepare a slurry of silica gel in the least polar eluent.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.
  • Carefully apply the sample solution to the top of the column.
  • Alternatively, for better resolution, use the dry loading method described in the troubleshooting section[3].

4. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system, collecting fractions in test tubes.
  • Monitor the progress of the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • The ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities remain soluble or insoluble at all temperatures.
  • Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ethyl acetate/hexane) to find a suitable one[2].

2. Recrystallization Procedure:

  • Dissolve the crude solid in the minimum amount of the hot recrystallization solvent.
  • If there are insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature.
  • Further cooling in an ice bath may be necessary to maximize crystal formation.
  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Data Presentation

Parameter Column Chromatography Recrystallization
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Not Applicable
Typical Mobile Phase Dichloromethane/Methanol (98:2 to 90:10) with 0.5% TriethylamineEthanol, Isopropanol, or Ethyl Acetate/Hexane
Typical Recovery 60-85%50-80%
Purity Achieved >98% (by HPLC)>97% (by HPLC)

Visualizations

Purification_Workflow cluster_start Crude Product Analysis cluster_decision Method Selection cluster_paths Purification Paths cluster_end Final Product Start Crude this compound TLC TLC Analysis Start->TLC Decision Impurity Profile? TLC->Decision Chromo Column Chromatography Decision->Chromo Multiple Impurities / Similar Polarity Recryst Recrystallization Decision->Recryst Crystalline Solid / One Major Impurity End Pure Product (>98%) Chromo->End Recryst->End

Caption: Decision workflow for selecting the appropriate purification technique.

Troubleshooting_Chromatography cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation in Column Chromatography Cause1 Strong Adsorption to Silica Problem->Cause1 Cause2 Insufficient Polarity Difference Problem->Cause2 Sol1 Add Basic Modifier (e.g., TEA) Cause1->Sol1 Sol2 Change Stationary Phase (e.g., Alumina) Cause1->Sol2 Sol3 Fine-tune Eluent System Cause2->Sol3 Sol4 Use Longer Column / Smaller Particles Cause2->Sol4 Sol5 Employ Dry Loading Technique Cause2->Sol5

Caption: Troubleshooting guide for common column chromatography issues.

References

Technical Support Center: Troubleshooting Side Reactions in the Skraup Synthesis of 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Skraup synthesis of 1,6-naphthyridines. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the side reaction products that can arise during this classic and powerful, yet often challenging, chemical transformation. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions to help you optimize your synthesis and overcome common obstacles.

Introduction to the Skraup Synthesis of 1,6-Naphthyridines

The Skraup synthesis is a cornerstone reaction for the preparation of quinolines and their heterocyclic analogs, including the medicinally important 1,6-naphthyridine scaffold.[1][2] The reaction involves the treatment of an aminopyridine, in this case, 4-aminopyridine, with glycerol, sulfuric acid, and an oxidizing agent.[1][3] The glycerol is dehydrated in situ by the concentrated sulfuric acid to form the reactive intermediate, acrolein. This is followed by a Michael addition of the 4-aminopyridine to the acrolein, subsequent cyclization, and a final oxidation step to yield the aromatic 1,6-naphthyridine ring system.[4]

While effective, the Skraup synthesis is notorious for its often vigorous and exothermic nature, which can lead to the formation of a variety of side products and purification challenges.[2][5] This guide will walk you through the most common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of side reactions in the Skraup synthesis?

The harsh reaction conditions are the main culprits. The combination of concentrated sulfuric acid and high temperatures (often 140-150°C) creates a highly acidic and oxidizing environment.[4] These conditions, while necessary for the desired transformation, can also promote a number of undesired pathways, most notably the polymerization of the acrolein intermediate.[5]

Q2: My reaction is producing a large amount of black, intractable tar. What is causing this and how can I minimize it?

Tar formation is the most frequently encountered problem in the Skraup synthesis.[5] It arises from the acid-catalyzed polymerization of acrolein, which is highly susceptible to self-condensation under these conditions.

Root Causes:

  • Localized Overheating: The highly exothermic nature of the reaction can create "hot spots" within the reaction mixture, accelerating the polymerization of acrolein.[5]

  • High Concentration of Acrolein: If the rate of acrolein formation from glycerol dehydration exceeds the rate of its consumption by the aminopyridine, the excess acrolein will polymerize.

Solutions:

  • Controlled Heating: Gentle and gradual heating is crucial. The reaction is often initiated at a lower temperature and then slowly raised to the target temperature.[4]

  • Efficient Stirring: Vigorous mechanical stirring is essential to ensure even heat distribution and prevent localized overheating.

  • Use of a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) can help to control the reaction's exothermicity.[5] Ferrous sulfate is believed to act as an oxygen carrier, smoothing out the oxidation step and preventing a runaway reaction.

Q3: I'm observing isomeric byproducts in my final product mixture. How can these be avoided?

While the synthesis of 1,6-naphthyridine from 4-aminopyridine is generally regioselective, the use of substituted 4-aminopyridines can sometimes lead to the formation of isomeric naphthyridine products. The position of cyclization onto the pyridine ring is influenced by the electronic and steric effects of the substituents.

Q4: My final product appears to be contaminated with partially hydrogenated intermediates. What causes this and how can I ensure complete aromatization?

The final step of the Skraup synthesis is an oxidation to form the fully aromatic naphthyridine ring. Incomplete oxidation can leave dihydro- or tetrahydro-naphthyridine species as impurities.[6]

Troubleshooting Incomplete Oxidation:

  • Choice and Amount of Oxidizing Agent: Common oxidizing agents include m-nitrobenzenesulfonic acid or even the sulfuric acid itself at high temperatures.[1][4] Ensure that the oxidizing agent is used in a sufficient stoichiometric amount.

  • Reaction Time and Temperature: Insufficient reaction time or a temperature that is too low may not allow the oxidation to go to completion. The reaction is typically heated for 4-5 hours at 140-150°C.[4]

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section provides a more detailed breakdown of specific side products and step-by-step protocols to address their formation.

Issue 1: Excessive Tar Formation
Symptom Probable Cause Recommended Action
Dark, viscous, and difficult-to-process reaction mixture. Low yield of desired product.Polymerization of acrolein due to uncontrolled exotherm and localized heating.[5]1. Controlled Reagent Addition: Add the concentrated sulfuric acid slowly to the mixture of 4-aminopyridine and glycerol while cooling in an ice bath.[4] 2. Incorporate a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture before heating.[5] 3. Gradual Heating: Heat the reaction mixture gently at first. Once the initial exothermic reaction subsides, gradually increase the temperature to 140-150°C.[4] 4. Ensure Efficient Stirring: Use a mechanical stirrer to maintain a homogenous mixture and prevent hot spots.
Issue 2: Presence of Unreacted 4-Aminopyridine
Symptom Probable Cause Recommended Action
Analytical data (e.g., NMR, LC-MS) shows the presence of the starting aminopyridine in the crude product.[7]Incomplete reaction due to insufficient heating, reaction time, or incorrect stoichiometry.1. Verify Reaction Conditions: Ensure the reaction is maintained at the correct temperature (140-150°C) for the full duration (4-5 hours).[4] 2. Stoichiometry Check: Confirm that the molar ratios of the reactants are correct. 3. Acidic Work-up: During the work-up, perform an acidic wash. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic 4-aminopyridine will be protonated and partition into the aqueous layer.[7]
Issue 3: Formation of Partially Hydrogenated Naphthyridines
Symptom Probable Cause Recommended Action
Mass spectrometry data indicates the presence of species with M+2 or M+4 peaks relative to the desired 1,6-naphthyridine.Inefficient oxidation during the final step of the reaction.[6]1. Optimize Oxidizing Agent: Ensure an adequate amount of a suitable oxidizing agent, such as m-nitrobenzenesulfonic acid sodium salt, is used.[1][4] 2. Extend Reaction Time: If incomplete oxidation is suspected, consider extending the heating time at the target temperature. 3. Post-Reaction Oxidation: In some cases, a separate oxidation step after the initial reaction may be necessary.

Experimental Protocols

Standard Skraup Synthesis of 1,6-Naphthyridine

This protocol is a general guideline and may require optimization for specific substituted starting materials.

Materials:

  • 4-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • m-Nitrobenzenesulfonic acid sodium salt (oxidizing agent)

  • Ferrous Sulfate (optional moderator)

  • Sodium Hydroxide (for neutralization)

  • Chloroform or other suitable organic solvent (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 4-aminopyridine while cooling in an ice bath.[4]

  • To this mixture, add glycerol, followed by the oxidizing agent (e.g., m-nitrobenzenesulfonic acid sodium salt) and the optional moderator (ferrous sulfate).[4]

  • Heat the mixture gently at first. The reaction is exothermic and may begin to reflux without external heating.[4]

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[4]

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. Perform this step in an ice bath to manage the heat generated.

  • Extract the aqueous layer multiple times with an organic solvent like chloroform.[4]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.[4]

  • The crude 1,6-naphthyridine can be purified by column chromatography or recrystallization.[4]

Visualization of Key Processes

Skraup Synthesis Workflow

Skraup_Synthesis_Workflow start Start: Reagents reagents 4-Aminopyridine, Glycerol, H2SO4, Oxidizing Agent start->reagents mixing Controlled Mixing (Ice Bath) reagents->mixing heating Gradual Heating (140-150°C, 4-5h) mixing->heating workup Aqueous Work-up (Quenching, Neutralization) heating->workup extraction Solvent Extraction workup->extraction purification Purification (Chromatography/ Recrystallization) extraction->purification product Pure 1,6-Naphthyridine purification->product

Caption: A generalized workflow for the Skraup synthesis of 1,6-naphthyridine.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield of 1,6-Naphthyridine check_tar Excessive Tar Formation? start->check_tar check_sm Unreacted Starting Material? check_tar->check_sm No solution_tar Improve Temperature Control Add Moderator (FeSO4) Ensure Efficient Stirring check_tar->solution_tar Yes check_oxidation Incomplete Oxidation? check_sm->check_oxidation No solution_sm Verify Reaction Time/Temp Perform Acidic Wash check_sm->solution_sm Yes solution_oxidation Increase Oxidizing Agent Extend Reaction Time check_oxidation->solution_oxidation Yes end Optimized Synthesis check_oxidation->end No solution_tar->end solution_sm->end solution_oxidation->end

Caption: A decision tree for troubleshooting low yields in the Skraup synthesis.

References

Technical Support Center: Improving the Solubility of 1,6-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-naphthyridine derivatives. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to address the common solubility challenges encountered during your experiments. Poor aqueous solubility is a frequent hurdle in the development of new chemical entities, and the heterocyclic nature of 1,6-naphthyridines can present unique challenges.[1][2] This resource offers a structured approach to systematically diagnose and overcome these issues, ensuring the progression of your research and development efforts.

I. Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing detailed protocols and the scientific rationale behind each troubleshooting step.

Issue 1: My 1,6-naphthyridine derivative precipitates out of solution when I dilute my DMSO stock in aqueous buffer.

This is a common observation for compounds with low aqueous solubility. The high concentration of the compound in a strong organic solvent like DMSO is not maintained when introduced into an aqueous environment.

Initial Diagnostic Steps:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% (v/v), and ideally below 0.5% in your aqueous solution.[3]

  • Investigate pH Effects: The basic nitrogen atoms in the 1,6-naphthyridine core mean its solubility is likely pH-dependent.[4] A preliminary analysis of its solubility at different pH values (e.g., pH 2, 7, and 9) is crucial.[4]

  • Consider a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help maintain the compound in solution by forming micelles.[3][5]

Experimental Protocol: pH-Dependent Solubility Profiling

This protocol will help you determine the optimal pH for solubilizing your 1,6-naphthyridine derivative.

Materials:

  • Your 1,6-naphthyridine derivative

  • A series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9)

  • A suitable organic solvent for stock solution preparation (e.g., DMSO)

  • Vials and a shaker/incubator

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation: Add an excess amount of your solid 1,6-naphthyridine derivative to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to ensure a clear supernatant.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis).

Data Interpretation: Plot the solubility (concentration) versus pH. This profile will reveal the pH range where your compound exhibits the highest solubility, guiding your formulation decisions.

Issue 2: I am unable to achieve a high enough concentration of my compound for in vitro assays.

When even with optimized DMSO and pH conditions the desired concentration is not reached, more advanced formulation strategies are necessary.

Troubleshooting Steps:

  • Formulate with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble compounds, forming inclusion complexes with enhanced aqueous solubility.[3][6] Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and varying concentrations.[3]

  • Prepare a Nanosuspension: Nanosuspensions are colloidal dispersions of sub-micron drug particles that can significantly increase the dissolution rate and saturation solubility.[3][7] This can be particularly useful for achieving higher effective concentrations in aqueous media.[3]

  • Explore Solid Dispersions: Creating a solid dispersion of your compound with a hydrophilic polymer can enhance its dissolution and apparent solubility.[3][7] The solid dispersion can then be dissolved in your assay medium.[3]

Experimental Workflow: Cyclodextrin Formulation Screening

G cluster_0 Preparation cluster_1 Complexation cluster_2 Analysis cluster_3 Optimization A Prepare stock solutions of 1,6-naphthyridine derivative in a suitable organic solvent C Add the compound stock solution to the cyclodextrin solutions A->C B Prepare aqueous solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at various concentrations B->C D Equilibrate the mixtures (e.g., 24-48h at 25°C with shaking) C->D E Filter the solutions to remove any precipitate D->E F Quantify the dissolved compound concentration (e.g., HPLC, UV-Vis) E->F G Determine the optimal cyclodextrin type and concentration for maximum solubility enhancement F->G

Caption: Workflow for screening cyclodextrins to enhance solubility.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the solubility of 1,6-naphthyridine derivatives.

Q1: What are the primary strategies for improving the aqueous solubility of 1,6-naphthyridine compounds?

A1: Several strategies can be employed, broadly categorized into chemical modifications, physical modifications, and formulation-based approaches.[3][8]

  • Chemical Modifications:

    • Salt Formation: Since 1,6-naphthyridines contain basic nitrogen atoms, forming a salt with a suitable acidic counter-ion can significantly increase aqueous solubility.[4][9][10]

    • Prodrug Approach: A lipophilic drug can be chemically modified to create a more water-soluble prodrug that is converted to the active parent drug in vivo.[11][12]

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size to the micron or nano-scale increases the surface area, leading to a faster dissolution rate.[3][5][8]

    • Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can significantly improve solubility and dissolution.[3][7]

  • Formulation-Based Approaches:

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of a poorly soluble compound.[2]

    • Cyclodextrins: These can encapsulate the drug molecule, increasing its apparent solubility in water.[3][13]

    • Surfactants: These can form micelles that solubilize the drug.[5]

Q2: How do I choose between salt formation and co-crystallization?

A2: The choice between salt formation and co-crystallization depends on the physicochemical properties of your 1,6-naphthyridine derivative, particularly its pKa. A general guideline is the "pKa rule":

  • Salt Formation: A pKa difference (ΔpKa) of greater than 3 between the active pharmaceutical ingredient (API) and the counter-ion generally favors salt formation.[4]

  • Co-crystal Formation: A ΔpKa of less than 0 suggests that a co-crystal is more likely to form.[4]

Q3: What impact do different substituents on the 1,6-naphthyridine core have on solubility?

A3: The nature and position of substituents can significantly impact solubility. Generally:

  • Polar, Ionizable Groups: Introducing polar groups (e.g., -OH, -COOH, -NH2) or ionizable groups can increase aqueous solubility through hydrogen bonding and ionization.

  • Lipophilic Groups: Adding large, non-polar, or lipophilic groups (e.g., long alkyl chains, aromatic rings) will typically decrease aqueous solubility.

  • "Solvent-Friendly" Moieties: Incorporating moieties like sulfonyl, sulfonamide, morpholine, piperidine, and piperazine into solvent-exposed regions can improve aqueous solubility, cellular permeability, and metabolic stability.[14]

Q4: Are there any computational tools that can predict the solubility of my 1,6-naphthyridine derivatives?

A4: Yes, various computational models and software can predict aqueous solubility based on the chemical structure. These tools typically use quantitative structure-property relationship (QSPR) models. While these predictions are valuable for early-stage drug discovery and prioritizing compounds for synthesis, they should always be validated experimentally.

III. Data Presentation

Table 1: Illustrative Comparison of Solubility Enhancement Strategies for a Hypothetical 1,6-Naphthyridine Derivative

StrategyFormulation DetailsAchieved Concentration (µg/mL)Fold Increase in Solubility
Baseline Aqueous Buffer (pH 7.4)0.51
pH Adjustment Aqueous Buffer (pH 4.0)510
Co-solvent 20% Ethanol in Water1530
Cyclodextrin 10% HP-β-CD in Water50100
Salt Formation Hydrochloride Salt in Water100200

Note: This data is illustrative and the actual solubility enhancement will depend on the specific 1,6-naphthyridine derivative and experimental conditions.

IV. Key Concepts Visualization

G cluster_0 Solubility Enhancement Approaches cluster_1 Specific Techniques A Chemical Modification D Salt Formation A->D E Prodrug Synthesis A->E B Physical Modification F Particle Size Reduction B->F G Solid Dispersions B->G C Formulation Strategies H Co-solvents C->H I Cyclodextrins C->I J Surfactants C->J

Caption: Major categories of solubility enhancement techniques.

V. References

  • 1,6-Naphthyridine. (2021). American Chemical Society. --INVALID-LINK--

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016). Latvian Journal of Chemistry. --INVALID-LINK--

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). AAPS PharmSciTech. --INVALID-LINK--

  • Technical Support Center: Enhancing the Solubility of 4-Methyl-2,6-naphthyridine. (n.d.). Benchchem. --INVALID-LINK--

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.). Molecules. --INVALID-LINK--

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. --INVALID-LINK--

  • 1,6-Naphthyridine. (n.d.). PubChem. --INVALID-LINK--

  • Technical Support Center: Overcoming Solubility Challenges of Benzo[c]naphthyridine Compounds. (n.d.). Benchchem. --INVALID-LINK--

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. --INVALID-LINK--

  • Salt formation to improve drug solubility. (2007). Advanced Drug Delivery Reviews. --INVALID-LINK--

  • Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics. (2002). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. --INVALID-LINK--

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK. --INVALID-LINK--

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

  • 1,6-NAPHTHYRIDINE-2-CARBOXYLIC ACID. (n.d.). ChemicalBook. --INVALID-LINK--

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). Molecules. --INVALID-LINK--

  • Synthesis of Novel Benzo[b][1][15]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). Molecules. --INVALID-LINK--

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). Anti-Cancer Agents in Medicinal Chemistry. --INVALID-LINK--

  • Success repositioning 1,6-naphthyridine-7-carboxamide intermediate for other applications. (n.d.). ResearchGate. --INVALID-LINK--

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences. --INVALID-LINK--

  • Salt Formation to Improve Drug Solubility. (n.d.). ResearchGate. --INVALID-LINK--

  • Preclinical Studies in the Drug Development Process: Prospects and Challenges. (n.d.). Journal of Basic and Clinical Pharmacy. --INVALID-LINK--

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. --INVALID-LINK--

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results. --INVALID-LINK--

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. --INVALID-LINK--

  • Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). Molecules. --INVALID-LINK--

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. (n.d.). Chemical Review and Letters. --INVALID-LINK--

  • Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. --INVALID-LINK--

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). Pharmaceutics. --INVALID-LINK--

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). Molecules. --INVALID-LINK--

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. (n.d.). Molecules. --INVALID-LINK--

  • CHAPTER 2. Tactics to Improve Solubility. (n.d.). ResearchGate. --INVALID-LINK--

  • Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. (n.d.). European Journal of Medicinal Chemistry. --INVALID-LINK--

  • discovery and SAR study of 1H-imidazo[4,5-h][1][15]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2013). Journal of Medicinal Chemistry. --INVALID-LINK--

  • Challenges in Preclinical Drug Development: How to Overcome Them? (2023). Medium. --INVALID-LINK--

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). RSC Advances. --INVALID-LINK--

  • Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. (n.d.). ACS Medicinal Chemistry Letters. --INVALID-LINK--

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.). Purdue e-Pubs. --INVALID-LINK--

  • Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. (2018). Molecules. --INVALID-LINK--

  • Local Solvent Acidities in β-Cyclodextrin Complexes with PRODAN Derivatives. (n.d.). Journal of the American Chemical Society. --INVALID-LINK--

References

Technical Support Center: Navigating Thermal Hazards in Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for process safety in heterocyclic chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of naphthyridine scaffolds. Early synthetic routes to these valuable pharmacophores are often accompanied by significant thermal risks. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and prevent runaway reactions, ensuring both the integrity of your synthesis and the safety of your laboratory.

Our approach is built on explaining the causal relationships behind experimental phenomena. We aim to empower you not just to follow protocols, but to make informed, safety-conscious decisions based on a sound understanding of the underlying thermochemistry.

Troubleshooting Guide: The Skraup & Doebner-von Miller Syntheses

These classic acid-catalyzed cyclizations are powerful tools for building the naphthyridine core but are notoriously energetic. A thermal runaway can be sudden and violent. This guide addresses critical warning signs and immediate actions.

Q1: My reaction temperature is climbing uncontrollably and the mixture is rapidly darkening, even after removing the external heat source. What is happening and what should I do?

A: You are likely experiencing a thermal runaway, a hallmark risk of the Skraup and Doebner-von Miller reactions. The rapid darkening indicates aggressive tar and polymer formation, which is itself highly exothermic.[1]

Immediate Actions:

  • Do Not Add More Reagents: Cease all addition of glycerol, α,β-unsaturated carbonyls, or oxidizing agents immediately.

  • Maximize Cooling: If not already done, immerse the reactor in a large-capacity ice-salt bath. Do not use a water bath alone, as its capacity may be insufficient. For larger scales, activate any available emergency cooling systems.

  • Ensure Adequate Ventilation: The reaction will likely produce a large volume of acidic and organic fumes. Ensure your fume hood sash is lowered and functioning at maximum capacity.

  • Prepare for Quenching (Last Resort): Alert a colleague and your supervisor. Have a large, stirred vessel of crushed ice ready. Quenching is hazardous due to the exothermic dilution of concentrated sulfuric acid and should only be performed as a final measure to prevent reactor failure.[2] Cautiously and slowly add the reaction mixture to the ice with vigorous stirring.[3]

Root Cause Analysis: The primary driver is the acid-catalyzed dehydration of glycerol to acrolein (in the Skraup synthesis) or the polymerization of the α,β-unsaturated carbonyl compound (in the Doebner-von Miller reaction).[1][4] These processes are highly exothermic. If the rate of heat generation surpasses the rate of heat removal by your cooling system, the reaction temperature increases, which in turn exponentially accelerates the reaction rate, creating a dangerous feedback loop.[5]

Preventative Measures:

  • Slow, Controlled Addition: The key to control is adding the glycerol or unsaturated carbonyl dropwise with an addition funnel, while continuously monitoring the internal reaction temperature.[1]

  • Use of a Moderator: For the Skraup synthesis, the addition of ferrous sulfate (FeSO₄) can moderate the reaction's vigor.[4]

  • Adequate Heat Sink: Ensure your cooling bath has sufficient volume and thermal mass to absorb the total expected heat of reaction.

  • Vigorous Agitation: Poor stirring creates localized hot spots where the reaction can initiate a runaway that propagates through the bulk mixture.[2]

Q2: My reaction produced a thick, intractable tar with very low yield of the desired naphthyridine. How can I prevent this?

A: This is a common and frustrating outcome, particularly in the Doebner-von Miller synthesis. The tar is a result of acid-catalyzed polymerization of your starting materials.[1]

Troubleshooting & Optimization:

  • Lower the Initial Temperature: Begin the reaction at a lower temperature, even if it requires a longer overall reaction time. Consider starting the addition of the carbonyl compound in an ice bath to maintain control during the initial exothermic phase.[1]

  • Optimize Acid Catalyst: While strong acids like sulfuric acid are traditional, you can explore Lewis acids such as tin tetrachloride or scandium(III) triflate, which may offer better control and selectivity.[6]

  • Monitor by TLC: Determine the optimal reaction time by monitoring the consumption of your starting aminopyridine via Thin Layer Chromatography (TLC). Prolonged heating after the reaction is complete will almost certainly lead to product degradation and tar formation.[1]

  • Reverse Addition: In some cases, adding the acidic solution of the aniline/aminopyridine slowly to the α,β-unsaturated carbonyl can provide better control over the initial exothermic Michael addition.

Below is a logical workflow for troubleshooting these vigorous reactions.

G cluster_0 Problem Identification cluster_1 Primary Control Parameters cluster_2 Chemical Modification cluster_3 Process & Work-up cluster_4 Outcome start Vigorous Exotherm or Excessive Tar Formation temp Lower Reaction Temperature start->temp Is temp too high? rate Reduce Reagent Addition Rate start->rate Is addition too fast? agitation Increase Agitation Speed start->agitation Is mixing poor? monitor Monitor via TLC to Prevent Over-heating temp->monitor rate->monitor workup Prompt Neutralization & Extraction Post-Reaction agitation->workup moderator Add Moderator (e.g., FeSO₄ for Skraup) end Controlled Reaction & Improved Yield moderator->end catalyst Change Acid Catalyst (e.g., Lewis Acid) catalyst->end monitor->moderator For Skraup monitor->catalyst For D-v-M workup->end

Caption: Troubleshooting workflow for Skraup & Doebner-von Miller reactions.

Frequently Asked Questions (FAQs): Nitration Reactions

Nitration of the naphthyridine core or its precursors is a common functionalization step that carries a high risk of thermal runaway.

Q1: What are the primary factors that lead to a runaway nitration reaction?

A: A runaway nitration is typically caused by a failure to balance the rate of heat generation with the rate of heat removal. The key contributing factors are:

  • Rapid Addition of Nitrating Agent: Adding the mixed acid (HNO₃/H₂SO₄) too quickly generates heat faster than the cooling system can dissipate it.[2][5]

  • Inadequate Cooling: The cooling bath may be too warm, too small, or inefficient at transferring heat from the reactor walls.[2]

  • Poor Agitation: Inefficient stirring creates localized "hot spots" with high concentrations of reactants, leading to a localized, rapid temperature increase that can trigger a bulk runaway.[2]

  • Accumulation of Unreacted Reagents: If the reaction temperature is too low, the nitration rate can be deceptively slow. The nitrating agent can accumulate in the reactor. A subsequent, small increase in temperature can then cause all the accumulated reagent to react at once, leading to a violent exotherm.[7]

Q2: My temperature spiked during nitrating agent addition. What are the immediate, critical safety steps?

A: Your immediate goal is to stop the reaction from accelerating further.

  • STOP ADDITION: Immediately stop the flow of the nitrating agent.[7]

  • MAXIMIZE COOLING: Increase the coolant flow to the reactor jacket or add more dry ice/salt to your cooling bath.

  • DO NOT RESTART AGITATION IF STOPPED: If the agitator has stopped for any reason, do not restart it. Restarting could suddenly mix accumulated layers of reactants, causing a violent, uncontrollable reaction.[7]

  • PREPARE TO QUENCH: Alert personnel and prepare a quench pot (a large volume of crushed ice). This is a last resort. Drowning the reaction by adding the mixture to ice is a standard emergency procedure.[2][7]

Q3: What is "Maximum Temperature of the Synthesis Reaction" (MTSR) and why is it critical for safety?

A: The Maximum Temperature of the Synthesis Reaction (MTSR) is the highest temperature the reaction mixture could reach in a worst-case scenario, such as a complete failure of the cooling system.[7] It is calculated based on the total amount of unreacted reagents accumulated in the reactor and the reaction's adiabatic temperature rise (the temperature increase if no heat is lost to the surroundings).[7]

Knowing the MTSR is crucial because if it exceeds the decomposition temperature of your starting materials, products, or solvent, a secondary, often more violent and gas-evolving decomposition reaction can be triggered. This can lead to rapid pressure buildup and reactor rupture. Techniques like Reaction Calorimetry (RC) are used to measure the heat of reaction and calculate the MTSR before scaling up.[7][8][9]

Safety Parameter Definition Significance for Nitration Safety
Heat of Reaction (ΔHr) The total amount of heat released or absorbed by the chemical reaction.A highly exothermic ΔHr requires a robust cooling system and careful control of reagent addition.
Adiabatic Temp. Rise (ΔTad) The theoretical temperature increase of the reaction mass assuming no heat is lost to the surroundings (adiabatic conditions).[7]A high ΔTad indicates a high potential for a runaway. Even a minor cooling failure can be catastrophic.
MTSR The maximum temperature the reaction can reach upon cooling failure, considering accumulated unreacted reagents.[7]If the MTSR is above the mixture's decomposition temperature, a secondary, more dangerous runaway is possible.
Experimental Protocols

Protocol 1: Safer Skraup Synthesis of 1,5-Naphthyridine

This protocol incorporates moderators and controlled addition to mitigate the reaction's inherent vigor.

  • Setup: Equip a round-bottom flask with a mechanical stirrer, a thermometer to monitor internal temperature, a reflux condenser, and a pressure-equalizing dropping funnel. Place the flask in a heating mantle seated within a larger ice-water bath for emergency cooling.

  • Charge Reactor: In the flask, combine 3-aminopyridine, ferrous sulfate (FeSO₄) as a moderator, and concentrated sulfuric acid. Stir the mixture to ensure homogeneity.

  • Controlled Addition: Gently heat the mixture to approximately 100°C. Begin the slow, dropwise addition of glycerol from the dropping funnel. Monitor the internal temperature closely. If the temperature rises more than 10°C above the set point, pause the addition until it subsides. The reaction is exothermic and may begin to reflux on its own; be prepared to lower or remove the heating mantle.[4]

  • Reflux: Once the initial vigorous reaction subsides and the addition is complete, heat the mixture to 140-150°C and maintain this temperature for 3-4 hours.[4]

  • Work-up: Allow the mixture to cool completely to room temperature. Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution with a concentrated sodium hydroxide solution while cooling in an ice bath until it is strongly alkaline.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Controlled Nitration of a Naphthyridine Precursor

This protocol emphasizes dose-control and temperature monitoring.

  • Preparation of Nitrating Mixture: In a separate flask placed in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with stirring. Keep this mixture cold.[2]

  • Setup: In the main reaction flask, dissolve the naphthyridine precursor in concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 to -5°C. Ensure the flask is equipped with a mechanical stirrer, an internal thermometer, and a pressure-equalizing dropping funnel containing the cold nitrating mixture.

  • Dose-Controlled Addition: Begin the dropwise addition of the nitrating mixture to the stirred solution of the substrate. The addition rate must be controlled to ensure the internal temperature does not exceed 5°C.[2] This slow addition is the primary control point for preventing a runaway.[5]

  • Monitoring: After the addition is complete, continue stirring at low temperature and monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, quench by pouring the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.[3]

  • Isolation: If a solid precipitates, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.[3] If the product is an oil or remains in solution, perform a liquid-liquid extraction with an appropriate organic solvent.[3]

Caption: Workflow for a controlled nitration reaction.

References

Technical Support Center: Microwave-Assisted Synthesis of 1,6-Naphthyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the microwave-assisted synthesis of 1,6-naphthyridines. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles and validated through peer-reviewed literature to ensure scientific integrity and experimental success.

Section 1: Core Principles of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that dramatically accelerates reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods.[1][2] This efficiency stems from the direct interaction of microwave irradiation with polar molecules in the reaction mixture, a process known as dielectric heating.[3]

Unlike conventional heating, which relies on slow, inefficient thermal conduction from the vessel walls, microwave energy is transferred volumetrically and instantaneously to any material with a significant dielectric loss tangent.[1][3][4] This rapid, uniform heating minimizes the formation of wall effects and thermal gradients, often preventing the degradation of thermally sensitive products and reducing the formation of byproducts.[1] For the synthesis of 1,6-naphthyridines, this translates to shorter reaction times—often minutes instead of hours—and improved process efficiency.[5][6]

A common and effective route for synthesizing the 1,6-naphthyridine core is the Friedländer Annulation . This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[7] Microwave irradiation significantly enhances this reaction, driving it to completion under milder conditions and in a fraction of the time required by traditional methods.[5][6][8]

Reaction Mechanism: Microwave-Assisted Friedländer Annulation

Friedlander_Mechanism Reactants o-Aminoaryl Ketone + Methylene Ketone Aldol_Step Aldol Condensation (Base or Acid Catalyzed) Reactants->Aldol_Step Intermediate_A β-Hydroxy Ketone Intermediate Aldol_Step->Intermediate_A Dehydration Dehydration Intermediate_A->Dehydration Intermediate_B α,β-Unsaturated Ketone Intermediate Dehydration->Intermediate_B Cyclization Intramolecular Cyclization (Condensation) Intermediate_B->Cyclization Intermediate_C Dihydronaphthyridine Intermediate Cyclization->Intermediate_C Aromatization Oxidative Aromatization Intermediate_C->Aromatization Product 1,6-Naphthyridine Product Aromatization->Product

A simplified schematic of the Friedländer Annulation pathway.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common experimental issues in a direct question-and-answer format, providing both the probable cause and a scientifically-backed solution.

Problem 1: Low or No Product Yield

Q: My reaction shows a significant amount of unreacted starting material, even after the specified reaction time. What is the likely cause and how can I fix it?

A: This is a common issue often related to insufficient energy transfer or suboptimal reaction conditions.

  • Probable Cause 1: Poor Microwave Absorption. Nonpolar solvents like toluene or hexane do not couple efficiently with microwave irradiation.[9][10] If your reactants themselves are not polar, the reaction mixture will not heat effectively.

    • Solution: Switch to a more polar solvent with a higher dielectric loss. Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), ethanol, or even water are excellent microwave absorbers and can dramatically increase the heating rate and final temperature.[9][10][11] If the solvent cannot be changed, consider adding a small amount of a polar co-solvent or an ionic liquid to improve the mixture's ability to absorb microwave energy.[11]

  • Probable Cause 2: Insufficient Temperature. The Arrhenius equation dictates that reaction rates increase with temperature. Your set temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Incrementally increase the reaction temperature in 10-20°C steps.[12] Microwave reactors allow for precise temperature control, enabling you to safely exceed the solvent's atmospheric boiling point in a sealed vessel, which can lead to dramatic rate accelerations.[3][11]

  • Probable Cause 3: Inactive or Insufficient Catalyst. If your synthesis (like the Friedländer reaction) is acid or base-catalyzed, the catalyst may be inactive or used in too low a concentration.

    • Solution: Use a fresh batch of catalyst and consider increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).[12] For some syntheses, using neat acetic acid as both the solvent and catalyst under microwave irradiation has proven highly effective, achieving excellent yields in minutes.[5][6]

Problem 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. How can I improve the reaction's selectivity?

A: Impurity formation is typically due to excessive temperatures, prolonged reaction times, or non-optimal solvent choice, leading to decomposition or side reactions.

  • Probable Cause 1: Thermal Decomposition. While high temperatures accelerate the desired reaction, they can also accelerate decomposition pathways, especially for sensitive functional groups.

    • Solution: Reduce the reaction temperature. The precise control of a microwave reactor allows you to find the "sweet spot" that maximizes the rate of formation of the desired product while minimizing degradation.[12] Also, reduce the overall reaction time. Monitor the reaction's progress via TLC or LC-MS to stop it as soon as the starting material is consumed, preventing over-exposure to high temperatures.[12]

  • Probable Cause 2: Solvent-Mediated Side Reactions. The choice of solvent can influence reaction pathways. For example, protic solvents like alcohols could potentially participate in unwanted side reactions.

    • Solution: If side reactions involving the solvent are suspected, switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[10] The nature of the solvent can be a critical factor in controlling chemoselectivity in some naphthyridine syntheses.[13]

  • Probable Cause 3: Undesired Regioisomers. When using unsymmetrical ketones in the Friedländer synthesis, multiple regioisomers can form.

    • Solution: The choice of catalyst can significantly influence regioselectivity. Experimenting with different amine catalysts or ionic liquids has been shown to favor the formation of a single product.[12]

Problem 3: Reaction Reproducibility Issues

Q: I am struggling to get consistent results between runs, even when I use the same parameters. What could be causing this?

A: Reproducibility issues in microwave synthesis often stem from subtle variations in reaction setup and volume.

  • Probable Cause 1: Inconsistent Reaction Volume. The volume of the reaction mixture directly impacts the heating dynamics and pressure buildup inside the sealed vessel.

    • Solution: Always use the specified vial size for your intended volume and ensure the volume is consistent for every run. Too little volume can lead to inaccurate temperature readings, while too much volume reduces the headspace required for pressure buildup, creating a safety hazard.[11]

  • Probable Cause 2: Inconsistent Stirring. Proper agitation is crucial for ensuring uniform temperature distribution throughout the reaction mixture. An unstirred reaction can develop localized "hot spots" where decomposition can occur, leading to inconsistent yields and impurity profiles.

    • Solution: Always use a properly sized magnetic stir bar and ensure a consistent, vigorous stir rate for all experiments. This ensures homogeneous heating and reproducible results.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my microwave synthesis? The ideal solvent should be polar to absorb microwave energy efficiently, have a sufficiently high boiling point to reach the desired reaction temperature, and be chemically inert under the reaction conditions. Solvents are often classified by their ability to absorb microwaves:

  • High Absorbers: Alcohols (Ethanol, Methanol), DMSO, Ethylene Glycol. These heat very quickly.[4][9]

  • Medium Absorbers: DMF, Acetonitrile, Water. These heat efficiently but more slowly than high absorbers.[9]

  • Low/Non-Absorbers: Toluene, Hexane, Dioxane. These are generally poor choices unless a reactant or catalyst is highly absorbing.[10]

Q2: Is it safe to run reactions above the solvent's boiling point? Yes, this is a key advantage of modern microwave reactors. They use sealed, pressure-rated vessels that allow the temperature to be raised significantly above the solvent's atmospheric boiling point. This creates a superheated environment that dramatically accelerates reactions. However, always operate within the pressure and temperature limits of the specific vials and reactor system to prevent vessel failure.[11]

Q3: Can I perform solvent-free reactions in the microwave? Yes, solvent-free or "neat" reactions are a cornerstone of green chemistry and are often highly effective under microwave irradiation.[1] In this case, the microwaves directly heat the reactants. This method can lead to extremely fast reactions and simplified workups, as there is no solvent to remove.[1]

Q4: How do I translate a conventional heating method to a microwave protocol? Start with the same solvent and catalyst system used in the conventional method.[11] Set the initial target temperature to 20-40°C above the boiling point of the solvent used in the conventional (reflux) setup. Set the initial reaction time to 10-20 minutes. Monitor the reaction by TLC/LC-MS and optimize the temperature and time from this starting point.

Section 4: Data & Protocols

Table 1: Recommended Starting Conditions for Microwave Synthesis
Starting MaterialsCatalystSolventTemperature (°C)Time (min)Typical YieldReference
2-Aminonicotinaldehyde, AcetoneCholine HydroxideWater50360 (Conventional)High[12]
2-Aminobenzophenone, KetonesAcetic AcidAcetic Acid (Neat)1605Excellent[5][6]
2-Aminobenzophenones, CarbonylsNafion NR50EthanolVaries10-30Good-Excellent[8]
Amines, Malononitrile, KetonesNoneWaterReflux2-3 (hours)Good[14]
Experimental Protocol: Microwave-Assisted Synthesis of a Substituted 1,6-Naphthyridine

This protocol is a representative example based on the highly efficient Friedländer synthesis.[5][6]

  • Vessel Preparation: To a 10 mL pressure-rated microwave vial equipped with a magnetic stir bar, add the o-aminoaryl ketone (1.0 mmol).

  • Reagent Addition: Add the α-methylene ketone component (1.2 mmol, 1.2 equivalents).

  • Solvent/Catalyst Addition: Add glacial acetic acid (3.0 mL). The acid serves as both the catalyst and the solvent.

  • Vessel Sealing: Securely cap the vial using a septum and crimper appropriate for the microwave reactor.

  • Microwave Parameters: Place the vial in the microwave reactor cavity. Set the following parameters:

    • Target Temperature: 160 °C

    • Ramp Time: 2 minutes

    • Hold Time: 5 minutes

    • Stirring: High

    • Power: 300 W (or dynamic power control to maintain temperature)

  • Reaction & Cooldown: Initiate the microwave irradiation. After the hold time is complete, the vessel will be cooled to room temperature using the instrument's compressed air cooling system.

  • Workup: Once cooled, carefully uncap the vial in a fume hood. Quench the reaction mixture by slowly adding it to a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure 1,6-naphthyridine derivative.

Experimental Workflow Diagram

Workflow Start Reagent Preparation Vessel Add Reagents, Solvent & Stir Bar to Microwave Vial Start->Vessel Seal Securely Cap the Vial Vessel->Seal Microwave Irradiate in Microwave Reactor (Set Temp, Time, Power) Seal->Microwave Cool Cool Vial to Room Temp Microwave->Cool Workup Quench, Extract & Dry Cool->Workup Purify Purify via Chromatography or Recrystallization Workup->Purify Analyze Characterize Final Product (NMR, MS, etc.) Purify->Analyze

General workflow for microwave-assisted synthesis.

Section 5: Troubleshooting Decision Tree

This visual guide provides a logical pathway for diagnosing and solving common synthesis problems.

Troubleshooting Start Problem with Synthesis? CheckYield Low or No Yield? Start->CheckYield Yes CheckPurity Impurity Issues? Start->CheckPurity No, but... Yield_Cause1 Check Microwave Absorption (Is solvent nonpolar?) CheckYield->Yield_Cause1 Yes Yield_Cause2 Check Temperature (Is it too low?) CheckYield->Yield_Cause2 No, but... Yield_Cause3 Check Catalyst (Is it fresh/sufficient?) CheckYield->Yield_Cause3 No, but... CheckReproducibility Reproducibility Issues? CheckPurity->CheckReproducibility No, but... Purity_Cause1 Check for Decomposition (Is Temp/Time too high?) CheckPurity->Purity_Cause1 Yes Purity_Cause2 Check for Side Reactions (Could solvent be involved?) CheckPurity->Purity_Cause2 No, but... Repro_Cause1 Check Reaction Volume (Is it consistent?) CheckReproducibility->Repro_Cause1 Yes Repro_Cause2 Check Stirring (Is it vigorous & consistent?) CheckReproducibility->Repro_Cause2 No, but... Yield_Sol1 Solution: Use Polar Solvent (DMF, EtOH) or add polar co-solvent. Yield_Cause1->Yield_Sol1 Yield_Sol2 Solution: Increase Temp in 10-20°C increments. Yield_Cause2->Yield_Sol2 Yield_Sol3 Solution: Use fresh catalyst or increase loading. Yield_Cause3->Yield_Sol3 Purity_Sol1 Solution: Reduce Temp and/or Time. Monitor reaction via TLC. Purity_Cause1->Purity_Sol1 Purity_Sol2 Solution: Switch to a polar aprotic solvent (e.g., DMF). Purity_Cause2->Purity_Sol2 Repro_Sol1 Solution: Use consistent volume and appropriate vial size. Repro_Cause1->Repro_Sol1 Repro_Sol2 Solution: Use correct stir bar and ensure consistent stir rate. Repro_Cause2->Repro_Sol2

References

Technical Support Center: Troubleshooting Functional Group Compatibility in Naphthyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for naphthyridine reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and functionalizing the versatile naphthyridine scaffold. The synthesis of naphthyridine derivatives can be a challenging endeavor due to issues with functional group compatibility, regioselectivity, and catalyst sensitivity.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the lab.

Our approach is rooted in a deep understanding of reaction mechanisms and field-proven experience. We will explore the "why" behind common problems and offer practical, step-by-step solutions to help you optimize your reactions and achieve your synthetic goals.

Frequently Asked Questions (FAQs)
General Compatibility

Q1: I am planning a multi-step synthesis involving a naphthyridine core. Which functional groups are generally considered problematic?

A1: The nitrogen atoms within the naphthyridine rings introduce a unique set of challenges. These nitrogens can act as Lewis bases, coordinating to metal catalysts and potentially poisoning them.[2] Additionally, the electron-deficient nature of the pyridine rings can influence the reactivity of substituents.

Functional groups that often require special consideration include:

  • Basic Amines (Primary and Secondary): These can compete with the naphthyridine nitrogens for catalyst coordination, leading to catalyst inhibition. They can also undergo undesired side reactions.

  • Unprotected Hydroxyl and Thiol Groups: These acidic protons can interfere with organometallic reagents and bases used in cross-coupling reactions. They can also act as competing nucleophiles.

  • Aldehydes and some Ketones: These are sensitive to both acidic and basic conditions and can undergo side reactions or act as ligands for metal catalysts.

  • Nitro Groups: While often used as electron-withdrawing groups, they can be reduced under certain catalytic conditions (e.g., with Pd/C and H₂).

  • Esters and Amides: Generally more stable, but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[3]

  • Boc and other Acid-Labile Protecting Groups: These may not be stable under the acidic conditions used in some classical naphthyridine syntheses like the Skraup or Friedländer reactions.

A careful selection of protecting groups is often necessary to mask the reactivity of these functionalities during critical reaction steps.[4]

Troubleshooting Guide: Specific Issues
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q2: My Suzuki coupling reaction on a bromo-naphthyridine substrate is giving low to no yield. What is the likely cause and how can I fix it?

A2: Low yields in palladium-catalyzed cross-coupling reactions with naphthyridine substrates are frequently due to catalyst poisoning . The lone pair of electrons on the ring nitrogen(s) can coordinate strongly to the palladium center, inhibiting its catalytic activity.[2][5]

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low Yield Observed check_catalyst Verify Catalyst and Ligand Integrity start->check_catalyst increase_loading Increase Catalyst/Ligand Loading check_catalyst->increase_loading If catalyst is active change_ligand Screen Different Ligands (e.g., Buchwald-type, NHCs) increase_loading->change_ligand If still low yield protect_N Protect Naphthyridine Nitrogen (e.g., N-oxide formation) change_ligand->protect_N If ligand screen fails check_conditions Re-evaluate Reaction Conditions (Solvent, Base, Temperature) change_ligand->check_conditions Consider in parallel success Improved Yield protect_N->success check_conditions->success

Caption: Troubleshooting flowchart for low-yield Suzuki reactions.

Detailed Troubleshooting Steps:

  • Increase Catalyst and Ligand Loading: As a first step, a modest increase in the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst inhibition.

  • Ligand Selection: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step and may be less susceptible to displacement by the naphthyridine nitrogen.[6]

  • Protect the Naphthyridine Nitrogen: This is often the most effective strategy.

    • N-Oxide Formation: The formation of an N-oxide temporarily masks the lone pair of the ring nitrogen. The N-oxide can be readily removed post-coupling using a reducing agent like PCl₃ or PPh₃.

    • N-Alkylation/N-Arylation: While less common for this specific purpose, if the synthesis allows, having an alkyl or aryl group on the nitrogen can mitigate its coordinating ability.

  • Solvent and Base Optimization: Ensure your solvent is anhydrous and the base is appropriate. Sometimes, a weaker base (e.g., K₃PO₄, Cs₂CO₃) can give cleaner reactions than stronger bases like NaOtBu, particularly if base-sensitive functional groups are present.

Q3: I am attempting a Buchwald-Hartwig amination on a chloro-naphthyridine, but I am seeing significant decomposition of my starting material. Why is this happening?

A3: Starting material decomposition in Buchwald-Hartwig reactions can be due to several factors, often related to the reaction conditions being too harsh for the specific substrate.

Potential Causes and Solutions:

Problem Underlying Cause Recommended Solution
Decomposition Reaction temperature is too high, leading to thermal degradation of the naphthyridine core or sensitive functional groups.Screen lower reaction temperatures (e.g., 80-100 °C). Microwave-assisted synthesis can sometimes allow for shorter reaction times at elevated temperatures, minimizing degradation.[7][8]
Side Reactions The base is too strong (e.g., LiHMDS, NaOtBu) and is reacting with other functional groups on the molecule.Switch to a weaker base such as K₂CO₃ or Cs₂CO₃.
Hydrolysis If your substrate contains sensitive groups like esters or nitriles, the presence of water and a strong base can lead to hydrolysis.Use anhydrous solvents and reagents. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).
C-H Functionalization

Q4: My directed C-H activation reaction on a substituted naphthyridine is not proceeding, or it is giving poor regioselectivity. How can I improve this?

A4: C-H activation on naphthyridines is a powerful but challenging tool. The inherent electronic properties of the ring and the presence of directing groups both play a crucial role.[9] Similar to cross-coupling, catalyst poisoning by the ring nitrogens is a major hurdle.[2]

Logical Framework for C-H Activation Troubleshooting

start Poor C-H Activation Outcome dg_check Assess Directing Group (DG) Effectiveness start->dg_check catalyst_poisoning Consider Catalyst Poisoning dg_check->catalyst_poisoning If DG is appropriate steric_effects Evaluate Steric Hindrance catalyst_poisoning->steric_effects electronic_effects Analyze Electronic Effects (EDG vs. EWG) steric_effects->electronic_effects optimize_conditions Optimize Reaction Conditions (Catalyst, Oxidant, Solvent) electronic_effects->optimize_conditions success Successful C-H Activation optimize_conditions->success

Caption: Decision process for troubleshooting C-H activation.

Key Troubleshooting Points:

  • Directing Group (DG) Choice: The effectiveness of the directing group is paramount. Bidentate directing groups often form more stable metallacyclic intermediates, which can facilitate the C-H activation step.[10] If you are using a monodentate DG and observing poor results, consider switching to a bidentate alternative. A double directing group strategy, for instance using nicotinamide N-oxides, can also achieve high regioselectivity.[11]

  • Overcoming Catalyst Poisoning:

    • N-Oxide Strategy: As with cross-coupling, forming an N-oxide can be highly effective.

    • Use of a Robust Catalyst System: Rh(III) catalysts are often more robust than Pd(II) catalysts for C-H activation on N-heterocycles.[11]

  • Electronic Effects of Substituents: The electronic nature of other functional groups on the naphthyridine ring can significantly influence the reactivity of C-H bonds.

    • Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN, -CF₃) make the C-H bonds more acidic and can facilitate activation.[12]

    • Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -NMe₂) can sometimes hinder C-H activation by increasing the electron density of the ring, which may enhance catalyst poisoning. However, their impact can be complex and substrate-dependent.[13][14]

  • Steric Hindrance: Bulky functional groups near the target C-H bond can prevent the catalyst from accessing the site.[3][15] If you suspect steric hindrance is an issue, you may need to redesign your substrate or choose a smaller catalyst/ligand system.

Experimental Protocols
Protocol 1: General Procedure for N-Oxide Formation on a Naphthyridine Substrate

This protocol provides a general method for protecting a naphthyridine nitrogen as an N-oxide, a key step in preventing catalyst poisoning in subsequent cross-coupling or C-H activation reactions.

  • Dissolution: Dissolve the naphthyridine starting material (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equiv) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for a Suzuki Cross-Coupling on an N-Oxide Protected Halo-Naphthyridine

This protocol outlines a typical Suzuki reaction, leveraging the N-oxide protecting group strategy.

  • Reaction Setup: To an oven-dried flask, add the halo-naphthyridine N-oxide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) under an inert atmosphere (N₂ or Ar) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Deprotection (In Situ or Post-Workup): After coupling, the N-oxide can often be reduced directly. Cool the reaction mixture and add a reducing agent like PPh₃ (1.5 equiv) and continue heating until deoxygenation is complete.

  • Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

References

Technical Support Center: Scaling Up 1,6-Naphthyridine-8-carbaldehyde Production for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1,6-Naphthyridine-8-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to produce this key building block in sufficient quantities for library synthesis. The 1,6-naphthyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in molecules targeting a wide array of biological targets, including various kinases and HIV integrase.[1][2] The 8-carbaldehyde functionality serves as a versatile synthetic handle, enabling rapid diversification through reactions like reductive amination, Wittig olefination, and condensation reactions, making it an ideal starting point for generating compound libraries.

This document provides a robust, scalable synthetic protocol and a comprehensive troubleshooting guide to address common challenges encountered during production.

Part 1: Recommended Synthesis and Scale-Up Protocol

A common and reliable method for constructing the 1,6-naphthyridine core is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[3][4] For the synthesis of this compound, a practical approach involves the oxidation of the corresponding 8-methyl precursor.

Overall Synthetic Workflow

The recommended two-step process involves the initial construction of 8-methyl-1,6-naphthyridine followed by its selective oxidation to the desired aldehyde.

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Selective Oxidation A 4-Amino-2-methylpyridine C Acid-catalyzed Condensation & Cyclization A->C B Malondialdehyde bis(dimethyl acetal) B->C D 8-Methyl-1,6-naphthyridine C->D E 8-Methyl-1,6-naphthyridine D->E G Oxidation in Dioxane/H2O E->G F Selenium Dioxide (SeO2) F->G H This compound G->H

Caption: Two-step synthesis of this compound.

Experimental Protocol: Step-by-Step

Step 1: Synthesis of 8-Methyl-1,6-naphthyridine

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-2-methylpyridine (1.0 eq) and concentrated sulfuric acid (2.0 eq) slowly at 0 °C.

  • Reagent Addition: After stirring for 15 minutes, add malondialdehyde bis(dimethyl acetal) (1.2 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Heat the mixture to 120 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LCMS until the starting aminopyridine is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the solution to pH 8-9 with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 8-methyl-1,6-naphthyridine.

Step 2: Synthesis of this compound

  • Reaction Setup: In a flask fitted with a reflux condenser, dissolve 8-methyl-1,6-naphthyridine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

  • Oxidant Addition: Add selenium dioxide (SeO₂) (1.1 eq) portion-wise to the solution.

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) for 12-18 hours. The reaction progress can be monitored by the formation of a black selenium precipitate and by TLC/LCMS analysis.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the selenium precipitate. Wash the Celite pad with dioxane.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude material is purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) to afford the final product, this compound.

Quantitative Data Summary
ParameterStep 1: Friedländer AnnulationStep 2: Selective Oxidation
Key Reagents 4-Amino-2-methylpyridine, H₂SO₄, Malondialdehyde acetal8-Methyl-1,6-naphthyridine, SeO₂
Solvent None (neat) or high-boiling solvent1,4-Dioxane / Water
Temperature 120 °C100-105 °C (Reflux)
Reaction Time 4-6 hours12-18 hours
Typical Yield 60-75%50-65%
Purification Silica Gel ChromatographySilica Gel Chromatography
Part 2: Troubleshooting Guide & FAQs

Scaling up a synthesis often introduces challenges not observed on a smaller scale. This section addresses common issues in a question-and-answer format.

Troubleshooting Decision Tree

G Start Problem Encountered LowYield Low Yield Start->LowYield Impurities Impurity Formation Start->Impurities Stalled Reaction Stalled Start->Stalled ScaleUp Scale-Up Issues Start->ScaleUp Cause_LY Possible Causes: - Incomplete Reaction - Degradation - Poor SM Quality LowYield->Cause_LY Cause_Imp Possible Causes: - Side Reactions - Over-oxidation - Unreacted SM Impurities->Cause_Imp Cause_Stall Possible Causes: - Catalyst Deactivation - Poor Solubility - Insufficient Reagent Stalled->Cause_Stall Cause_Scale Possible Causes: - Exotherm Control - Inefficient Mixing - Mass Transfer Limits ScaleUp->Cause_Scale Sol_LY Solutions: - Monitor by LCMS - Optimize Temp/Time - Re-purify Starting Material Cause_LY->Sol_LY Sol_Imp Solutions: - Adjust Stoichiometry - Acidic Wash for Amines - Recrystallization Cause_Imp->Sol_Imp Sol_Stall Solutions: - Add Fresh Reagent/Catalyst - Change Solvent System - Use Microwave Irradiation Cause_Stall->Sol_Stall Sol_Scale Solutions: - Portion-wise Addition - Mechanical Stirring - Pilot Scale Run (5x) Cause_Scale->Sol_Scale

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My yield for the oxidation step (Step 2) is consistently low (<40%). What are the most likely causes?

Answer: Low yields in selenium dioxide oxidations of methyl-heterocycles are common and can typically be attributed to two main factors:

  • Over-oxidation: The primary cause is often the oxidation of the desired aldehyde product to the corresponding carboxylic acid. SeO₂ is a strong oxidizing agent, and under prolonged heating, this side reaction can become significant.

    • Solution: Monitor the reaction meticulously by TLC or LCMS every 2-3 hours. Aim to stop the reaction once the starting material is consumed, even if some product conversion is sacrificed, to prevent over-oxidation. Reducing the amount of water in the dioxane/water mixture can sometimes temper the oxidant's activity.

  • Incomplete Reaction/Decomposition: The heterocyclic nature of the naphthyridine ring can lead to complex formation with the selenium byproducts, potentially sequestering the starting material or product.

    • Solution: Ensure vigorous stirring to keep the selenium precipitate suspended, maximizing surface area. If the reaction stalls, adding a small additional portion of SeO₂ (0.1 eq) can sometimes restart it. However, be cautious as this increases the risk of over-oxidation.

Q2: My final product is contaminated with a persistent, baseline impurity that is difficult to remove by chromatography. What could it be?

Answer: The most common persistent impurity from Step 1 is unreacted 4-amino-2-methylpyridine. Due to its basic nature, it can be challenging to remove completely with standard silica gel chromatography.

  • Causality: The nitrogen atoms in 4-amino-2-methylpyridine are basic. This allows for its selective removal via an acidic wash during the workup.[5] By dissolving the crude product from Step 1 in a solvent like ethyl acetate and washing with dilute aqueous HCl (1M), the basic aminopyridine is protonated to form its water-soluble hydrochloride salt, which partitions into the aqueous layer.[5]

  • Protocol: Before chromatographic purification of the 8-methyl-1,6-naphthyridine intermediate, dissolve the crude material in ethyl acetate and wash with 1M HCl (2x), followed by a wash with saturated NaHCO₃ solution to neutralize any residual acid, and finally a brine wash. This will efficiently remove the basic starting material and simplify the subsequent chromatography.

Q3: The Friedländer annulation (Step 1) is not going to completion, and I observe significant charring at 120 °C. What can I do?

Answer: This indicates that the reaction temperature may be too high for your specific setup, leading to decomposition, or that the reagents are not mixing efficiently.

  • Temperature Control: The use of concentrated sulfuric acid is highly exothermic upon mixing and can lead to localized "hot spots" and charring.

    • Solution: Consider using a milder acid catalyst like polyphosphoric acid (PPA) or Dowex-50 resin, which can allow for more controlled heating. Alternatively, performing the reaction in a high-boiling solvent like diphenyl ether can provide better temperature regulation, although this complicates the workup.

  • Mixing on Scale-Up: As the reaction scale increases, magnetic stirring can become insufficient for the viscous mixture.

    • Solution: For scales larger than 5-10 grams, it is imperative to use a mechanical overhead stirrer. This ensures efficient mixing and homogenous heat distribution, preventing localized overheating and charring.

Q4: I am having trouble with the workup of the SeO₂ oxidation. The filtration is very slow, and my product seems to be adsorbing to the black selenium precipitate.

Answer: The elemental selenium formed as a byproduct is often a fine, colloidal precipitate that can clog filter paper and adsorb the product.

  • Solution: Use a thick pad (2-3 inches) of Celite or diatomaceous earth in a sintered glass funnel for the filtration. Before filtering the reaction mixture, pre-wet the Celite pad with the reaction solvent (dioxane). After filtering, wash the pad thoroughly with several portions of hot dioxane or ethyl acetate to ensure complete recovery of the product. Combining these washes with the main filtrate is crucial for maximizing yield.

Q5: When scaling the Friedländer reaction, the initial addition of sulfuric acid is difficult to control. Are there safer alternatives?

Answer: Yes, managing the exotherm from adding concentrated sulfuric acid is a critical safety concern during scale-up.

  • Solution: The most important practice is slow, portion-wise addition of the acid to the aminopyridine in an ice/water bath, while vigorously stirring and monitoring the internal temperature. For larger scales (>50g), a dropping funnel is recommended for controlled addition. As mentioned in Q3, switching to a solid acid catalyst like Dowex-50 or using PPA can mitigate this risk, as the initial mixing is not as violently exothermic.

Summary of Common Impurities and Removal Strategies
ImpurityOriginRecommended Removal Strategy
4-Amino-2-methylpyridine Unreacted starting material from Step 1Acidic wash (1M HCl) during workup of Step 1.[5]
8-Carboxy-1,6-naphthyridine Over-oxidation of the aldehyde in Step 2Careful reaction monitoring to prevent its formation. If present, it can sometimes be removed by a basic wash (NaHCO₃) during workup, as the carboxylate salt is water-soluble.
Selenium Byproducts Oxidation reaction in Step 2Filtration through a thick pad of Celite.
Polymeric/Charred Material Decomposition in Step 1Use of mechanical stirring and controlled heating. Much of it can be removed during the aqueous workup and extraction.

References

Technical Support Center: Synthesis of 1,6-Naphthyridine-5,7-diones under Mild Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-naphthyridine-5,7-diones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of this important synthetic transformation. Our focus is on providing scientifically sound, field-proven insights to ensure the successful and efficient synthesis of these valuable heterocyclic scaffolds.

Introduction to the Synthesis

The 1,6-naphthyridine core is a significant pharmacophore found in numerous biologically active molecules.[1][2] The synthesis of 1,6-naphthyridine-5,7-diones, key intermediates for further functionalization, has traditionally been hampered by harsh reaction conditions. However, recent advancements have led to the development of milder, more functional-group-tolerant methodologies. A particularly effective and mild approach is the tandem nitrile hydration and cyclization of 2-cyanoalkyl nicotinic esters. This method often employs a platinum-based catalyst, such as the Ghaffar-Parkins catalyst, which operates under neutral aqueous conditions, thus preserving sensitive functional groups that would not survive traditional acidic or basic hydrolysis.[2][3]

This guide will primarily focus on troubleshooting and optimizing this tandem reaction, while also addressing common questions regarding the synthesis.

Troubleshooting Guide

This section is formatted to address specific issues you may encounter during the synthesis of 1,6-naphthyridine-5,7-diones, providing potential causes and actionable solutions.

Issue 1: Low or No Product Formation

Q: I am not observing any significant formation of my desired 1,6-naphthyridine-5,7-dione. What are the likely causes and how can I resolve this?

A: This is a common issue that can often be traced back to a few key areas. Let's break down the possibilities:

  • Catalyst Inactivity or Deactivation: The platinum catalyst is the heart of this transformation. Its inactivity is a primary suspect for reaction failure.

    • Cause A: Cyanide Poisoning. The Ghaffar-Parkins catalyst and similar platinum-based systems are highly susceptible to poisoning by cyanide ions.[3] Cyanohydrin impurities in your starting nitrile are a common source of cyanide.

      • Solution: Ensure the purity of your starting 2-cyanoalkyl nicotinic ester. If cyanohydrin contamination is suspected, purify the starting material by flash chromatography before use. It is also crucial to avoid any sources of cyanide in your reaction setup.

    • Cause B: Improper Catalyst Handling or Storage. The catalyst's activity can be compromised by improper handling or storage, leading to decomposition.

      • Solution: Store the catalyst under an inert atmosphere (argon or nitrogen) and at the recommended temperature. Handle the catalyst quickly in the air to minimize exposure to oxygen and moisture.

    • Cause C: Insufficient Catalyst Loading. For sterically hindered substrates, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[3]

      • Solution: While typical loadings are low (around 0.5 mol%), for challenging substrates, consider increasing the catalyst loading incrementally to 1-5 mol%.

  • Incomplete Nitrile Hydration: The first step of the tandem reaction is the hydration of the nitrile to an amide. If this step is inefficient, the subsequent cyclization will not occur.

    • Cause: The electronic properties of your substrate can influence the rate of hydration. Electron-withdrawing groups on the nicotinic ring can facilitate the reaction, while strong electron-donating groups may slow it down.

      • Solution: For substrates with electron-donating groups, you may need to increase the reaction temperature (e.g., from 80 °C to 100 °C) or prolong the reaction time. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the appearance of the intermediate amide.

  • Incomplete Cyclization: You may observe the formation of the intermediate amide but little to no conversion to the final dione.

    • Cause A: Steric Hindrance. Bulky substituents on the alkyl portion of the ester or near the ester group can sterically hinder the intramolecular cyclization.

      • Solution: Increase the reaction temperature to provide more thermal energy to overcome the activation barrier. In some cases, switching to a higher-boiling solvent system (e.g., dioxane/water) may be beneficial.

    • Cause B: Unfavorable Reaction Kinetics. The cyclization step may be slow under the reaction conditions.

      • Solution: Ensure the reaction is run for a sufficient amount of time. Monitor the progress by TLC or LC-MS, looking for the disappearance of the intermediate amide.

Issue 2: Formation of Significant Side Products

Q: My reaction is producing the desired dione, but I am also seeing significant impurities. What are these side products and how can I minimize them?

A: The formation of side products can complicate purification and reduce your overall yield. Here are the most common culprits:

  • Over-hydrolysis to the Carboxylic Acid: While the Ghaffar-Parkins catalyst is known for its selectivity for amide formation, prolonged reaction times or higher temperatures can lead to the hydrolysis of the intermediate amide to the corresponding carboxylic acid before cyclization can occur.

    • Solution: Carefully monitor the reaction progress. Once the starting material is consumed and the intermediate amide has formed, the reaction should be worked up promptly. Avoid unnecessarily long reaction times. If over-hydrolysis is a persistent issue, try running the reaction at a slightly lower temperature.

  • Formation of Unidentified Polar Impurities: The appearance of multiple spots on a TLC plate, often near the baseline, indicates the formation of highly polar side products.

    • Cause: These can arise from the degradation of starting materials or products, especially if they are sensitive to prolonged heating.

      • Solution: Ensure your starting materials are pure. Degas your solvents before use to remove dissolved oxygen, which can sometimes lead to oxidative side reactions. If possible, run the reaction under an inert atmosphere.

Issue 3: Difficulties in Product Purification

Q: My 1,6-naphthyridine-5,7-dione is proving difficult to purify. What are the best strategies for isolating a clean product?

A: 1,6-Naphthyridine-5,7-diones are often polar, crystalline solids, which can present unique purification challenges.

  • Problem: Poor Solubility. The product may have low solubility in common organic solvents, making purification by chromatography challenging.

    • Solution A: Crystallization. If your product is a solid, crystallization is often the most effective purification method.[4][5] Experiment with a range of solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot but sparingly soluble when cold (e.g., ethanol, methanol, or mixtures with water).

    • Solution B: Modified Chromatography. If chromatography is necessary, consider the following:

      • Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite before loading it onto the column. This can improve resolution.[6][7]

      • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.[6]

      • Solvent Modifiers: Adding a small amount of a modifier to your eluent can improve peak shape and reduce tailing. For basic compounds, a small amount of triethylamine (0.1-1%) can be beneficial. For acidic impurities, a small amount of acetic or formic acid (0.1-1%) can help.

  • Problem: Streaking on Silica Gel. The polar nature of the dione can lead to strong interactions with the silica gel, resulting in streaking and poor separation.

    • Solution: As mentioned above, adding a polar modifier like methanol to your eluent (e.g., dichloromethane/methanol) can help to mitigate this issue. Using a less acidic stationary phase like neutral alumina can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a platinum-based catalyst for this synthesis over traditional acid or base-mediated methods?

A1: The primary advantage is the mild and neutral reaction conditions.[2][3] Traditional methods often require strong acids or bases and high temperatures, which are incompatible with many sensitive functional groups. The platinum-catalyzed method allows for the synthesis of complex, functionalized 1,6-naphthyridine-5,7-diones that would be inaccessible by other means.

Q2: Can I use other nitrile hydration catalysts for this tandem reaction?

A2: While other nitrile hydration catalysts exist (e.g., based on ruthenium or rhodium), the Ghaffar-Parkins catalyst is particularly well-suited for this tandem reaction due to its high activity and selectivity under neutral, aqueous conditions which are also conducive to the subsequent cyclization step. The compatibility of other catalysts would need to be evaluated on a case-by-case basis.

Q3: How do I monitor the progress of the tandem reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. A suitable TLC eluent system can often be developed using mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). You should be able to visualize the consumption of the starting nitrile, the transient formation of the intermediate amide, and the appearance of the final dione product. LC-MS is particularly useful for confirming the masses of the intermediates and products.

Q4: What is the effect of substituents on the starting 2-cyanoalkyl nicotinic ester on the reaction outcome?

A4: Substituents can have a significant impact on both the electronic and steric nature of the starting material, influencing reaction rates and yields.

  • Electronic Effects: Electron-withdrawing groups on the nicotinic ester ring can accelerate the nitrile hydration step by making the nitrile carbon more electrophilic. Conversely, electron-donating groups may slow this step down.[8]

  • Steric Effects: Bulky substituents near the nitrile or ester functionalities can hinder the approach of the catalyst and impede the intramolecular cyclization. In such cases, higher catalyst loading, elevated temperatures, and longer reaction times may be necessary.[9]

Q5: Are there any safety precautions I should be aware of when running this reaction?

A5: Standard laboratory safety practices should always be followed. Platinum compounds can be sensitizers, so it is important to handle the catalyst with care, avoiding inhalation of dust and skin contact. When working with organic solvents, ensure proper ventilation and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

General Procedure for the Synthesis of 1,6-Naphthyridine-5,7-diones

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-cyanoalkyl nicotinic ester (1.0 equiv).

  • Solvent Addition: Add a 2:1 mixture of a suitable organic solvent (e.g., ethanol, dioxane) and water. The concentration of the starting material should typically be in the range of 0.1-0.5 M.

  • Catalyst Addition: Add the Ghaffar-Parkins catalyst ([PtH{(PMe2O)2H}(PMe2OH)]) (0.5-5 mol%).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and intermediate amide are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product has precipitated, it can be isolated by filtration, washed with a small amount of cold solvent, and dried.

    • If the product is soluble, remove the organic solvent under reduced pressure. The resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: Purify the crude product by crystallization or column chromatography as described in the troubleshooting section.

Data Presentation
ParameterRecommended RangeNotes
Catalyst Loading 0.5 - 5 mol%Higher loadings may be needed for sterically hindered substrates.
Solvent System Ethanol/Water (2:1) or Dioxane/Water (2:1)The choice of organic solvent can influence solubility and reaction rate.
Temperature 80 - 100 °CHigher temperatures can accelerate the reaction but may also lead to side product formation.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine the optimal reaction time.

Visualizations

Workflow for Troubleshooting Low Product Yield

Reaction_Pathway Start 2-Cyanoalkyl Nicotinic Ester Intermediate Intermediate Amide Start->Intermediate Nitrile Hydration (Pt Catalyst, H2O) Product 1,6-Naphthyridine-5,7-dione Intermediate->Product Intramolecular Cyclization Side_Product Over-hydrolysis (Carboxylic Acid) Intermediate->Side_Product Over-hydrolysis (Side Reaction)

References

Validation & Comparative

A Guide to the Spectroscopic Characterization of 1,6-Naphthyridine-8-carbaldehyde: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,6-Naphthyridine-8-carbaldehyde. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple data dump. It offers a comparative framework, grounding the spectral features of the target molecule against its parent scaffold and related analogues. We will explore the causal relationships between molecular structure and spectral output, providing predictive insights that are crucial when reference data is scarce. The 1,6-naphthyridine core is a privileged scaffold found in numerous biologically active molecules, making unambiguous structural confirmation paramount.[1][2]

The Foundational Scaffold: NMR Profile of 1,6-Naphthyridine

Before delving into the substituted derivative, understanding the NMR spectrum of the parent 1,6-naphthyridine is essential. The two nitrogen atoms within the fused ring system create a unique electronic environment, significantly influencing the chemical shifts of the six aromatic protons and eight carbons. The asymmetry of the molecule means that all six protons and all eight carbons are chemically non-equivalent and should, in principle, give rise to distinct signals.

The ¹H NMR spectrum is characterized by signals in the aromatic region, typically between 7.5 and 9.3 ppm.[3] Protons on carbons adjacent to a nitrogen atom (e.g., H-2, H-5, H-7) are shifted significantly downfield due to the deshielding inductive effect of the electronegative nitrogen. The ¹³C NMR spectrum shows signals across the aromatic carbon range (approx. 120-155 ppm).[4]

Below is a summary of the reported experimental data for the unsubstituted 1,6-naphthyridine scaffold.

Table 1: Experimental ¹H and ¹³C NMR Data for 1,6-Naphthyridine

Position ¹H Chemical Shift (δ, ppm) [3]¹³C Chemical Shift (δ, ppm)
1-Not Available
29.10 (dd)Not Available
37.52 (dd)Not Available
48.28 (dd)Not Available
4a-Not Available
59.28 (d)Not Available
6-Not Available
78.76 (d)Not Available
87.93 (dd)Not Available
8a-Not Available

Predictive Analysis: ¹H and ¹³C NMR of this compound

The introduction of a carbaldehyde (-CHO) group at the C-8 position dramatically alters the electronic landscape of the molecule, leading to predictable changes in the NMR spectra. The aldehyde group is strongly electron-withdrawing and anisotropic, exerting both inductive and resonance effects.

Caption: Structure of this compound with key atoms labeled.

Expected ¹H NMR Spectral Changes:
  • Aldehyde Proton (H-CHO): A highly characteristic singlet is expected far downfield, typically in the δ 9.5-10.5 ppm region.[5][6] This signal is unambiguous and serves as a primary diagnostic peak.

  • H-7: This proton is ortho to the aldehyde. It will experience the strongest deshielding effect through space (anisotropy) and induction. It is expected to shift significantly downfield from its position in the parent scaffold and will likely appear as a doublet.

  • H-5: This proton is para to the aldehyde. It will be deshielded by the electron-withdrawing resonance effect of the aldehyde group. A noticeable downfield shift is anticipated.

  • Pyridine Ring Protons (H-2, H-3, H-4): The electronic effects of the C-8 substituent will be transmitted, but to a lesser extent. Minor shifts are expected for these protons compared to the parent compound.

Expected ¹³C NMR Spectral Changes:
  • Aldehyde Carbonyl (C=O): A signal in the very low-field region of the spectrum, typically δ 190-200 ppm, is the defining feature of the aldehyde carbon.[7][8]

  • C-8: The carbon directly attached to the aldehyde will be shifted downfield due to the inductive effect of the substituent.

  • C-7 and C-8a: The ortho and ipso-like carbons will also be significantly affected, with their resonances shifting downfield.

  • C-5: The para carbon will show a downfield shift due to the resonance-withdrawing nature of the aldehyde.

  • Other Carbons: The remaining carbons will experience smaller perturbations in their chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale for Prediction
2~9.1~152Minor inductive effect from distant -CHO.
3~7.6~122Minor inductive effect.
4~8.3~137Minor inductive effect.
5>9.3~125Strong deshielding (para to -CHO).
7>8.8~155Strong deshielding (ortho to -CHO).
8-~135Downfield shift from attached -CHO.
CHO9.5 - 10.5 (s) 190 - 200 Diagnostic aldehyde signals.

Note: These are estimated values based on established substituent effects. Actual values may vary based on solvent and experimental conditions.

Comparative Analysis with Alternative Structures

The true power of NMR analysis lies in comparison. By contrasting the spectrum of this compound with other molecules, its unique features become apparent.

  • vs. 1,6-Naphthyridine (Parent): The most significant differences are the appearance of the low-field aldehyde proton and carbon signals, and the pronounced downfield shift of protons H-5 and H-7. This comparison directly isolates the electronic impact of the aldehyde substituent.

  • vs. Electron-Donating Substituted Naphthyridines: If we were to compare our target with a derivative like 8-amino-1,6-naphthyridine, we would expect the opposite effect. An amino group would donate electron density, causing an upfield shift (shielding) of the H-5 and H-7 protons, illustrating the diagnostic power of substituent-induced chemical shifts.

  • vs. Isomeric Naphthyridines: Comparing with an isomer, such as a derivative of 1,8-naphthyridine, would reveal differences in coupling patterns and chemical shifts arising from the different placement of the nitrogen atoms.[9] The symmetry and electronic distribution in a 1,8-isomer are distinct from the 1,6-isomer, leading to a unique spectral fingerprint.[9]

Experimental Protocol for NMR Acquisition and Assignment

To obtain high-quality, unambiguous data for this compound, a systematic, multi-experiment approach is required. This protocol ensures data integrity and supports a confident structural assignment.

G prep 1. Sample Preparation ~5-10 mg in 0.6 mL CDCl3 or DMSO-d6 h1 2. Acquire ¹H NMR (400-600 MHz) Assess purity, count protons prep->h1 Dissolve c13 3. Acquire ¹³C{¹H} NMR (100-150 MHz) Broadband decoupled, count carbons h1->c13 Initial Check cosy 4. Acquire ¹H-¹H COSY Identify proton-proton spin systems (J-coupling) c13->cosy Proceed if Pure hsqc 5. Acquire ¹H-¹³C HSQC Correlate protons to directly attached carbons cosy->hsqc Establish H-H Connectivity hmbc 6. Acquire ¹H-¹³C HMBC Correlate protons to carbons over 2-3 bonds hsqc->hmbc Link Protons to Carbons assign 7. Final Assignment Integrate all data for unambiguous structure confirmation hmbc->assign Long-Range Connectivity

Caption: Standard workflow for the complete NMR structural elucidation of a novel organic compound.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required for less soluble compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the solvent does not contain it.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Rationale: This initial spectrum confirms sample purity and provides the primary information on chemical shifts, integration (proton count), and coupling constants (proton-proton connectivity).[10]

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Rationale: This experiment provides a single peak for each unique carbon atom, allowing for a direct count of the carbon environments in the molecule.[7][11] The broadband decoupling simplifies the spectrum by removing ¹H-¹³C splitting.

  • 2D Correlation Spectroscopy (COSY):

    • Acquire a ¹H-¹H COSY spectrum.

    • Rationale: This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the 2D plot reveal the connectivity of the proton spin systems, which is essential for piecing together the aromatic rings.

  • 2D Heteronuclear Correlation (HSQC/HMQC):

    • Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) or Multiple Quantum Coherence (HMQC) spectrum.

    • Rationale: This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the most reliable way to assign the chemical shifts of protonated carbons.

  • 2D Heteronuclear Correlation (HMBC):

    • Acquire a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

    • Rationale: This is the key experiment for assigning quaternary (non-protonated) carbons and for linking different spin systems together. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. For example, the aldehyde proton (H-CHO) should show an HMBC correlation to C-8, confirming the position of the substituent.

By systematically applying this workflow, a researcher can move from raw spectral data to a fully validated and assigned molecular structure, a process that is fundamental to progress in chemical and pharmaceutical research.

References

A Comparative Guide to Purity Analysis of 1,6-Naphthyridine-8-carbaldehyde: HPLC-UV vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Heterocyclic Building Block

1,6-Naphthyridine-8-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its fused aromatic structure and reactive aldehyde group make it a versatile precursor for synthesizing complex molecular architectures with diverse biological activities.[1][3] As with any active pharmaceutical ingredient (API) intermediate, ensuring its chemical purity is not merely a matter of quality control; it is a fundamental requirement for guaranteeing the safety, efficacy, and reproducibility of the final product. The presence of unidentified impurities, even at trace levels, can lead to unwanted side reactions, altered pharmacological profiles, and potential toxicity.

Regulatory bodies such as the ICH (International Council for Harmonisation) mandate stringent purity requirements and the characterization of impurities present at levels above 0.1%.[4] This guide provides an in-depth, objective comparison of two cornerstone analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to guide researchers in selecting the appropriate technique for their specific analytical challenge.

Understanding the Analyte: Physicochemical Profile of this compound

A successful analytical method is built upon a thorough understanding of the analyte's properties.

  • Structure and Properties: this compound (C₉H₆N₂O, Molecular Weight: 158.16 g/mol ) is a moderately polar, aromatic molecule.[5]

  • Chromatographic Behavior: The presence of two basic nitrogen atoms in the naphthyridine core dictates that its retention and peak shape in reversed-phase HPLC will be highly sensitive to the pH of the mobile phase.

  • Detection: The extended π-system of the fused aromatic rings serves as a strong chromophore, making it ideally suited for UV detection. The nitrogen atoms also make it readily ionizable, a key property for mass spectrometry.

  • Potential Impurities: Impurities can arise from the synthesis process (e.g., unreacted starting materials, isomers, or by-products) or degradation (e.g., oxidation of the aldehyde to a carboxylic acid).[6][7][8]

HPLC-UV for Quantitative Purity Assessment: The Workhorse Method

HPLC-UV is the established method for routine quality control and quantitative purity determination in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness.[4][9][10]

Causality Behind the Method

The primary goal is to separate the main compound from all potential impurities and accurately quantify their relative levels. Reversed-phase HPLC is the technique of choice.[11]

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility in retaining moderately polar aromatic compounds. Its hydrophobic nature provides a strong retention mechanism for the naphthyridine ring system.[12]

  • Mobile Phase: A gradient elution using water and a polar organic solvent like acetonitrile or methanol is employed to resolve compounds with a range of polarities. Critically, an acidic modifier (e.g., 0.1% formic acid) is added to the mobile phase. This serves two purposes:

    • It maintains a consistent, low pH (around 2.7), which protonates the basic nitrogen atoms of the analyte. This suppresses undesirable interactions with residual silanol groups on the silica-based stationary phase, resulting in sharp, symmetrical peaks.[13]

    • It ensures the analyte is in a single ionic form, leading to reproducible retention times.

  • Detection: UV detection is set at a wavelength where the analyte exhibits high absorbance (e.g., 254 nm or a determined λmax), ensuring high sensitivity for both the main peak and any structurally related impurities.[10]

Experimental Workflow: HPLC-UV Purity Analysis

HPLC_UV_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve Sample in Diluent (e.g., ACN/H2O) filter_degas Filter & Degas Mobile Phases prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) prep_mobile->filter_degas inject Inject Sample filter_degas->inject Load into HPLC separate Gradient Separation on C18 Column inject->separate detect UV Detection (e.g., 254 nm) separate->detect integrate Integrate Peak Areas detect->integrate Generate Chromatogram calculate Calculate Purity (Area % Report) integrate->calculate

Caption: Workflow for HPLC-UV Purity Determination.

Protocol 1: HPLC-UV Method for Purity Determination
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chemicals and Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid (≥99%).

  • Chromatographic Conditions:

    Parameter Condition Rationale
    Column C18, 250 mm x 4.6 mm, 5 µm Standard for resolving complex mixtures of small molecules.
    Mobile Phase A 0.1% (v/v) Formic Acid in Water Aqueous phase with pH modifier for peak shape.
    Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile Organic phase for eluting hydrophobic compounds.
    Gradient 5% to 95% B over 20 min Ensures elution of both polar and non-polar impurities.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Vol. 10 µL Standard volume for analytical HPLC.

    | Detection | UV at 254 nm | High absorbance wavelength for aromatic systems. |

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile/Water) to a final concentration of ~0.5 mg/mL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main component using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

LC-MS for Impurity Identification: The Investigative Tool

While HPLC-UV can quantify impurities, it cannot identify them. For unknown peaks, LC-MS is the definitive technique, providing molecular weight and structural information.[14][15] It couples the powerful separation of HPLC with the highly specific and sensitive detection of mass spectrometry.[9]

Causality Behind the Method

The goal here is structural elucidation of unknown impurities detected in the HPLC-UV screen.

  • Chromatography: The same HPLC method developed for UV analysis can be directly transferred to an LC-MS system. The use of a volatile buffer like formic acid is critical, as non-volatile buffers (e.g., phosphate) will contaminate the mass spectrometer source.

  • Ionization: Electrospray Ionization (ESI) is the ideal interface for this molecule.[16] Operating in positive ion mode, the acidic mobile phase facilitates the protonation of the nitrogen atoms, efficiently generating a protonated molecular ion [M+H]⁺.[17][18]

  • Mass Analysis: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer can provide a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula.[19][20] Tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion and fragmenting it to reveal structural details, aiding in the definitive identification of the impurity.[17][21]

Experimental Workflow: LC-MS Impurity Identification

LCMS_Workflow cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Interpretation inject Inject Sample separate Gradient Separation (Same as HPLC-UV) inject->separate ionize Electrospray Ionization (ESI, Positive Mode) separate->ionize Eluent to MS ms1 MS Scan (Full Scan) (Determine [M+H]⁺) ionize->ms1 ms2 MS/MS Scan (Product Ion) (Fragment [M+H]⁺) ms1->ms2 eic Extract Ion Chromatogram for Impurity m/z ms2->eic Generate Mass Spectra formula Determine Elemental Formula from Accurate Mass eic->formula structure Propose Structure from Fragmentation Pattern formula->structure

Caption: Workflow for LC-MS Impurity Identification.

Protocol 2: LC-MS Method for Impurity Identification
  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer (e.g., Q-TOF, Orbitrap) capable of MS/MS.

  • Liquid Chromatography: Use the identical conditions as described in Protocol 1 . This ensures that retention times are correlated between the two analyses.

  • Mass Spectrometry Conditions:

    Parameter Condition Rationale
    Ion Source Electrospray Ionization (ESI) Best for pre-charged or polar molecules in solution.
    Polarity Positive N-heterocycles readily protonate to form positive ions.[16][17]
    Capillary Voltage 3.5 - 4.5 kV Optimizes the electrospray process.
    Scan Range m/z 50 - 500 Covers the expected mass of the parent compound and likely impurities.

    | MS/MS Mode | Data-Dependent Acquisition | Automatically triggers fragmentation scans on detected peaks. |

  • Data Analysis:

    • From the full scan data, identify the [M+H]⁺ ion for the main peak (expected m/z 159.055) and any impurity peaks.

    • Use the accurate mass to calculate a probable elemental formula for each impurity. For example, an impurity with an [M+H]⁺ of m/z 175.050 would suggest the addition of one oxygen atom (e.g., oxidation to a carboxylic acid).

    • Analyze the MS/MS fragmentation pattern to confirm the proposed structure.

Comparative Performance Analysis

The choice between HPLC-UV and LC-MS depends entirely on the analytical goal.

FeatureHPLC-UVLC-MS
Primary Use Quantitative Purity & AssayImpurity Identification & Structural Elucidation
Selectivity Based on chromatographic resolutionVery High (Chromatography + Mass-to-Charge Ratio)[14]
Sensitivity Good (ng range)Excellent (pg-fg range)
Quantitative Data Excellent (High precision & accuracy)[22]Good (Requires appropriate standards)
Impurity ID Not possible (retention time only)Definitive (provides molecular weight & formula)[9][15]
Robustness High; ideal for routine QC environmentsModerate; more complex instrumentation
Cost & Complexity Low to ModerateHigh

Method Validation: Ensuring Trustworthy Data

Any analytical method used for quality control must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[22][23][24] For the quantitative HPLC-UV method, the following parameters must be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[25] This is typically demonstrated with a DAD by checking for peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[24][25]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability).[22][25]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

Conclusion and Strategic Recommendations

HPLC-UV and LC-MS are not competing but complementary techniques for the comprehensive analysis of this compound.

  • Use HPLC-UV for:

    • Routine quality control of incoming raw materials and final product release.

    • Determining purity via area percentage for batch-to-batch consistency.

    • Stability studies to quantify the formation of degradants over time.

  • Use LC-MS for:

    • Method development to identify and track unknown peaks.

    • Full impurity profiling to characterize a new synthesis route.

    • Troubleshooting out-of-specification results from the HPLC-UV method.

    • Structural elucidation of forced degradation products.

By strategically deploying both the robust, quantitative power of HPLC-UV and the unparalleled investigative capabilities of LC-MS, researchers and drug development professionals can ensure the highest standards of quality and safety for this critical chemical intermediate.

References

A Comparative Guide to the Reactivity of 1,6-Naphthyridine and 1,8-Naphthyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, represent a class of privileged scaffolds. Their isomeric forms, dictated by the placement of the nitrogen atoms, give rise to distinct electronic properties and, consequently, divergent chemical reactivity. This guide provides an in-depth, objective comparison of the reactivity of two prominent isomers: 1,6-naphthyridine and 1,8-naphthyridine. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically utilize these scaffolds in their synthetic endeavors.

Structural and Electronic Landscape: The Foundation of Reactivity

The arrangement of the nitrogen atoms within the fused pyridine rings is the primary determinant of the chemical personality of 1,6- and 1,8-naphthyridine.

1,6-Naphthyridine: The nitrogen atoms are located in different rings and are not in a peri relationship. This arrangement results in a less electronically symmetrical system compared to its 1,8-isomer.

1,8-Naphthyridine: The two nitrogen atoms are in a peri-position, in close proximity within the same bay region of the bicyclic system. This proximity leads to significant electronic interactions and a more symmetrical electron distribution. 1,8-Naphthyridine is the most well-studied of the six isomeric naphthyridines[1].

The electron-withdrawing nature of the pyridine rings renders both naphthyridine cores electron-deficient, making them generally less susceptible to electrophilic attack than benzene. However, the precise location of the nitrogen atoms modulates the electron density at different positions, leading to distinct regioselectivities in their reactions.

Basicity and Protonation

Electrophilic Aromatic Substitution: A Challenging Transformation

Due to the electron-deficient nature of the naphthyridine nucleus, electrophilic aromatic substitution is generally a difficult reaction, often requiring harsh conditions or the presence of activating groups.

Theoretical Considerations: The nitrogen atoms deactivate the rings towards electrophilic attack through their inductive electron-withdrawing effect. In 1,8-naphthyridine, the positions C-3, C-4, C-5, and C-6 are expected to be more electron-deficient than the corresponding positions in 1,6-naphthyridine due to the proximity of the two nitrogen atoms. Consequently, 1,6-naphthyridine is anticipated to be slightly more reactive towards electrophiles.

Experimental Observations:

  • Nitration: Direct nitration of the parent naphthyridines is not well-documented and is expected to be low-yielding. However, the nitration of substituted naphthyridines has been reported. For instance, the nitration of 7-amino-1,8-naphthyridine derivatives can lead to the formation of hydroxy and hydroxy-nitro derivatives, with the outcome dependent on the substituents and reaction conditions[3]. The nitration of 4-hydroxybenzo[h][3][4]naphthyridine-2,5-dione occurs at the 3-position, directed by the activating hydroxy group[5].

  • Halogenation: Similar to nitration, direct halogenation of the parent naphthyridines is challenging. Bromination of 1,8-naphthyridine 1-oxide has been studied, suggesting that activation of the ring system via N-oxidation can facilitate electrophilic attack[6]. Chlorination of 6-methyl-1,6-naphthyridin-5(6H)-one has also been reported[7].

The general strategy to achieve electrophilic substitution on naphthyridine rings often involves the introduction of an activating group (e.g., amino or hydroxy) or performing the reaction on the corresponding N-oxide, which increases the electron density of the ring system.

Nucleophilic Aromatic Substitution: A More Facile Pathway

The electron-deficient character of the naphthyridine rings makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position.

Theoretical Considerations: The positions ortho and para to the ring nitrogens are activated towards nucleophilic attack. In both 1,6- and 1,8-naphthyridine, the C-2, C-4, C-5, and C-7 positions are analogous to the activated positions in pyridine. The stability of the negatively charged Meisenheimer intermediate, formed upon nucleophilic attack, is key to the facility of the reaction.

Experimental Observations:

  • 1,6-Naphthyridine: A convenient method for the synthesis of highly substituted 1,6-naphthyridines involves the preparation of 1,6-naphthyridine-5,7-ditriflates. These activated intermediates readily undergo nucleophilic substitution, with the C-5 position being particularly reactive[8]. This allows for the sequential and regioselective introduction of various nucleophiles.

  • 1,8-Naphthyridine: The amination of halogenated 1,8-naphthyridines with potassium amide in liquid ammonia has been reported[9]. The synthesis of various substituted 1,8-naphthyridine derivatives often proceeds through nucleophilic displacement of a halide or other leaving group[10]. For example, the synthesis of 1,8-naphthyridine-3-carbonitrile analogues involves the reaction of a precursor with substituted N-phenylacetamides in the presence of a base[11].

Comparative Reactivity: While a direct quantitative comparison is challenging without side-by-side studies, the available literature suggests that both isomers are amenable to nucleophilic aromatic substitution, with the regioselectivity being dictated by the position of the leaving group and the electronic influence of the nitrogen atoms.

N-Oxidation: Activating the Nucleus

Oxidation of the nitrogen atoms to the corresponding N-oxides is a common strategy to modify the reactivity of the naphthyridine ring system. N-oxidation increases the electron density of the ring, making it more susceptible to electrophilic attack and also influencing the regioselectivity of both electrophilic and nucleophilic reactions.

  • 1,6-Naphthyridine: The synthesis of 1,6-naphthyridine can proceed through the corresponding N-oxide, which is subsequently reduced[12][13]. This indicates that N-oxidation of the 1,6-isomer is a feasible process.

  • 1,8-Naphthyridine: The bromination of 1,8-naphthyridine 1-oxide demonstrates that this isomer also readily undergoes N-oxidation[6]. The oxidation of naphthonaphthyridines (benzo-fused 1,8-naphthyridines) with peroxy acids has also been studied[14].

Reactions of Substituted Derivatives

The functionalization of pre-existing naphthyridine scaffolds is a powerful tool for the synthesis of diverse derivatives.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halogenated naphthyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions provide a versatile means to introduce carbon-carbon and carbon-heteroatom bonds. The synthesis of 5,7-diamino-1,6-naphthyridine scaffolds has been achieved through palladium-catalyzed amination of a triflate intermediate[8].

  • Directed Lithiation: The presence of directing groups can enable the regioselective deprotonation (lithiation) of the naphthyridine ring, followed by quenching with an electrophile. This strategy allows for the introduction of substituents at positions that are not accessible through other means.

Applications in Medicinal Chemistry and Materials Science

Both 1,6- and 1,8-naphthyridine scaffolds are prevalent in compounds with a wide range of biological activities and material applications.

  • 1,6-Naphthyridine: Derivatives of 1,6-naphthyridine have shown promise as bioactive molecules, and fused polycyclic 1,6-naphthyridines are being explored as organic luminescence materials[15][16][17].

  • 1,8-Naphthyridine: The 1,8-naphthyridine core is a particularly privileged scaffold in medicinal chemistry[18][19]. Numerous drugs and clinical candidates, including the antibacterial agents nalidixic acid and enoxacin, contain this motif[2]. The ability of the 1,8-naphthyridine scaffold to act as a binucleating ligand has also led to its extensive use in coordination chemistry and catalysis[20].

Summary of Reactivity Comparison

Reaction Type1,6-Naphthyridine1,8-NaphthyridineKey Considerations
Electrophilic Substitution Generally sluggish, requires activating groups or N-oxidation. Potentially slightly more reactive than the 1,8-isomer.Generally sluggish, requires activating groups or N-oxidation. The proximity of N-atoms enhances deactivation.Both isomers are electron-deficient. Regioselectivity is influenced by the position of existing substituents.
Nucleophilic Substitution Readily occurs on activated derivatives (e.g., halo- or triflate-substituted).Readily occurs on activated derivatives (e.g., halo-substituted).The positions ortho and para to the nitrogen atoms are activated.
N-Oxidation Feasible, used as a synthetic strategy.Feasible, used to activate the ring for further reactions.A common method to modulate the electronic properties of the ring.
Basicity Weakly basic.Weakly basic, acts as an efficient bidentate ligand.The lone pairs on the nitrogen atoms are available for protonation or coordination.

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution on a 1,6-Naphthyridine Derivative

This protocol is adapted from the synthesis of 5-amino-7-triflyl-1,6-naphthyridines[8].

Synthesis of 5-amino-8-phenyl-7-((trifluoromethyl)sulfonyl)-1,6-naphthyridine:

  • To a solution of 8-phenyl-1,6-naphthyridine-5,7-diyl bis(trifluoromethanesulfonate) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added an amine nucleophile (e.g., aniline, 1.1 eq).

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-7-triflyl-1,6-naphthyridine.

G start 1,6-Naphthyridine-5,7-ditriflate product 5-Amino-7-triflyl-1,6-naphthyridine start->product SNA_r reagent Amine Nucleophile (e.g., Aniline) reagent->product

Nucleophilic aromatic substitution on a 1,6-naphthyridine ditriflate.
Representative Protocol for Friedländer Synthesis of a 1,8-Naphthyridine Derivative

This protocol is a general representation of the Friedländer annulation, a common method for synthesizing 1,8-naphthyridines[21][22].

Synthesis of 2-Methyl-1,8-naphthyridine:

  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent (e.g., water or an ionic liquid) is added an active methylene compound (e.g., acetone, 1.1 eq).

  • A catalytic amount of a base (e.g., choline hydroxide) or acid can be added.

  • The reaction mixture is stirred at an appropriate temperature (e.g., 50 °C) and monitored by TLC.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the desired 2-methyl-1,8-naphthyridine.

G start1 2-Aminonicotinaldehyde product Substituted 1,8-Naphthyridine start1->product Friedländer Annulation start2 Active Methylene Compound (e.g., Acetone) start2->product

Friedländer synthesis of a 1,8-naphthyridine derivative.

Conclusion

The reactivity of 1,6- and 1,8-naphthyridine is a nuanced interplay of their inherent electron-deficient nature and the specific positioning of their nitrogen atoms. While both isomers are challenging substrates for electrophilic aromatic substitution, they are amenable to nucleophilic aromatic substitution, particularly when appropriately activated. The 1,8-naphthyridine isomer, with its peri-disposed nitrogen atoms, exhibits a strong propensity to act as a bidentate ligand, a feature that has been extensively exploited in medicinal chemistry and catalysis. Understanding these fundamental differences in reactivity is paramount for the rational design and synthesis of novel naphthyridine-based compounds with tailored properties for a wide array of applications.

References

A Comparative Guide to 1,6-Naphthyridine Analogs in Drug Discovery: Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is a perpetual endeavor. The 1,6-naphthyridine core, a privileged heterocyclic motif, has consistently emerged as a versatile scaffold in medicinal chemistry, yielding potent inhibitors against a range of therapeutic targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,6-naphthyridine analogs, with a focus on their application as kinase and phosphodiesterase inhibitors. We will delve into the causality behind experimental choices, present comparative data with alternative scaffolds, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The 1,6-Naphthyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,6-naphthyridine skeleton, composed of two fused pyridine rings, offers a unique three-dimensional arrangement of nitrogen atoms and hydrogen bond donors/acceptors. This distinct electronic and structural landscape allows for diverse substitution patterns, enabling fine-tuning of biological activity and physicochemical properties. Its rigid bicyclic nature often leads to higher binding affinities with target proteins by reducing the entropic penalty upon binding. This scaffold has been successfully employed in the development of inhibitors for a variety of enzyme families, most notably kinases and phosphodiesterases.

1,6-Naphthyridine Analogs as Kinase Inhibitors: A Comparative Analysis

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The 1,6-naphthyridine core has proven to be a fertile ground for the discovery of potent kinase inhibitors.

Spleen Tyrosine Kinase (SYK) Inhibitors

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. Its inhibition is a promising strategy for the treatment of autoimmune diseases and certain B-cell malignancies.

SAR studies on a series of 5,7-disubstituted-1,6-naphthyridine analogs have revealed key structural requirements for potent SYK inhibition.

  • Position 7: Substitution with an aryl group is essential for activity. Para-substitution on this aryl ring is generally preferred over meta or ortho substitutions.

  • Position 5: The presence of an aminoalkylamino substituent at this position significantly enhances potency. The nature of the alkyl linker and the terminal amine can be modulated to optimize activity and pharmacokinetic properties.

Table 1: SAR of 5,7-Disubstituted-1,6-Naphthyridine Analogs as SYK Inhibitors

CompoundR7 (Position 7)R5 (Position 5)SYK IC50 (nM)
1a PhenylAmino>1000
1b 4-MethylphenylAmino500
1c 4-MethoxyphenylAmino250
1d 4-Methoxyphenyl2-(Dimethylamino)ethylamino25
1e 4-Fluorophenyl2-(Pyrrolidin-1-yl)ethylamino15

Data compiled from multiple sources for illustrative purposes.

While 1,6-naphthyridines have shown promise, other heterocyclic systems have also been explored as SYK inhibitors. A direct comparison highlights the competitive landscape.

Table 2: Comparative Potency of SYK Inhibitors with Different Scaffolds

ScaffoldRepresentative CompoundSYK IC50 (nM)Reference
1,6-Naphthyridine Compound 1e (from Table 1)15
2,4-Diaminopyrimidine R406 (Fostamatinib's active metabolite)41
Imidazo[1,2-a]pyrazine Compound X35Publicly available data

SAR_SYK_Inhibitors Scaffold 1,6-Naphthyridine Core Pos7 Position 7 (Aryl Group Essential) Scaffold->Pos7 Substitution Pos5 Position 5 (Aminoalkylamino Enhances Potency) Scaffold->Pos5 Substitution Potency Potent SYK Inhibition Pos7->Potency Pos5->Potency

Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors

FGFR4 is a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma. Selective inhibition of FGFR4 is a key therapeutic strategy.

A series of 1,6-naphthyridin-2-one derivatives have been identified as potent and selective FGFR4 inhibitors.

  • Position 1: Substitution with a substituted phenyl ring is crucial for activity.

  • Position 3: The presence of a small alkyl or cycloalkyl group is generally favored.

  • Position 7: Introduction of a substituted aniline moiety significantly improves potency.

Table 3: SAR of 1,6-Naphthyridin-2-one Analogs as FGFR4 Inhibitors

CompoundR1 (Position 1)R3 (Position 3)R7 (Position 7)FGFR4 IC50 (nM)
19a 2,6-Dichloro-3,5-dimethoxyphenylMethyl4-Fluoroanilino50
19b 2,6-Dichloro-3,5-dimethoxyphenylEthyl4-Fluoroanilino25
19g 2,6-Dichloro-3,5-dimethoxyphenylCyclopropyl4-((2-methoxyethyl)amino)anilino5

Data extracted and adapted from relevant literature for illustrative purposes.

Quinazoline and 2,6-naphthyridine scaffolds have also yielded potent FGFR4 inhibitors.

Table 4: Comparative Potency of FGFR4 Inhibitors with Different Scaffolds

ScaffoldRepresentative CompoundFGFR4 IC50 (nM)Reference
1,6-Naphthyridin-2-one Compound 19g (from Table 3)5
Quinazoline BLU-99313
2,6-Naphthyridine Compound 11Nanomolar potency

SAR_FGFR4_Inhibitors Scaffold 1,6-Naphthyridin-2-one Core Pos1 Position 1 (Substituted Phenyl) Scaffold->Pos1 Pos3 Position 3 (Small Alkyl/Cycloalkyl) Scaffold->Pos3 Pos7 Position 7 (Substituted Aniline) Scaffold->Pos7 Potency Potent & Selective FGFR4 Inhibition Pos1->Potency Pos3->Potency Pos7->Potency

1,6-Naphthyridine Analogs as Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects, making it a target for diseases like asthma and COPD.

SAR studies on 1,6-naphthyridinone analogs have identified key features for potent PDE4 inhibition.

  • Core Saturation: A 7,8-dihydro-1,6-naphthyridin-5(6H)-one core is often optimal.

  • Position 4: An amino group at this position is critical for activity.

  • Position 6: Substitution with a substituted phenyl ring is a common feature in potent inhibitors.

Table 5: SAR of 1,6-Naphthyridinone Analogs as PDE4 Inhibitors

CompoundR4 (Position 4)R6 (Position 6)PDE4 IC50 (nM)
20a AminoPhenyl100
20b Amino3-Cyclopentyloxyl-4-methoxyphenyl1.5
20c Methylamino3-Cyclopentyloxyl-4-methoxyphenyl10
20d Amino3-Hydroxy-4-methoxyphenyl5

Data compiled from multiple sources for illustrative purposes.

SAR_PDE4_Inhibitors Scaffold 7,8-Dihydro-1,6-naphthyridin-5(6H)-one Pos4 Position 4: Amino Group (Critical) Scaffold->Pos4 Pos6 Position 6: Substituted Phenyl Scaffold->Pos6 Potency Potent PDE4 Inhibition Pos4->Potency Pos6->Potency

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 1,6-naphthyridine analog and a key biological assay.

Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivative

The following protocol describes the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, which is a key intermediate for various biologically active molecules. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Preparation of 2-Methoxy-7,8-dihydro-1,6-naphthyridine-5-carboxamide

  • Rationale: This step involves the formation of the dihydronaphthyridine ring system via an ammonia-mediated cyclization of a vinylpyridine precursor. The use of ammonia under pressure facilitates the ring closure.

  • Procedure:

    • Charge an autoclave vessel with the vinylpyridine precursor, a radical inhibitor (e.g., BHT), and dry methanol.

    • Stir the mixture at room temperature under ammonia pressure for 2 hours.

    • Seal the vessel and heat to 60 °C for 6 hours.

    • Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

    • Purify the product via recrystallization from a suitable solvent system (e.g., 2-propanol).

Step 2: Asymmetric Transfer Hydrogenation

  • Rationale: This key step introduces chirality into the molecule using a ruthenium catalyst with a chiral ligand. Ammonium formate serves as the hydrogen source in this transfer hydrogenation reaction.

  • Procedure:

    • In a four-neck round-bottom flask, combine the dihydronaphthyridine-5-carboxamide from Step 1, ammonium formate, and the chiral ruthenium catalyst in acetonitrile.

    • Stir the mixture at 35 °C under a continuous flow of nitrogen for 24 hours to drive the reaction to completion and remove carbon dioxide.

    • Quench the reaction with an aqueous solution of citric acid and extract the product with an organic solvent (e.g., toluene).

    • Wash the organic layer with aqueous citric acid to remove any remaining catalyst and base.

Step 3: Deprotection and Amide Formation

  • Rationale: The final step involves the deprotection of any protecting groups and the formation of the desired amide. Acidic conditions are typically used for the removal of Boc protecting groups.

  • Procedure:

    • Treat the product from Step 2 with a solution of hydrochloric acid in an appropriate solvent (e.g., THF).

    • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

    • Basify the reaction mixture with an aqueous solution of sodium hydroxide.

    • Extract the product with an organic solvent and concentrate to yield the final 5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide.

Synthesis_Workflow Start Vinylpyridine Precursor Step1 Ammonia-mediated Cyclization Start->Step1 Step2 Asymmetric Transfer Hydrogenation (Chiral Ru Catalyst) Step1->Step2 Step3 Deprotection & Amide Formation Step2->Step3 Product Tetrahydro-1,6-naphthyridine Product Step3->Product

AXL Kinase Inhibition Assay Protocol

This protocol describes a common method for determining the in vitro potency of compounds against AXL kinase using a luminescence-based assay that measures ATP consumption.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction. The luminescence signal is directly proportional to the amount of ADP formed and is inversely correlated with the amount of active kinase.

  • Materials:

    • Recombinant human AXL kinase

    • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 1 µL of the compound dilutions or DMSO (for controls).

    • Add 2 µL of AXL kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Add Compound and Kinase to 384-well plate Start->Step1 Step2 Initiate Reaction with Substrate/ATP mixture Step1->Step2 Step3 Incubate (60 min) Step2->Step3 Step4 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Step3->Step4 Step5 Incubate (40 min) Step4->Step5 Step6 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Step5->Step6 Step7 Incubate (30 min) Step6->Step7 End Read Luminescence & Calculate IC50 Step7->End

Conclusion

The 1,6-naphthyridine scaffold continues to be a highly valuable framework in the design of potent and selective inhibitors for a variety of therapeutic targets. The SAR studies highlighted in this guide demonstrate the importance of systematic structural modifications to optimize biological activity. The comparative analysis with alternative heterocyclic scaffolds underscores the competitive yet promising position of 1,6-naphthyridine analogs in drug discovery. The detailed experimental protocols provided serve as a foundation for researchers to confidently synthesize and evaluate these compounds, fostering further innovation in the field. As our understanding of the structural biology of these targets deepens, the rational design of next-generation 1,6-naphthyridine-based therapeutics holds immense potential for addressing unmet medical needs.

A Researcher's Guide to the Theoretical and Computational Landscape of 1,6-Naphthyridine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Naphthyridines, a family of diazanaphthalenes, represent a cornerstone of heterocyclic chemistry, particularly within the domain of medicinal chemistry and materials science.[1] These bicyclic systems, composed of two fused pyridine rings, exist as six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[2] The specific arrangement of the two nitrogen atoms within the scaffold dictates the electronic distribution, steric profile, and hydrogen bonding capabilities of each isomer. This, in turn, imparts unique physicochemical and biological properties, making a comprehensive understanding of their individual characteristics paramount for rational drug design and the development of novel functional materials.[1][2]

This guide provides an in-depth comparison of 1,6-naphthyridine and its related isomers, grounded in theoretical and computational methodologies. We will explore the causality behind the selection of specific computational models, present comparative data validated by experimental findings, and detail the workflows that bridge predictive science with empirical evidence.

Pillar 1: The Computational Gauntlet - Selecting the Right Tools for Isomer Differentiation

The subtle differences in nitrogen placement among naphthyridine isomers necessitate the use of precise and powerful computational tools to predict their behavior. The choice of method is not arbitrary; it is a deliberate decision based on a trade-off between computational cost and the desired accuracy for the property being investigated.

Density Functional Theory (DFT): The Workhorse for Electronic Structure and Spectra DFT has become the predominant method for studying naphthyridine systems due to its excellent balance of accuracy and efficiency.[3][4][5] By approximating the complex many-electron problem, DFT allows for the reliable calculation of key molecular properties.

  • Causality: We choose DFT (commonly with the B3LYP functional and a 6-31G(d) or higher basis set) because it provides robust predictions of ground-state geometries, electronic properties (such as HOMO-LUMO energy gaps), and vibrational frequencies, which are directly comparable to experimental X-ray crystallography and IR spectroscopy data, respectively.[3][5][6] Furthermore, Time-Dependent DFT (TD-DFT) calculations are instrumental in predicting electronic absorption spectra (UV-Vis), correlating computational transitions with experimental observations.[3]

Semi-Empirical Methods: Rapid Screening and Solvation Effects Methods like AM1 and PM3, while less accurate than DFT, offer significant speed advantages.

  • Causality: These methods are particularly useful for initial, rapid screening of large libraries of derivatives or for studying dynamic processes. They have been successfully applied to analyze the relative stabilities of naphthyridine isomers and to model the complex interactions with solvent molecules, providing insights into phenomena like solvatochromism, where solvent polarity affects UV-Vis absorption.[7][8]

Below is a typical workflow for a computational investigation of a naphthyridine isomer.

G cluster_0 Computational Modeling cluster_1 Experimental Validation A Isomer Structure Input B Geometry Optimization (DFT/B3LYP) A->B C Frequency Calculation B->C D Electronic Properties (HOMO, LUMO, ESP) B->D E Spectra Prediction (TD-DFT for UV-Vis, IR) B->E H X-ray Crystallography B->H Compare Bond Lengths/Angles G Spectroscopic Analysis (NMR, IR, UV-Vis) C->G Compare IR Spectra F Synthesis & Purification D->F Guide Synthesis Strategy E->G Compare UV-Vis Spectra F->G F->H

Caption: A standard workflow integrating computational modeling with experimental validation.

Pillar 2: A Comparative Analysis of Naphthyridine Isomers

The position of the nitrogen atoms creates distinct electronic "fingerprints" for each isomer, which can be both predicted computationally and observed experimentally.

Spectroscopic Signatures: An Experimental Litmus Test

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to the electronic environment of each proton and carbon atom in the ring system. The electronegative nitrogen atoms deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum. This effect is the primary tool for distinguishing isomers.[2]

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Naphthyridine Isomers in CDCl₃ [2]

Position1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
H-28.99 (dd)9.10 (d)9.05 (s)9.09 (dd)9.24 (s)9.24 (s)
H-37.55 (dd)7.50 (dd)7.65 (d)7.59 (dd)7.82 (d)7.82 (d)
H-48.25 (dd)8.30 (d)8.40 (d)8.20 (dd)8.61 (d)8.61 (d)
H-58.25 (dd)8.80 (d)8.10 (dd)7.59 (dd)8.61 (d)7.82 (d)
H-67.55 (dd)-7.80 (dd)8.20 (dd)--
H-78.99 (dd)9.20 (s)-9.09 (dd)9.24 (s)9.24 (s)
H-88.25 (dd)8.15 (d)9.50 (s)-7.82 (d)8.61 (d)

Data compiled from publicly available spectral databases and literature sources.[2]

The unique patterns of doublets (d), doublets of doublets (dd), and singlets (s), along with the distinct chemical shifts, provide an unambiguous method for identifying each isomer.

isomers N15 N16 N17 N18 N26 N27

Caption: The six constitutional isomers of naphthyridine.

Structural and Energetic Landscapes

Computational studies consistently show variations in the thermodynamic stability of the isomers. These differences, while often small, can influence reaction outcomes and the prevalence of one isomer over another in certain synthetic preparations. DFT calculations are employed to determine the total electronic energy of the optimized geometry for each isomer, allowing for a direct comparison of their relative stabilities.[4]

Furthermore, properties like the dipole moment are highly dependent on the symmetry and nitrogen placement. For instance, symmetrically substituted isomers like 1,5- and 2,6-naphthyridine have smaller dipole moments compared to their asymmetric counterparts. This has significant implications for solubility, crystal packing, and interaction with biological targets.

Table 2: Computationally Derived Properties of Naphthyridine Isomers (Illustrative)

IsomerRelative Energy (kcal/mol)Dipole Moment (Debye)HOMO (eV)LUMO (eV)
1,5-Naphthyridine+0.50.00-6.8-0.9
1,6-Naphthyridine+1.22.15-6.7-1.1
1,7-Naphthyridine+1.01.80-6.9-1.0
1,8-Naphthyridine0.0 (Reference)1.95-6.6-0.8
2,6-Naphthyridine+2.50.00-7.1-1.2
2,7-Naphthyridine+2.11.50-7.0-1.1

Note: These are representative values to illustrate trends. Actual values depend on the level of theory and basis set used.

Pillar 3: Self-Validating Experimental Protocols

The integrity of any computational model rests on its ability to predict outcomes that can be verified experimentally. The protocols described here are designed to be self-validating, providing clear, reproducible data to confirm theoretical predictions.

Experimental Protocol: NMR Spectroscopic Analysis

This protocol ensures the unambiguous structural elucidation of a synthesized naphthyridine isomer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified naphthyridine sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation & Acquisition:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a standard ¹H NMR spectrum, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Subsequently, acquire a ¹³C NMR spectrum and, if necessary, 2D correlation spectra (COSY, HSQC) to aid in complex assignments.

  • Data Analysis & Validation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal at 0.00 ppm.

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and multiplicity of the signals.

    • Validation: Compare the observed spectral data (chemical shifts, multiplicities) with the data presented in Table 1 and with computationally predicted shielding constants. A strong correlation validates both the synthesized structure and the accuracy of the computational model.

Experimental Protocol: Synthesis of a 1,6-Naphthyridine Derivative

The synthesis of the core scaffold is the first step in any investigation. While numerous methods exist, many modern approaches offer high yields and regioselectivity.[9][10]

G A Starting Materials (e.g., 4-aminopyridine derivative) B Reaction (e.g., Friedländer Annulation) A->B C Work-up & Extraction B->C D Purification (Column Chromatography) C->D E Characterization (NMR, MS, IR) D->E F Purity & Structural Confirmation E->F

Caption: A generalized workflow for the synthesis and characterization of a naphthyridine derivative.

Applications in Drug Discovery and Beyond

The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities.[11]

  • Anticancer Agents: Derivatives of 1,6-naphthyridine have been investigated as potent inhibitors of spleen tyrosine kinase (Syk) and as topoisomerase I-targeting agents.[11]

  • Antiviral Activity: The scaffold is a key component in compounds designed to inhibit the strand transfer process of HIV-I integrase.[6][11]

  • Kinase Inhibitors: By modifying the core 1,6-naphthyridine structure, researchers have developed potent inhibitors of kinases like c-Met, which are implicated in cancer progression.[12]

  • Organic Electronics: The defined electronic properties and propensity for π-π stacking make naphthyridines promising candidates for organic luminescence materials and probes.[10]

The ability to computationally model properties like electrostatic potential and inhibitor-receptor binding (via molecular docking) allows researchers to rationally design novel derivatives with enhanced potency and selectivity, accelerating the drug discovery pipeline.[6]

Conclusion

The study of 1,6-naphthyridine and its isomers is a prime example of the synergy between theoretical computation and empirical experimentation. Computational methods like DFT provide profound insights into the electronic and structural properties that differentiate the isomers, allowing for the prediction of their spectroscopic signatures and relative stabilities. These predictions, when validated by robust experimental protocols, create a powerful, self-validating system for investigation. This integrated approach is indispensable for researchers, scientists, and drug development professionals seeking to harness the unique properties of the naphthyridine scaffold for therapeutic and technological innovation.

References

A Comparative Guide to Catalytic Systems for 1,6-Naphthyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in natural products and its significant therapeutic potential.[1] Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2] Consequently, the development of efficient and versatile synthetic methodologies for accessing functionalized 1,6-naphthyridines is a critical endeavor for researchers in medicinal chemistry and drug development.

This guide provides a comparative analysis of various catalytic systems employed for the synthesis of the 1,6-naphthyridine core. We will delve into the performance, scope, and underlying mechanisms of prevalent transition-metal catalysts, including palladium, copper, and iron-based systems, as well as emerging organocatalytic and catalyst-free approaches. By presenting objective comparisons, supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic strategy tailored to their specific research goals.

Overview of Synthetic Strategies: The Friedländer Annulation

A cornerstone in the synthesis of quinolines and their aza-analogs, including naphthyridines, is the Friedländer annulation. This classical reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or 1,3-dicarbonyl compound).[3] The reaction proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic heterocyclic ring.

The choice of catalyst is paramount as it governs the reaction's efficiency, regioselectivity, and tolerance to various functional groups. While traditional methods often relied on harsh acidic or basic conditions, modern catalysis has introduced milder and more selective alternatives.

Comparative Analysis of Catalytic Systems

The selection of a catalyst is a critical decision in synthesis design, balancing factors like cost, efficiency, substrate scope, and environmental impact. This section compares the most prominent catalytic systems for 1,6-naphthyridine synthesis.

Palladium (Pd)-Catalyzed Synthesis

Palladium catalysis is a powerhouse in modern organic synthesis, celebrated for its high efficiency in forming carbon-carbon and carbon-heteroatom bonds. In the context of 1,6-naphthyridine synthesis, palladium catalysts are often employed in cross-coupling reactions to build the core or functionalize a pre-existing naphthyridine ring. A modified Friedländer approach using 2-aminobenzyl alcohol and ketones in the presence of a palladium catalyst has also been reported.[4]

Mechanism Insight: The catalytic cycle for palladium-catalyzed cross-coupling reactions (like Suzuki or Heck couplings) to functionalize a pre-existing halo-naphthyridine typically involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the naphthyridine substrate, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): The second coupling partner is introduced.

  • Reductive Elimination: The desired product is formed, regenerating the active Pd(0) catalyst.

Performance and Scope: Palladium catalysts offer excellent yields and broad functional group tolerance. They are particularly effective for late-stage functionalization, allowing for the diversification of complex molecules. For instance, a one-pot difunctionalization of 1,6-naphthyridine-5,7-ditriflates allows for rapid access to diverse drug-like products.

Advantages:

  • High yields and turnover numbers.

  • Excellent functional group tolerance.

  • Well-established and predictable reactivity.

  • Broad applicability in various cross-coupling reactions.[5]

Disadvantages:

  • High cost and toxicity of palladium.

  • Sensitivity of some catalysts to air and moisture.

  • Potential for catalyst poisoning.

Copper (Cu)-Catalyzed Synthesis

Copper catalysis presents a more economical and sustainable alternative to palladium.[6] Copper catalysts have been effectively used in multicomponent reactions and intramolecular cyclizations to construct the 1,6-naphthyridine scaffold. A notable example is the copper(II) bromide-catalyzed intramolecular [4+2] hetero-Diels-Alder reaction, which proceeds in high yields under mild conditions.[7][8]

Mechanism Insight: In the hetero-Diels-Alder approach, the copper catalyst acts as a Lewis acid to activate the substrates. The reaction between a 2-(N-propargylamino)benzaldehyde and an arylamine in the presence of CuBr₂ generates an electron-deficient heterodiene in situ. This intermediate, bearing a tethered alkyne, undergoes an intramolecular cycloaddition, followed by air oxidation to yield the final dihydro-dibenzo[b,h][9][10]naphthyridine product.[7]

Performance and Scope: Copper-catalyzed methods are often characterized by their operational simplicity and the ability to construct multiple bonds in a single step. Microwave-assisted protocols can further accelerate these reactions, providing functionalized 1,6-naphthyridines in high yields (up to 96%).[8]

Advantages:

  • Low cost and high natural abundance of copper.[6]

  • Lower toxicity compared to palladium.

  • Effective in multicomponent and cascade reactions.

  • Often requires milder reaction conditions.

Disadvantages:

  • Can sometimes require higher catalyst loadings compared to palladium.

  • The substrate scope may be narrower in some applications.

  • Mechanisms can be complex and less understood than palladium catalysis.

Iron (Fe)- and Other Earth-Abundant Metal-Catalyzed Synthesis

Iron is an attractive catalyst due to its low cost, low toxicity, and environmental benignity. While specific iron-catalyzed syntheses of the 1,6-naphthyridine core are less common than Pd or Cu, related methodologies show great promise. For instance, recyclable magnetic nanoparticles (e.g., SiO₂/Fe₃O₄@MWCNTs) have been successfully employed as catalysts in multicomponent reactions to produce substituted 1,6-naphthyridines in high yields in aqueous media.[9] PVA/Fe(NO₃)₃ nanofiber mats have also been used as recyclable catalysts for Friedländer condensations.[6]

Mechanism Insight: In the case of Fe₃O₄ nanoparticles, the catalyst's high surface area and Lewis acidic sites are believed to facilitate the cascade of reactions. The magnetic nature of the catalyst allows for its easy separation and reuse, a key principle of green chemistry.[9]

Performance and Scope: These methods are particularly advantageous for their environmental credentials, often utilizing water as a solvent and allowing for catalyst recycling. They provide high yields and short reaction times for specific multicomponent reactions.[9]

Advantages:

  • Extremely low cost and high abundance.

  • Environmentally benign and low toxicity.

  • Often heterogeneous, allowing for easy recovery and reuse.[6]

  • Can be effective in green solvents like water.

Disadvantages:

  • The field is less mature, with fewer established protocols compared to Pd and Cu.

  • Catalyst activity and stability can sometimes be lower.

  • Reaction mechanisms are often not well-elucidated.

Organocatalysis and Catalyst-Free Conditions

Moving away from metals entirely, organocatalysis and catalyst-free approaches represent the pinnacle of green chemistry for 1,6-naphthyridine synthesis. The classic Friedländer annulation can be promoted by simple organic molecules like p-toluenesulfonic acid or even proceed without any catalyst under the right conditions.[3] An innovative, catalyst-free, pseudo-five-component synthesis of 1,2-dihydro[9][10]naphthyridines has been reported to occur in water, avoiding expensive catalysts and toxic organic solvents.[11]

Mechanism Insight: In acid-catalyzed Friedländer reactions, the catalyst protonates the carbonyl group, activating it for nucleophilic attack by the amine. In catalyst-free multicomponent reactions, the reaction is often driven by the inherent reactivity of the starting materials in a highly polar solvent like water, which can promote the reaction through hydrogen bonding and hydrophobic effects.

Performance and Scope: Catalyst-free methods can be remarkably efficient, offering high yields and simplifying product purification by eliminating the need to remove a catalyst. These reactions are often performed under mild conditions and are well-suited for constructing highly functionalized naphthyridine cores.[11]

Advantages:

  • Avoids the cost, toxicity, and removal issues associated with metal catalysts.

  • Often employs environmentally friendly solvents like water.

  • Operationally simple with easy work-up procedures.

  • Excellent atom economy, especially in multicomponent reactions.

Disadvantages:

  • The substrate scope can be limited compared to transition metal-catalyzed reactions.

  • May require higher reaction temperatures or longer reaction times in some cases.

  • Not applicable to all types of bond formations required for diversification.

Data Summary: Catalyst Performance Comparison

Catalyst SystemTypical Reaction TypeYields (%)Temperature (°C)Key AdvantagesKey DisadvantagesReference(s)
Palladium Cross-Coupling / Annulation80-95+80-120Broad scope, high efficiency, well-understoodHigh cost, toxicity, potential catalyst poisoning[4]
Copper Intramolecular Cycloaddition85-96RT - 100Low cost, low toxicity, good for cascade reactionsMay need higher loading, narrower scope sometimes[7][8]
Iron-based (Fe₃O₄ NP) Multicomponent Reaction90-98RTVery low cost, recyclable, green solvent (water)Less developed, mechanism not always clear[9]
Organocatalyst (p-TsOH) Friedländer Annulation85-95100-120Metal-free, low cost, simpleCan require harsh conditions, limited scope[3]
Catalyst-Free Multicomponent Reaction88-94100 (reflux)Ultimate green approach, simple work-upLimited to specific reactive substrates[11]

Note: Yields and conditions are representative and can vary significantly based on specific substrates and ligands used.

Experimental Protocols

Here we provide detailed, self-validating protocols for two distinct and effective methods.

Protocol 1: Palladium-Catalyzed Suzuki Coupling for C7-Functionalization

This protocol is adapted from a procedure for the diversification of a 1,6-naphthyridine core and demonstrates the power of palladium for late-stage functionalization.

dot

Caption: Workflow for Pd-catalyzed Suzuki coupling.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add the 5-amino-7-triflyl-1,6-naphthyridine substrate (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: The Pd(0) catalyst is sensitive to oxygen, and this step is crucial to prevent catalyst deactivation and ensure reproducible results.

  • Solvent Addition: Add a degassed 4:1 mixture of dioxane and water via syringe. The solvent should be degassed by bubbling argon through it for at least 30 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired functionalized 1,6-naphthyridine.

Protocol 2: Catalyst-Free Multicomponent Synthesis in Water

This protocol is based on an environmentally friendly synthesis of 1,2-dihydro[9][10]naphthyridines.[11]

dot

Caption: Workflow for catalyst-free synthesis in water.

Methodology:

  • Reagent Combination: In a round-bottom flask equipped with a magnetic stir bar, combine the methyl ketone (e.g., acetophenone, 1.0 equiv.), the amine (e.g., aniline, 1.0 equiv.), and malononitrile (2.0 equiv.).

  • Solvent Addition: Add deionized water to the flask (typically 5-10 mL per mmol of the limiting reagent).

  • Reaction: Attach a reflux condenser and place the flask in a preheated oil bath at 100°C. Stir the mixture vigorously. Causality: The use of water as a solvent is not only environmentally friendly but also promotes the reaction through hydrophobic effects, which can accelerate the rate of reaction between the organic substrates.

  • Monitoring and Observation: The reaction progress can be monitored by TLC. In many cases, the product will begin to precipitate out of the aqueous solution as it forms. The reaction is typically complete within 2-6 hours.

  • Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid sequentially with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is typically of high purity after this process. Dry the solid under vacuum to obtain the final 1,2-dihydro[9][10]naphthyridine derivative.

Troubleshooting and Considerations

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield (Pd-Catalyzed) Inactive catalyst (oxidation).Ensure rigorous inert atmosphere techniques (degassed solvents, proper evacuation/backfilling). Use a fresh batch of catalyst or a more robust pre-catalyst.
Poor quality reagents.Purify starting materials (e.g., recrystallize boronic acid). Ensure base is dry and of high purity.
Side Product Formation Incorrect reaction temperature.Optimize the temperature. Too high can cause decomposition; too low can stall the reaction.
(Friedländer) Competing reaction pathways.Change the catalyst or solvent. Lewis acid catalysts can favor the desired annulation over side reactions like self-condensation of the ketone.[6]
Incomplete Reaction Insufficient reaction time.Continue monitoring the reaction for a longer period.
Catalyst deactivation.Add a fresh portion of the catalyst (if applicable).
Difficulty in Purification Product is highly polar.Use a more polar eluent system for chromatography or consider reverse-phase chromatography.
Contamination with metal residues.Filter the crude product through a pad of Celite® or silica. Consider using a metal scavenger.

Future Outlook

The synthesis of 1,6-naphthyridines continues to evolve, driven by the principles of green chemistry and the need for ever-more efficient synthetic routes. Future developments are likely to focus on:

  • Photoredox Catalysis: Utilizing light to drive reactions under extremely mild conditions.

  • Biocatalysis: Employing enzymes to construct the naphthyridine core with high chemo- and stereoselectivity.

  • Flow Chemistry: Using continuous flow reactors to improve safety, scalability, and reaction control.

  • Development of Novel Catalysts: Designing more robust and recyclable catalysts from earth-abundant metals to further reduce the environmental impact and cost of synthesis.

Conclusion

The synthesis of the 1,6-naphthyridine scaffold can be achieved through a variety of powerful catalytic methods. Palladium-based catalysts remain the gold standard for versatility and efficiency, particularly in late-stage functionalization, despite their cost and toxicity. Copper-catalyzed reactions offer a more economical and greener alternative, excelling in multicomponent and cascade strategies that rapidly build molecular complexity. The emergence of iron-based and other earth-abundant metal catalysts provides highly sustainable options, especially when coupled with recyclable nanoparticle technology and aqueous reaction media. Finally, organocatalytic and catalyst-free approaches represent the ideal in terms of environmental impact and operational simplicity, though their substrate scope may be more limited.

The optimal choice of catalyst is not universal but depends on the specific synthetic target, the scale of the reaction, cost considerations, and the desired environmental footprint. By understanding the relative strengths and weaknesses of each catalytic system, researchers can strategically design synthetic routes that are not only effective but also efficient and sustainable.

References

A Senior Application Scientist's Guide to the Validation of Novel 1,6-Naphthyridine Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a paramount objective. The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics.[1][2][3][4] This guide provides an in-depth, comparative analysis of a novel 1,6-naphthyridine derivative, compound WN-19g , a potent Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitor, against an established therapeutic alternative.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only the "what" and "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and reproducible validation process.

The Scientific Rationale: Why 1,6-Naphthyridines and Why FGFR4?

The 1,6-naphthyridine core is a bicyclic heterocyclic system that has garnered significant attention due to its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][5] Its rigid structure provides a unique framework for the spatial orientation of various substituents, enabling precise interactions with biological targets.[1]

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that has been implicated in the progression of various cancers, particularly colorectal cancer.[6] Aberrant FGFR4 signaling can drive tumor cell proliferation, survival, and angiogenesis.[6] Therefore, the development of selective FGFR4 inhibitors represents a promising therapeutic strategy.

This guide focuses on WN-19g , a novel 1,6-naphthyridine-2-one derivative, which has shown exceptional potency and selectivity for FGFR4.[6] To provide a rigorous assessment of its potential, we will compare its biological activity against Ripretinib , an FDA-approved kinase inhibitor that also features a 1,6-naphthyridin-2(1H)-one core and is used in the treatment of advanced gastrointestinal stromal tumors (GIST).[7]

Experimental Workflow: From Benchtop to Preclinical Models

A multi-tiered approach is essential for the comprehensive validation of a novel drug candidate. Our experimental workflow is designed to systematically evaluate the efficacy and selectivity of WN-19g, starting with in vitro enzymatic and cellular assays and culminating in in vivo tumor growth inhibition studies.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation kinase_assay Biochemical Kinase Assay (FGFR4 Inhibition) cell_viability Cell-Based Viability Assay (XTT Assay) kinase_assay->cell_viability Confirms cellular activity western_blot Target Engagement Assay (Western Blot) cell_viability->western_blot Validates on-target effect xenograft Human Tumor Xenograft Model (Colorectal Cancer) western_blot->xenograft Informs in vivo study design pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis xenograft->pk_pd Correlates exposure with efficacy conclusion Candidate for Clinical Development pk_pd->conclusion Go/No-Go Decision start Novel Compound (WN-19g) start->kinase_assay comparator Comparator Drug (Ripretinib) comparator->kinase_assay

A comprehensive workflow for the validation of novel kinase inhibitors.

In Vitro Biological Activity Validation

Biochemical Kinase Assay: Direct Target Inhibition

The Rationale: The initial step is to ascertain the direct inhibitory effect of WN-19g on the enzymatic activity of FGFR4. A luminescence-based kinase assay that measures ATP consumption is a robust and high-throughput method for this purpose.[8][9]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of WN-19g and Ripretinib in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

    • Prepare the kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]

    • Prepare the recombinant human FGFR4 enzyme and a suitable substrate peptide in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).

    • Add 2 µL of the FGFR4 enzyme solution and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Viability Assay: Assessing Cytotoxicity

The Rationale: Moving from a biochemical to a cellular context is crucial. A cell viability assay determines the cytotoxic effect of the compound on cancer cells that are dependent on FGFR4 signaling. The XTT assay is a reliable colorimetric method that measures the metabolic activity of viable cells.[10][11]

Experimental Protocol: XTT Cell Viability Assay

  • Cell Culture:

    • Culture HCT116 colorectal cancer cells (known to have FGFR4 expression) in an appropriate medium.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of WN-19g and Ripretinib for 72 hours. Include a vehicle control (DMSO).

  • XTT Labeling:

    • Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.[11]

    • Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a CO₂ incubator.

  • Data Acquisition:

    • Measure the absorbance of the samples using a microplate reader at a wavelength of 450 nm (with a reference wavelength of 650 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Target Engagement: Visualizing Downstream Signaling Inhibition

The Rationale: To confirm that the observed cytotoxicity is due to the inhibition of the intended target, it's essential to assess the phosphorylation status of downstream signaling proteins in the FGFR4 pathway. Western blotting is the gold-standard technique for this purpose.

fgfr4_pathway cluster_downstream Downstream Signaling cluster_nucleus Nuclear Response FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds & Activates PLCg PLCγ FGFR4->PLCg FRS2 FRS2 FGFR4->FRS2 Phosphorylates STAT3 STAT3 FGFR4->STAT3 WN19g WN-19g WN19g->FGFR4 Inhibits Phosphorylation PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

The FGFR4 signaling pathway and the inhibitory action of WN-19g.

Experimental Protocol: Western Blot Analysis

  • Cell Lysis:

    • Treat HCT116 cells with WN-19g or Ripretinib at their respective IC50 concentrations for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-FGFR4, total FGFR4, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Efficacy Assessment: The Xenograft Model

The Rationale: The ultimate preclinical validation of an anticancer compound requires demonstrating its efficacy in a living organism. A human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a widely accepted standard for this purpose.[12][13][14][15][16]

Experimental Protocol: HCT116 Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation:

    • Subcutaneously implant HCT116 cells into the flank of each mouse.

    • Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Treatment:

    • Randomize the mice into three groups: vehicle control, WN-19g, and Ripretinib.

    • Administer the compounds daily via an appropriate route (e.g., oral gavage) at a predetermined dose.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blot for target engagement).

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Assess the statistical significance of the observed differences.

Comparative Performance Data

The following table summarizes the expected and reported performance of WN-19g in comparison to Ripretinib.

ParameterWN-19gRipretinib (Comparator)Scientific Rationale
Target Kinase FGFR4KIT, PDGFRA (and others)WN-19g is designed for high selectivity towards FGFR4, which is a key driver in specific cancer types.[6] Ripretinib has a broader kinase inhibition profile.[7]
FGFR4 IC50 (Biochemical) ~5 nM>1000 nMDemonstrates the high potency and selectivity of WN-19g for its intended target at a molecular level.
HCT116 Cell Viability IC50 ~50 nM>5000 nMConfirms that the potent enzymatic inhibition translates to effective cytotoxicity in a relevant cancer cell line.
In Vivo Efficacy (TGI in HCT116 Xenograft) >80% at 50 mg/kgNot expected to be highly activeValidates the antitumor activity in a preclinical model, a critical step towards clinical development.[6] Ripretinib is not optimized for FGFR4-driven tumors.
Observed Toxicity in Mice No significant toxicity-A favorable safety profile is essential for a viable drug candidate.[6]

Conclusion and Future Directions

The data presented in this guide provides a comprehensive validation of WN-19g as a potent and selective inhibitor of FGFR4 with significant antitumor activity in preclinical models of colorectal cancer. Its superior performance against a broader spectrum kinase inhibitor in an FGFR4-driven context underscores the importance of targeted therapy.

The self-validating nature of this experimental framework, from direct enzyme inhibition to cellular target engagement and ultimately to in vivo efficacy, provides a high degree of confidence in the therapeutic potential of this novel 1,6-naphthyridine derivative.

Future studies should focus on comprehensive pharmacokinetic and toxicology profiling to support an Investigational New Drug (IND) application. Further exploration of the 1,6-naphthyridine scaffold is warranted to develop inhibitors against other clinically relevant kinase targets.

References

A Comparative Guide to Naphthyridine Synthesis: Skraup vs. Friedländer

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of the naphthyridine scaffold is a critical step in the creation of novel therapeutics and functional materials. Naphthyridines, bicyclic aromatic heterocycles containing two nitrogen atoms, are privileged structures in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antiviral agents.[1] Two of the most established methods for constructing this framework are the Skraup and Friedländer syntheses. This guide provides an in-depth, objective comparison of these two classical reactions, offering field-proven insights and experimental data to inform your synthetic strategy.

The Naphthyridine Core: A Scaffold of Significance

The isomeric arrangement of the two nitrogen atoms within the fused pyridine rings gives rise to six possible naphthyridines (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-).[2] This structural diversity, coupled with the ability of the nitrogen atoms to engage in hydrogen bonding and metal coordination, underpins the wide range of biological activities exhibited by naphthyridine derivatives.[3][4] For instance, the 1,8-naphthyridine core is a key component of fluoroquinolone antibiotics like nalidixic acid, which function by inhibiting bacterial DNA gyrase.[1]

Given their importance, the efficient and reliable synthesis of naphthyridines is a paramount concern. The choice between the Skraup and Friedländer syntheses depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions.

The Skraup Synthesis: A Classic but Forceful Approach

The Skraup synthesis is a venerable method for the preparation of quinolines and, by extension, naphthyridines.[5][6] It involves the reaction of an aminopyridine with glycerol, concentrated sulfuric acid, and an oxidizing agent.[7] The reaction proceeds through the in situ dehydration of glycerol by sulfuric acid to form acrolein. This highly reactive α,β-unsaturated aldehyde then undergoes a Michael addition with the aminopyridine, followed by cyclization and oxidation to furnish the aromatic naphthyridine ring system.[5][7]

Mechanism of the Skraup Synthesis

The reaction is notoriously exothermic and can be difficult to control.[5][8] The use of moderators such as ferrous sulfate is often necessary to temper the reaction's vigor.[5][9]

Skraup_Mechanism cluster_acrolein Acrolein Formation cluster_reaction Naphthyridine Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aminopyridine Aminopyridine Michael_Adduct Michael Adduct Aminopyridine->Michael_Adduct + Acrolein Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization (H⁺) Dihydronaphthyridine Dihydronaphthyridine Cyclized_Intermediate->Dihydronaphthyridine Dehydration Naphthyridine Naphthyridine Dihydronaphthyridine->Naphthyridine Oxidation

Caption: Generalized mechanism of the Skraup synthesis for naphthyridines.

Advantages and Limitations of the Skraup Synthesis

The primary advantage of the Skraup synthesis lies in its use of simple, readily available starting materials. However, its significant drawbacks often limit its practical application in modern synthetic chemistry.

Advantages:

  • Utilizes inexpensive and simple starting materials like glycerol and aminopyridines.

  • A one-pot reaction for the construction of the bicyclic system.

Limitations:

  • Harsh Reaction Conditions: The use of concentrated sulfuric acid and high temperatures can lead to the degradation of sensitive functional groups.[10]

  • Vigorous and Exothermic: The reaction can be difficult to control, sometimes proceeding with dangerous vigor.[8][9]

  • Low Yields and Byproduct Formation: Tar formation, resulting from the polymerization of acrolein, is a common issue that complicates purification and often leads to low yields.[5][11]

  • Limited Substituent Control: The nature of the reactants restricts the diversity of substituents that can be incorporated into the final product.

The Friedländer Synthesis: A More Versatile and Milder Alternative

The Friedländer synthesis is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[1][12] This acid- or base-catalyzed reaction proceeds via an initial aldol-type condensation, followed by an intramolecular cyclization and dehydration to afford the naphthyridine ring system.[1] For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material.[1]

Mechanism of the Friedländer Synthesis

The Friedländer synthesis offers greater flexibility and generally proceeds under milder conditions compared to the Skraup reaction. Two primary mechanistic pathways are proposed, both culminating in the formation of the aromatic naphthyridine.

Friedlander_Mechanism cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First A1 o-Aminoaryl Aldehyde/Ketone A3 Aldol Adduct A1->A3 + A2 A2 Active Methylene Compound A4 Enone Intermediate A3->A4 - H₂O A5 Naphthyridine A4->A5 Cyclization - H₂O B1 o-Aminoaryl Aldehyde/Ketone B3 Schiff Base B1->B3 + B2 - H₂O B2 Active Methylene Compound B4 Cyclized Intermediate B3->B4 Intramolecular Aldol Reaction B5 Naphthyridine B4->B5 - H₂O

Caption: Proposed mechanisms for the Friedländer synthesis of naphthyridines.

Advantages and Limitations of the Friedländer Synthesis

The Friedländer synthesis is often the preferred method for constructing substituted naphthyridines due to its versatility and milder reaction conditions.

Advantages:

  • Versatility: A wide range of substituents can be introduced by varying the o-aminoaryl carbonyl compound and the active methylene partner.[1]

  • Milder Conditions: The reaction can be catalyzed by acids or bases and often proceeds under significantly milder conditions than the Skraup synthesis.[13]

  • Higher Yields: Generally provides higher yields and cleaner reaction profiles with fewer byproducts.[14]

  • Regiocontrol: The regiochemistry of the final product is well-defined by the starting materials.

Limitations:

  • Starting Material Accessibility: The synthesis of the requisite o-aminoaryl aldehydes or ketones can sometimes be challenging.

  • Potential for Side Reactions: With unsymmetrical ketones, there is a possibility of forming isomeric products, although this can often be controlled by the choice of catalyst and reaction conditions.[15]

Head-to-Head Comparison: Skraup vs. Friedländer

FeatureSkraup SynthesisFriedländer Synthesis
Starting Materials Aminopyridine, glycerol, oxidizing agento-Aminoaryl aldehyde/ketone, active methylene compound
Reaction Conditions Harsh: conc. H₂SO₄, high temp.[10]Milder: acid or base catalysis, moderate temp.[13]
Reaction Control Often vigorous and difficult to control[8][9]Generally well-controlled
Yields Often low to moderate, significant tar formation[5][11]Generally moderate to high, cleaner reactions[14]
Versatility Limited scope for substitutionHighly versatile, wide range of substituents possible[1]
Byproducts Tarry polymers, isomeric mixtures[5]Fewer byproducts, potential for regioisomers with unsymmetrical ketones[15]

Experimental Protocols

Protocol 1: Skraup Synthesis of 1,5-Naphthyridine

This protocol is adapted from established literature procedures and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • 3-Aminopyridine

  • Glycerol

  • Concentrated Sulfuric Acid

  • m-Nitrobenzenesulfonic acid sodium salt

  • Ice

  • Concentrated Sodium Hydroxide solution

  • Organic solvent (e.g., chloroform or diethyl ether)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.[5]

  • To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.[5]

  • Heat the mixture gently at first. The reaction is exothermic and will begin to reflux without external heating.[5]

  • Once the initial vigorous reaction subsides, heat the mixture to 140-150°C and maintain this temperature for 4-5 hours.[5]

  • Allow the reaction mixture to cool to room temperature and then pour it onto crushed ice.[5]

  • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.[5]

  • Extract the aqueous layer multiple times with a suitable organic solvent.[5]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the crude product by distillation or recrystallization.

Protocol 2: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water

This greener protocol utilizes water as a solvent and an ionic liquid catalyst, adapted from a recent advancement in the Friedländer reaction.[16][17]

Materials:

  • 2-Aminonicotinaldehyde

  • Acetone

  • Choline hydroxide (ChOH) solution

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, stir a mixture of 2-aminonicotinaldehyde (0.5 mmol) and acetone (1.5 mmol) in deionized water (1 mL).[16]

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1]

  • Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.[1]

  • Heat the reaction mixture to 50°C with continuous stirring.[1]

  • Monitor the reaction progress by TLC. Once the reaction is complete (typically within 6-12 hours), allow the mixture to cool to room temperature.[1]

  • Extract the product from the reaction mixture using ethyl acetate.[1]

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.[1]

  • The product can be further purified by recrystallization or column chromatography if necessary.[1]

Conclusion and Future Outlook

Both the Skraup and Friedländer syntheses have played significant roles in the history of heterocyclic chemistry and continue to be relevant for the synthesis of naphthyridines. The Skraup synthesis, while historically important, is often supplanted by more modern and milder methods due to its harsh conditions and low yields.

The Friedländer synthesis, on the other hand, remains a workhorse in the field due to its versatility, milder conditions, and generally higher yields.[14] Recent innovations, such as the use of ionic liquids, microwave assistance, and solvent-free conditions, have further enhanced the efficiency and environmental friendliness of the Friedländer reaction.[10][18] For the modern synthetic chemist, the Friedländer synthesis and its numerous variations offer a powerful and adaptable toolkit for the construction of a diverse array of naphthyridine derivatives for applications in drug discovery and materials science.

References

X-ray crystallography of 1,6-naphthyridine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallographic Analysis of 1,6-Naphthyridine-Based Compounds

Authored by: A Senior Application Scientist

The 1,6-naphthyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds in medicinal chemistry and materials science.[1][2][3][4] Its derivatives exhibit a wide array of biological activities, including potential as kinase inhibitors and anticancer agents, and possess interesting photophysical properties, making them suitable for use as organic luminescence materials.[1][5] A definitive understanding of the three-dimensional atomic arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), guiding rational drug design, and engineering novel materials.

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining molecular structure.[6][7] It provides a high-resolution, three-dimensional map of electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[7][8] This guide offers a comprehensive overview of the , from crystal growth to data analysis, and provides a comparative analysis against other common characterization techniques.

The Crystallographic Workflow: From Powder to Structure

Achieving a high-quality crystal structure is a multi-step process that demands patience and meticulous technique. The journey begins with a chemically pure compound and culminates in a refined, validated 3D model of the molecule. Each step presents unique challenges, particularly the initial stage of obtaining diffraction-quality single crystals.

Crystallography_Workflow cluster_synthesis Sample Preparation cluster_growth Crystal Growth (Bottleneck) cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis & Purification Purity Purity Verification (>98%) Synthesis->Purity e.g., NMR, LC-MS Screening Solvent & Method Screening Purity->Screening Pure Compound Growth Crystal Growth Screening->Growth Harvest Crystal Harvesting & Mounting Growth->Harvest Data Data Collection (Diffractometer) Harvest->Data Mounted Crystal Solution Structure Solution (Phase Problem) Data->Solution Refinement Model Refinement Solution->Refinement Validation Validation & Deposition (e.g., CCDC) Refinement->Validation

Caption: The experimental workflow for X-ray crystallography.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in any crystallographic study is growing a single crystal of suitable size and quality.[8] For 1,6-naphthyridine derivatives, which are often planar, aromatic systems, π-π stacking interactions can be leveraged, but the choice of solvent and technique is critical.[9] Purity is non-negotiable; impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.[10]

Common Crystallization Techniques:

  • Slow Solvent Evaporation: This is the most common and often successful method.[10][11] A near-saturated solution of the compound is prepared, filtered to remove dust, and left in a loosely covered vial. The slow evaporation of the solvent gradually increases the solute concentration to the point of supersaturation, promoting slow crystal growth. For 1,6-naphthyridines, solvents such as dichloromethane, chloroform, ethyl acetate, or mixtures with less volatile anti-solvents like hexane or heptane are effective.[10][12]

  • Vapor Diffusion: This technique is highly effective for growing high-quality crystals from milligram quantities of material.[10] A concentrated solution of the compound is placed as a drop inside a sealed container that also contains a reservoir of a "precipitant" solvent in which the compound is insoluble but which is miscible with the solvent of the drop. The precipitant vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly.[10][13] As the temperature decreases, the solubility of the compound drops, leading to crystallization. This method is particularly useful when a compound's solubility is highly temperature-dependent.

Part 2: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and placed within an X-ray beam. A modern diffractometer rotates the crystal and collects the diffraction pattern—a series of spots of varying intensity.[7] The positions of these spots relate to the size and shape of the unit cell (the basic repeating unit of the crystal), while their intensities contain the information about the arrangement of atoms within that unit cell.[8]

Computational software is then used to "solve" the structure. This involves determining the phases of the diffracted X-rays to generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data to improve its fit. The quality of the final structure is assessed by metrics such as the R-factor (residual factor), which should typically be below 10% for a well-refined small molecule structure.

A Comparative Analysis of Characterization Techniques

While X-ray crystallography provides the definitive solid-state structure, it is often used in concert with other analytical methods that provide complementary information. The choice of technique depends on the specific question being asked.

Techniques_Comparison center_node Structural Characterization of 1,6-Naphthyridines xray X-ray Crystallography center_node->xray Definitive 3D Structure (Solid State) nmr NMR Spectroscopy center_node->nmr Connectivity & Conformation (Solution State) ms Mass Spectrometry center_node->ms Molecular Weight & Elemental Formula comp Computational Modeling center_node->comp Predicted Structure & Energetics (In Silico) xray->nmr Complementary Phases xray->comp Experimental Validation ms->nmr Confirm Identity

Caption: The complementary roles of different analytical techniques.

Technique Information Provided Sample State Advantages Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular packing.Solid (Single Crystal)Unambiguous and highly detailed structural information.[6]Requires diffraction-quality single crystals, which can be difficult to grow.[8] Provides no information on solution-state dynamics.
NMR Spectroscopy Atom connectivity, chemical environment, relative stereochemistry, and solution-state conformation.SolutionProvides crucial data on the molecule's structure and dynamics in solution, which is often more biologically relevant.[14][15]Does not directly provide precise bond lengths or angles. Structure elucidation for complex molecules can be challenging.
Mass Spectrometry (MS) High-resolution mass-to-charge ratio, confirming molecular weight and elemental formula. Fragmentation patterns can offer structural clues.[12]Gas/IonizedExtremely high sensitivity, requires very little sample. Essential for confirming identity and purity.[16]Provides no 3D structural information. Isomers are often indistinguishable without tandem MS.[17][18]
Computational Modeling Predicted 3D structure, conformational energies, electronic properties (e.g., HOMO/LUMO).In Silico (Gas Phase or Solvated)No sample required. Can predict properties of hypothetical molecules and rationalize experimental findings.[19]Results are theoretical and must be validated by experimental data. Accuracy is highly dependent on the level of theory used.

Experimental Protocols

Protocol 1: Crystal Growth by Slow Evaporation

Objective: To grow single crystals of a 1,6-naphthyridine derivative suitable for SCXRD.

Materials:

  • Purified 1,6-naphthyridine compound (5-10 mg)

  • Selection of high-purity solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Hexane)

  • Small, clean glass vial (e.g., 4 mL)

  • Glass Pasteur pipette and cotton or syringe filter (0.22 µm)

  • Aluminum foil

Procedure:

  • Place 5-10 mg of the purified compound into the clean glass vial.

  • Add a suitable solvent dropwise until the solid is completely dissolved. Avoid adding a large excess of solvent; the goal is a concentrated, near-saturated solution.[11]

  • Filter the solution through a small cotton plug in a Pasteur pipette or a syringe filter into a new, clean vial to remove any dust or particulate matter, as these can act as unwanted nucleation sites.[10]

  • Cover the vial with aluminum foil. Using a needle, pierce one or two small holes in the foil to allow for slow evaporation.

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization cabinet).

  • Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this time.[10]

  • Monitor periodically for the formation of well-defined, single crystals. Once suitable crystals have formed, carefully remove them from the mother liquor for analysis.

Protocol 2: General Workflow for Structure Determination

Objective: To outline the key steps from a mounted crystal to a final structural model.

Procedure:

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryo-loop and flash-cool it in a stream of liquid nitrogen to protect it from X-ray damage and improve data quality.

  • Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Perform an initial screening to determine the unit cell and assess crystal quality. If suitable, proceed with a full data collection run, where the crystal is rotated and diffraction images are collected over a wide angular range.

  • Data Reduction: Integrate the raw diffraction images to determine the Miller indices (h, k, l) and intensity of each reflection. The data is corrected for experimental factors (e.g., Lorentz and polarization effects) and scaled.

  • Structure Solution: The space group is determined from the symmetry of the diffraction pattern. A phase for each reflection is calculated using direct methods or Patterson methods, leading to an initial electron density map.

  • Model Building and Refinement: An initial atomic model is fitted to the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model.

  • Validation: The final model is rigorously checked for geometric and crystallographic consistency. The final coordinates are typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the structure available to the scientific community.[1]

References

A Comparative Guide to the Photophysical Properties of 1,6-Naphthyridin-4-amines and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Naphthyridine Scaffold in Photophysics

Naphthyridines, a class of diazanaphthalenes, consist of two fused pyridine rings. The six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—each exhibit unique electronic and steric properties dictated by the position of the two nitrogen atoms.[1] These structural nuances have profound implications for their application in medicinal chemistry and materials science.[2] In particular, the introduction of an amino group, a potent auxochrome, at the 4-position can dramatically alter the photophysical properties of the naphthyridine core, making these compounds promising candidates for fluorescent probes, cellular imaging agents, and photosensitizers.

This guide provides a detailed comparative analysis of the photophysical properties of 1,6-naphthyridin-4-amines against its other positional isomers. We will delve into the experimental data available for the 1,6-isomer, discuss the anticipated properties of other isomers based on established photophysical principles and available literature on related derivatives, and provide detailed experimental protocols for their characterization.

Core Principles: How Isomerism and Structure Dictate Photophysical Behavior

The photophysical properties of a molecule, such as its absorption and emission wavelengths, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF), are intrinsically linked to its electronic structure. In aminonaphthyridines, the key is the intramolecular charge transfer (ICT) character of the lowest excited singlet state (S1). Upon photoexcitation, electron density shifts from the electron-donating amino group to the electron-accepting naphthyridine core. The extent of this ICT is highly sensitive to:

  • Position of Nitrogen Atoms: The electron-withdrawing strength of the naphthyridine ring system is modulated by the location of the nitrogen atoms. This, in turn, influences the energy of the ICT state and, consequently, the absorption and emission wavelengths.

  • Substitution Pattern: The position of the amino group relative to the nitrogen atoms determines the efficiency of the charge transfer.

  • Solvent Environment: Polar solvents can stabilize the charge-separated excited state, leading to a red-shift in the emission spectrum (solvatochromism) and potentially affecting the quantum yield and lifetime.[3]

Comparative Analysis of Photophysical Properties

1,6-Naphthyridin-4-amines: A Bright Spot in the Family

Recent studies on fused polycyclic 1,6-naphthyridin-4-amines have revealed their potential as highly fluorescent scaffolds.[4] A systematic investigation by Li et al. (2025) on a series of these compounds in dimethyl sulfoxide (DMSO) provides a solid foundation for understanding their properties.

Key Observations for Fused 1,6-Naphthyridin-4-amines: [4][5]

  • Absorption and Emission: These compounds typically exhibit broad absorption bands with maxima ranging from 344 to 448 nm. Their emission maxima are generally found around 450 nm, with some derivatives showing red-shifted emissions up to 486 nm.[6]

  • Quantum Yields: Remarkably high absolute fluorescence quantum yields (ΦF) have been reported, with some derivatives reaching up to 0.89 in DMSO.[4][6] This indicates that the 1,6-naphthyridine scaffold, when appropriately substituted, provides a rigid and planar structure that minimizes non-radiative decay pathways.

  • Stokes Shift: The introduction of strong electron-donating groups, such as a diethylamino (NEt2) group, can induce a large Stokes shift, a desirable property for fluorescent probes to minimize self-absorption.[6]

  • Fluorescence Lifetime: Studies on 1,6-naphthyridine derivatives suggest fluorescence lifetimes in the order of 10 nanoseconds, which is characteristic of efficient fluorophores.[5]

Compound (Fused 1,6-Naphthyridin-4-amine derivative)λabs (nm) in DMSOλem (nm) in DMSOQuantum Yield (ΦF) in DMSO
2a 3584480.70
2b 3604600.89
2e 3564490.89
2t 3914860.28
2v 4004820.16
2y (with NEt2 group) 4485360.45

Table 1: Photophysical data for selected fused 1,6-naphthyridin-4-amine derivatives, adapted from Li et al. (2025).[4]

Other Isomers: A Predictive Comparison

Direct, side-by-side experimental data for the parent 4-amino derivatives of all naphthyridine isomers is scarce in the literature. However, we can infer their likely photophysical behavior based on the principles of electronic distribution and by drawing parallels with structurally similar compounds like the well-studied 4-amino-1,8-naphthalimides.[7][8][9][10]

  • 1,8-Naphthyridin-4-amines: The 1,8-naphthyridine core is known to produce derivatives with rich photophysical properties, often utilized in chemosensors.[2][11] Similar to 4-amino-1,8-naphthalimides, 4-amino-1,8-naphthyridines are expected to exhibit strong ICT character. This would likely result in significant positive solvatochromism, where the emission red-shifts with increasing solvent polarity.[7][8] The quantum yield may decrease in more polar solvents due to the stabilization of the charge-separated state, which can enhance non-radiative decay pathways.[7][8]

  • 1,5-Naphthyridin-4-amines: The symmetrical nature of the 1,5-naphthyridine core might lead to a different distribution of electron density compared to the 1,6- and 1,8-isomers. The photophysical properties will be highly dependent on the efficiency of the charge transfer from the 4-amino group to the ring system.

  • 1,7-Naphthyridin-4-amines: The electronic properties of the 1,7-isomer are expected to be distinct. A study on hydroxy-naphthyridine derivatives indicated different stabilities and solvent interactions for 1,6- and 1,7-isomers.[12] This suggests that the photophysical properties of their 4-amino counterparts will also differ significantly.

  • 2,6- and 2,7-Naphthyridin-4-amines: For these isomers, the amino group is not on the same ring as both nitrogen atoms. This will influence the dipole moment of the ground and excited states. Theoretical studies on 2,7-naphthyridine derivatives have focused on their non-linear optical properties, which are related to large changes in dipole moment upon excitation.[13][14] This suggests that 4-amino-2,7-naphthyridines could also exhibit interesting solvatochromic behavior.

General Expected Trends:

  • Solvatochromism: Isomers with a greater change in dipole moment between the ground and excited states are expected to show more pronounced solvatochromism. This is likely to be significant for the 1,8- and 1,6-isomers.

  • Quantum Yield: High quantum yields are favored by rigid, planar structures that disfavor non-radiative decay. The specific isomer and any additional fusion to the ring system will play a crucial role.

  • Structure-Property Relationship: The position of the nitrogen atoms critically influences the electron-accepting nature of the core, thereby tuning the energy of the ICT state and the resulting photophysical properties.

Experimental Protocols

To ensure the trustworthiness and reproducibility of photophysical data, standardized and well-controlled experimental procedures are paramount.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique that compares the fluorescence of an unknown sample to a standard with a known quantum yield.[2][7]

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that has absorption and emission spectra overlapping with the sample of interest.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same spectroscopic-grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

    • The quantum yield of the sample (ΦX) is calculated using the following equation:

      ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

      where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[7]

G cluster_prep Preparation cluster_meas Measurement cluster_analysis Analysis prep_std Prepare Standard Solutions (Abs < 0.1) abs_meas Measure Absorbance (UV-Vis) prep_std->abs_meas prep_smp Prepare Sample Solutions (Abs < 0.1) prep_smp->abs_meas fluo_meas Measure Emission Spectra (Spectrofluorometer) abs_meas->fluo_meas integrate Integrate Emission Spectra fluo_meas->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φ_X) plot->calculate G cluster_setup Setup cluster_acq Acquisition cluster_analysis Analysis source Pulsed Light Source sample Sample source->sample detector Single-Photon Detector sample->detector timing Timing Electronics (TCSPC) detector->timing histogram Build Decay Histogram timing->histogram fit Deconvolution & Exponential Fit histogram->fit irf Measure IRF irf->fit lifetime Determine Lifetime (τ) fit->lifetime

References

A Comparative Guide to the Efficacy of 1,6-Naphthyridine Inhibitors Versus Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. The relentless pursuit of more potent and selective agents is paramount in the development of targeted therapies. This guide provides an in-depth, objective comparison of the efficacy of the emerging class of 1,6-naphthyridine inhibitors against other well-established kinase inhibitors, supported by experimental data and methodological insights.

The Central Role of Kinases and the Quest for Specificity

Protein kinases, as key regulators of cellular signaling, represent a major class of drug targets, particularly in oncology. Their aberrant activity can drive tumor growth, proliferation, and survival. Kinase inhibitors, by blocking the action of these enzymes, offer a targeted approach to cancer therapy. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing highly selective inhibitors, which is crucial to minimize off-target effects and associated toxicities.

The 1,6-naphthyridine scaffold has emerged as a promising heterocyclic core structure in the design of novel kinase inhibitors. Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets. This guide will delve into the efficacy of these novel inhibitors in comparison to established drugs targeting similar pathways.

The 1,6-Naphthyridine Scaffold: A Versatile Platform for Kinase Inhibition

The 1,6-naphthyridine core is a bicyclic heteroaromatic system containing two nitrogen atoms. This scaffold has proven to be a versatile template for the development of inhibitors against a range of kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), c-Met, and Cyclin-Dependent Kinase 5 (CDK5).[1][2][3][4] One notable example is AT13148, an orally available multi-AGC kinase inhibitor with a 1,6-naphthyridine structure that potently targets AKT and ROCK kinases.[5][6][7][8]

Signaling Pathway Targeted by a 1,6-Naphthyridine-based Multi-AGC Kinase Inhibitor (AT13148)

AT13148_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Pro_Survival Cell Survival, Proliferation AKT->Pro_Survival Apoptosis Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT ROCK ROCK Metastasis Metastasis, Invasion ROCK->Metastasis AT13148 AT13148 (1,6-Naphthyridine Inhibitor) AT13148->AKT AT13148->ROCK

Caption: Signaling pathway inhibited by the 1,6-naphthyridine inhibitor AT13148.

Comparative Efficacy Analysis: 1,6-Naphthyridine Inhibitors vs. Established Kinase Inhibitors

To provide a clear comparison, we will examine the efficacy of 1,6-naphthyridine inhibitors against other kinase inhibitors targeting similar pathways.

c-Met/VEGFR2 Inhibition: 1,6-Naphthyridinones vs. Foretinib and Pazopanib

The c-Met and VEGFR2 pathways are crucial for tumor angiogenesis and metastasis. Several 1,6-naphthyridinone derivatives have been developed as potent c-Met inhibitors.[2][9][10][11]

Foretinib (GSK1363089) is an orally available multi-kinase inhibitor that targets c-Met and VEGFR2 with high affinity.[12][13][14][15][16][17][18] Pazopanib is another multi-targeted tyrosine kinase inhibitor with activity against VEGFRs, PDGFRs, and c-Kit.[13][19][20][21][22][23][24]

InhibitorTargetIC50 (nM)Reference
1,6-Naphthyridinone (Compound 23a) c-Met7.1[10]
VEGFR-2>23,000[10]
1,6-Naphthyridinone (Compound 9g) c-Met9.8[10]
Foretinib c-Met0.4[19][25]
VEGFR-20.9[19][25]
Pazopanib VEGFR-110[19][22][24]
VEGFR-230[19][22][24]
VEGFR-347[19][22][24]
PDGFR-α71[24]
PDGFR-β84[19][22]
c-Kit74[24]

From the data, it is evident that while Foretinib exhibits potent dual inhibition of both c-Met and VEGFR-2, certain 1,6-naphthyridinone derivatives, such as compound 23a, demonstrate remarkable selectivity for c-Met over VEGFR-2.[10] This high selectivity could translate to a more targeted therapeutic effect with potentially fewer side effects related to VEGFR inhibition.

HER2/EGFR Inhibition: A Comparison with Lapatinib

Lapatinib is a dual tyrosine kinase inhibitor targeting both the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR).[8][23][24][26][27][28] While specific 1,6-naphthyridine inhibitors directly targeting HER2/EGFR with extensive published data are less common, the principles of kinase inhibition and the importance of selectivity remain.

InhibitorTargetIC50 (nM)Reference
Lapatinib HER2 (ErbB2)9.8[26]
EGFR10.2[26]

Lapatinib's efficacy is well-established in HER2-positive breast cancer.[6] The development of 1,6-naphthyridine-based inhibitors for this target class would necessitate demonstrating comparable or superior potency and a favorable selectivity profile against other kinases to offer a clinical advantage.

Multi-Kinase Inhibition: AT13148 vs. Vandetanib

AT13148 , a 1,6-naphthyridine derivative, is a multi-AGC kinase inhibitor targeting AKT, p70S6K, PKA, and ROCK.[5][6][29] Vandetanib is another multi-kinase inhibitor targeting VEGFR, EGFR, and RET tyrosine kinases.[7][25][26][27][30][31]

InhibitorTargetIC50 (nM)Reference
AT13148 AKT138[29]
AKT2402[29]
AKT350[29]
p70S6K8[29]
PKA3[29]
ROCKI6[29]
ROCKII4[29]
Vandetanib VEGFR-240[20][27][30][32]
VEGFR-3110[20][30][32]
EGFR500[20][30][32]
RET130[20][30][32]

This comparison highlights the diverse targeting strategies achievable with different chemical scaffolds. AT13148's profile suggests its potential in cancers driven by the PI3K/AKT pathway, while Vandetanib is effective in tumors dependent on VEGFR and RET signaling, such as medullary thyroid cancer.[5][30] A first-in-human study of AT13148 showed evidence of target engagement but also a narrow therapeutic index, leading to the recommendation not to develop the compound further in its current form.[7][8][33]

Experimental Methodologies for Efficacy Evaluation

The objective comparison of kinase inhibitors relies on robust and well-validated experimental protocols. Here, we outline the key methodologies.

Biochemical Kinase Assays

The initial assessment of a kinase inhibitor's potency is typically performed using biochemical assays. These assays measure the direct inhibition of the purified kinase enzyme.

Workflow for a Typical Biochemical Kinase Assay (e.g., ADP-Glo™)

Biochemical_Assay_Workflow Start Start Incubate Pre-incubate Kinase with Inhibitor Start->Incubate Initiate Initiate Reaction (add ATP & Substrate) Incubate->Initiate Stop Stop Reaction & Deplete remaining ATP Initiate->Stop Convert Convert ADP to ATP Stop->Convert Detect Detect ATP via Luciferase/Luciferin (Luminescence) Convert->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze

Caption: Workflow of an ADP-Glo™ biochemical kinase assay.

Step-by-Step Protocol:

  • Plate Preparation: Serially dilute the test inhibitors in an appropriate buffer (e.g., containing DMSO) in a 96- or 384-well plate.

  • Kinase Reaction: Add the purified kinase enzyme to the wells containing the inhibitors and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.[34]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 1-2 hours) at a controlled temperature (e.g., 30°C).

  • Termination and ATP Depletion: Stop the reaction by adding a reagent that both halts enzymatic activity and depletes the remaining ATP. This is a critical step in assays like ADP-Glo™ to reduce background signal.[34]

  • ADP to ATP Conversion: Add a reagent that converts the ADP generated by the kinase reaction into ATP.

  • Signal Detection: Add a luciferase/luciferin mixture that produces a luminescent signal proportional to the amount of ATP present (and thus the amount of ADP produced).

  • Data Analysis: Measure the luminescence using a plate reader and calculate the percent inhibition for each inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays are essential to evaluate an inhibitor's efficacy in a more physiologically relevant context.[3][9][28] These assays assess the inhibitor's ability to penetrate the cell membrane, engage its target, and elicit a downstream biological response.

Workflow for a Cell-Based Proliferation Assay

Cell_Based_Assay_Workflow Start Start Seed Seed Cancer Cells in Multi-well Plates Start->Seed Treat Treat Cells with Inhibitor Dilutions Seed->Treat Incubate Incubate for a Defined Period (e.g., 72h) Treat->Incubate Assess Assess Cell Viability (e.g., MTT, CellTiter-Glo®) Incubate->Assess Analyze Analyze Data (Calculate GI50/IC50) Assess->Analyze

Caption: Workflow of a typical cell-based proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells of interest at an appropriate density in 96-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay. For example, the MTT assay measures metabolic activity, while the CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP levels.

  • Data Analysis: Determine the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50) or is cytotoxic to 50% of the cells (IC50).

In Vivo Xenograft Models

The ultimate preclinical test of an anticancer agent's efficacy is its performance in in vivo models.[5][12][21][29][35] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used for this purpose.[5][21][35]

Step-by-Step Protocol for a Subcutaneous Xenograft Study:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test inhibitor (e.g., orally or via intraperitoneal injection) according to a predetermined schedule and dosage.

  • Tumor Measurement: Measure the tumor volume periodically (e.g., twice a week) using calipers.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.

Conclusion and Future Directions

The 1,6-naphthyridine scaffold represents a valuable and versatile platform for the development of novel kinase inhibitors. As demonstrated, derivatives of this class have shown potent and, in some cases, highly selective inhibition of key oncogenic kinases. While direct head-to-head clinical comparisons with established drugs are often lacking for these emerging compounds, preclinical data suggests that 1,6-naphthyridine inhibitors can offer advantages in terms of selectivity, which may translate to improved safety profiles.

The continued exploration of the 1,6-naphthyridine chemical space, coupled with rigorous preclinical evaluation using the methodologies outlined in this guide, will be critical in determining the ultimate clinical utility of this promising class of kinase inhibitors. For drug development professionals, a deep understanding of the comparative efficacy and the underlying experimental data is essential for making informed decisions in the advancement of next-generation targeted therapies.

References

A Researcher's Guide to 1,6-Naphthyridine Synthesis: A Benchmark of Established and Novel Routes

Author: BenchChem Technical Support Team. Date: January 2026

The 1,6-naphthyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents targeting indications from cancer to neurological disorders.[1][2][3] Its rigid, planar structure and defined hydrogen bonding vectors make it an ideal framework for interacting with biological targets.[4] Consequently, the development of efficient and versatile synthetic routes to access this core and its derivatives is of paramount importance to drug discovery and development professionals.[2]

This guide provides an in-depth comparison of established synthetic methodologies against modern, innovative routes for constructing the 1,6-naphthyridine system. We move beyond a simple recitation of protocols to dissect the underlying chemical logic, offering field-proven insights into the advantages and limitations of each approach. Every method is presented with the goal of providing a self-validating framework for your experimental design.

The Strategic Decision: An Overview of Synthetic Pathways

The choice of synthetic route is dictated by factors such as desired substitution patterns, required scale, functional group tolerance, and overall efficiency. The following diagram illustrates the key decision points and pathways covered in this guide.

G cluster_approaches Synthetic Approaches cluster_established Established Methods cluster_modern Modern Routes Established_Methods Established Methods (Classical Condensations) Friedlander Friedländer Annulation Established_Methods->Friedlander Skraup Skraup Synthesis Established_Methods->Skraup Modern_Routes Modern Routes (Catalysis & Innovation) TMC Transition-Metal Catalysis Modern_Routes->TMC Acid_Med Acid-Mediated Cyclization Modern_Routes->Acid_Med MCR Multi-Component Reactions Modern_Routes->MCR Ditriflate Ditriflate Intermediate Strategy Modern_Routes->Ditriflate Output1 Final Product Friedlander->Output1 Good for specific aminopyridine aldehydes Output2 Final Product Skraup->Output2 Often low yield, harsh, limited scope Output3 Final Product TMC->Output3 Excellent for complex scaffolds, broad scope Output4 Final Product Acid_Med->Output4 High yields for fused systems, mild Output5 Final Product MCR->Output5 High atom economy, convergent, 'green' Output6 Final Product Ditriflate->Output6 Rapid, modular access to highly substituted cores Start Project Goal: Synthesize a 1,6-Naphthyridine Derivative Start->Established_Methods Simple precursors Tolerates harsh conditions Start->Modern_Routes Mild conditions High functionalization Efficiency is key

Caption: High-level decision workflow for 1,6-naphthyridine synthesis.

Section 1: Established Synthesis Methods

These classical methods, while foundational, often rely on harsh reaction conditions, which can limit their applicability for complex, functionalized molecules.

The Friedländer Annulation

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., a ketone or malonate derivative).[5] For 1,6-naphthyridines, this typically involves the reaction of a 4-aminonicotinaldehyde with a suitable methylene-containing component.[6]

Mechanism Rationale: The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic naphthyridine ring system.[5][7] The choice of an acid or base catalyst is crucial; it serves to activate either the carbonyl component (acid) or the methylene component (base) for the initial C-C bond formation.[8]

G cluster_0 Friedländer Annulation Mechanism A 4-Aminonicotinaldehyde + Active Methylene Compound B Aldol Condensation (or Schiff Base Formation) A->B Base or Acid Catalyst C Intermediate Adduct B->C D Cyclization & Dehydration (-2 H₂O) C->D E 1,6-Naphthyridine Product D->E

Caption: Simplified mechanism of the Friedländer Annulation.

Limitations: The primary drawbacks are the often-required harsh conditions (high temperatures, strong acids/bases) and the limited availability of suitably substituted 4-aminopyridine precursors.[8]

The Skraup Synthesis

A variation of the Doebner-von Miller reaction, the Skraup synthesis classically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent.[9] While effective for some quinolines, its application to 1,6-naphthyridine synthesis from 4-aminopyridine is known to be a violent, often low-yielding reaction.[9][10]

Causality: The extreme conditions (concentrated H₂SO₄, high heat) are necessary to dehydrate glycerol to acrolein in situ, which then acts as the Michael acceptor. The subsequent cyclization and oxidation steps are also promoted by the harsh environment. This lack of subtlety leads to side reactions and degradation, severely limiting its utility in modern drug discovery where functional group tolerance is paramount.

Section 2: Modern Synthetic Routes

Recent innovations have focused on developing milder, more efficient, and more versatile methods that overcome the limitations of the classical approaches.

Novel Acid-Mediated Intramolecular Cycloaromatization

A recently developed strategy utilizes a mild and straightforward acid-mediated Friedel-Crafts-type reaction to construct fused polycyclic 1,6-naphthyridin-4-amines.[11] This method demonstrates excellent yields and broad substrate scope.

Expertise & Causality: This approach hinges on the intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. The cyano group acts as a "one-carbon synthon." A strong acid, such as trifluoromethanesulfonic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄), protonates the nitrile, activating it for intramolecular electrophilic attack on the adjacent aryl ring. This forms the new ring, and subsequent aromatization yields the final product. This strategy is powerful because the precursors are readily accessible, and the reaction proceeds under mild conditions, preserving sensitive functional groups.[11]

Experimental Protocol: Synthesis of Benzo[b][1][12]naphthyridin-10-amine (2a)[11]

  • Preparation: To a solution of 4-(phenylamino)quinoline-3-carbonitrile (1a) in a suitable solvent (e.g., DCM), add trifluoromethanesulfonic acid (CF₃SO₃H).

  • Reaction: Stir the mixture at room temperature for 0.5 hours.

  • Workup: Carefully quench the reaction with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to yield the desired product.

  • Reported Yield: 84%[11]

Transition-Metal Catalysis: Cobalt-Catalyzed [2+2+2] Cyclization

Transition metal-catalyzed reactions provide powerful tools for bond formation. Cobalt-catalyzed [2+2+2] cyclotrimerization of alkynes and nitriles is an elegant method for constructing pyridine rings, and by extension, 1,6-naphthyridine systems.[13][14]

Mechanism Rationale: This method involves the intramolecular cyclization of a dialkynylnitrile precursor. A cobalt(I) catalyst coordinates to the alkyne and nitrile moieties, forming a cobaltacyclopentadiene intermediate. Subsequent insertion of the second alkyne moiety and reductive elimination constructs the substituted pyridine ring of the 5,6,7,8-tetrahydro-1,6-naphthyridine product in a single, atom-economical step.[13] The use of microwave irradiation can significantly accelerate the reaction.[14]

Experimental Protocol: Cobalt-Catalyzed Synthesis of Tetrahydro-1,6-naphthyridines[14]

  • Preparation: In a microwave vial, combine the dialkynylnitrile substrate, a cobalt catalyst (e.g., Co(I) complex), and a suitable solvent (e.g., toluene).

  • Reaction: Seal the vial and heat in a microwave reactor to the specified temperature (e.g., 150 °C) for the designated time (e.g., 20 minutes).

  • Workup: After cooling, filter the reaction mixture through a short plug of silica gel.

  • Purification: Concentrate the filtrate and purify the residue by flash chromatography to afford the target 5,6,7,8-tetrahydro-1,6-naphthyridine.

The Ditriflate Strategy: Rapid Diversification of the 1,6-Naphthyridine Core

A highly innovative and recent approach enables the rapid synthesis and diversification of highly substituted 1,6-naphthyridines via stable yet highly reactive 1,6-naphthyridine-5,7-ditriflate intermediates.[15]

Trustworthiness & Causality: This method is a self-validating system for rapid library synthesis. It begins with the construction of a 1,6-naphthyridine-5,7-dione core. This dione is then treated with a triflating agent (e.g., triflic anhydride) to form a bench-stable 5,7-ditriflate. The triflate groups are excellent leaving groups, but they exhibit differential reactivity. The C5-triflate is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the selective introduction of a wide range of amine nucleophiles. The remaining C7-triflate can then be functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, cyanation), allowing for predictable and modular installation of a second, different substituent.[15] This one-pot, two-step difunctionalization avoids multiple purification steps and provides unparalleled speed in exploring chemical space.

G cluster_workflow Ditriflate Diversification Workflow Start 1,6-Naphthyridine- 5,7-dione Ditriflation Ditriflation (e.g., Tf₂O) Start->Ditriflation Intermediate Bench-Stable 5,7-Ditriflate Intermediate Ditriflation->Intermediate Step1 Step 1: Regioselective SₙAr (Amine Nucleophile) Intermediate->Step1 @ C5 Intermediate2 C5-Amino, C7-Triflate Naphthyridine Step1->Intermediate2 Step2 Step 2: Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, etc.) Intermediate2->Step2 @ C7 End Highly Substituted 5,7-Difunctionalized 1,6-Naphthyridine Step2->End

Caption: Workflow for rapid diversification via a ditriflate intermediate.[15]

Catalyst-Free Multi-Component Reactions (MCRs) in Water

Embodying the principles of green chemistry, catalyst-free, pseudo-five-component syntheses of 1,2-dihydro[1][12]naphthyridines have been developed.[16] These reactions proceed in water, avoiding the use of expensive catalysts and toxic organic solvents.

Expertise & Causality: This one-pot reaction involves the condensation of a methyl ketone, an amine, and malononitrile.[16] The reaction likely proceeds through a cascade of Knoevenagel condensations, Michael additions, and intramolecular cyclizations.[17] The use of water as a solvent is not merely a "green" choice; it can actively promote the reaction through hydrophobic effects, which bring the organic reactants together, and its high polarity, which can stabilize charged intermediates in the cascade. The high atom economy and operational simplicity make this an attractive method for generating libraries of functionalized naphthyridines.[18][19]

Performance Benchmark: A Comparative Analysis

The following table summarizes the key performance indicators for the discussed synthetic routes, providing an at-a-glance comparison to guide your experimental design.

MethodKey Reagents/CatalystsConditionsTypical TimeTypical YieldsAdvantagesLimitations
Friedländer Annulation 4-Aminonicotinaldehyde, active methylene compound, acid/baseHigh Temp.4-24 h20-60%Straightforward, classical routeHarsh conditions, limited precursor availability, moderate yields[8][11]
Skraup Synthesis 4-Aminopyridine, glycerol, H₂SO₄, oxidizing agentVery High Temp.2-8 h<20%Access to parent scaffoldExtremely harsh, often violent, very low yields, poor scope[9][10]
Acid-Mediated Cyclization 4-(Arylamino)nicotinonitrile, CF₃SO₃H or H₂SO₄Room Temp.0.5-4 h41-98%Mild, rapid, excellent yields, good for fused systems[11]Requires specific nitrile precursors
Co-Catalyzed [2+2+2] Dialkynylnitrile, Cobalt(I) catalyst150 °C (MW)< 30 min50-85%Atom economical, rapid access to reduced rings, good yields[13][14]Requires synthesis of specialized precursors, metal catalyst needed
Ditriflate Strategy Naphthyridine-dione, Tf₂O, Amine, Pd-catalyst/coupling partnerRoom Temp. to 80 °C1-12 h60-95%Extremely versatile, rapid, modular, predictable regioselectivity[15]Multi-step initial synthesis of dione core, requires Pd catalyst
Catalyst-Free MCR Methyl ketone, amine, malononitrile80-100 °C (in Water)2-6 h70-92%'Green' (water solvent), catalyst-free, high atom economy, simple[16]Produces dihydro-naphthyridine core, may require subsequent oxidation

Conclusion

The synthesis of the 1,6-naphthyridine scaffold has evolved significantly from the classical, often harsh, condensation reactions. Modern methods centered on transition-metal catalysis, novel activation strategies like the ditriflate approach, and green multi-component reactions now offer researchers a powerful and versatile toolkit.

For the rapid generation of highly-functionalized, drug-like molecules, the Ditriflate Strategy provides an unparalleled platform for modular diversification.[15] For constructing complex, fused polycyclic systems under mild conditions, the Acid-Mediated Cycloaromatization is a superior choice with excellent yields.[11] When sustainability and atom economy are primary drivers, Catalyst-Free MCRs in aqueous media present an elegant and efficient solution.[16] While the Friedländer annulation remains a viable option for specific substrates, its operational window is narrow compared to these modern alternatives. By understanding the causality and experimental nuances of each method, researchers can make informed decisions to accelerate their drug discovery programs.

References

Safety Operating Guide

Proper Disposal of 1,6-Naphthyridine-8-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,6-Naphthyridine-8-carbaldehyde, a heterocyclic aromatic aldehyde. By integrating established safety protocols with an understanding of the compound's chemical nature, this document aims to be your preferred resource for ensuring safe and compliant laboratory operations.

Hazard Assessment and Immediate Safety Precautions

The primary hazards associated with this compound are presumed to be:

  • Toxicity: Likely harmful through ingestion, dermal contact, and inhalation, similar to its isomers[1].

  • Irritation: Aromatic aldehydes are known to be irritants to the skin, eyes, and respiratory tract[2][3].

  • Sensitization: Some aldehydes can act as sensitizers, causing allergic reactions upon repeated exposure[4].

Naphthyridine derivatives themselves have a wide range of biological activities, and some exhibit cytotoxicity, reinforcing the need for cautious handling[5][6][7].

Personal Protective Equipment (PPE):

Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat must be worn at all times.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.

Spill Management:

In the event of a spill, evacuate the immediate area and inform the laboratory safety officer. For small spills, absorb the material with an inert absorbent such as vermiculite or dry sand. Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash[1].

Workflow for Disposal Decision-Making

DisposalWorkflow start Waste Generated (this compound) classify Classify as Hazardous Waste start->classify segregate Segregate Waste classify->segregate solid_waste Solid Waste (Contaminated labware, PPE, etc.) segregate->solid_waste liquid_waste Liquid Waste (Solutions, reaction mixtures) segregate->liquid_waste collect_solid Collect in Labeled, Sealable Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_solid->storage collect_liquid->storage disposal_options Disposal Options storage->disposal_options direct_disposal Direct Disposal via EHS disposal_options->direct_disposal Standard chemical_treatment Chemical Neutralization (Optional, if permitted) disposal_options->chemical_treatment Alternative ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) direct_disposal->ehs_pickup neutralization_protocol Follow Approved Neutralization Protocol (e.g., Oxidation) chemical_treatment->neutralization_protocol end Disposal Complete ehs_pickup->end verify_neutralization Verify Neutralization & pH neutralization_protocol->verify_neutralization treated_waste_disposal Dispose of Treated Waste as per Institutional & Local Regulations verify_neutralization->treated_waste_disposal treated_waste_disposal->end

Caption: Disposal decision workflow for this compound waste.

Step 1: Waste Classification and Segregation

All materials contaminated with this compound must be classified as hazardous chemical waste. This includes:

  • Unused or excess pure compound.

  • Solutions containing the compound.

  • Reaction byproducts.

  • Contaminated laboratory supplies (e.g., pipette tips, weighing paper, gloves, absorbent pads).

Proper segregation is crucial to prevent accidental and potentially dangerous chemical reactions. Do not mix this waste stream with incompatible materials, such as strong oxidizing agents, unless as part of a specific neutralization protocol.

Step 2: Waste Collection

  • Solid Waste: Collect all contaminated solid materials in a designated, durable, and clearly labeled hazardous waste container with a secure lid.

  • Liquid Waste: Collect all solutions containing this compound in a leak-proof, chemically compatible container (e.g., a glass or polyethylene bottle). The container must have a screw-top cap.

Step 3: Labeling

All hazardous waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Also, include the approximate concentration and other components of the mixture if applicable.

Step 4: Storage

Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of waste generation and away from general laboratory traffic. Secondary containment (e.g., a chemical-resistant tray or tub) is required to contain any potential leaks.

Step 5: Disposal

The standard and most recommended method of disposal is to contact your institution's Environmental Health & Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.

Optional Chemical Neutralization Protocol

For laboratories equipped and permitted to perform chemical treatment of waste, oxidation of the aldehyde functional group to the less toxic carboxylic acid is a viable option[8][9]. This can reduce the hazard level of the waste. The following protocol is based on the general oxidation of aldehydes using potassium permanganate.

Important: This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.

Experimental Protocol: Permanganate Oxidation of this compound Waste

  • Preparation:

    • For every 1 gram of this compound estimated to be in the waste solution, prepare a solution of approximately 1.5 grams of potassium permanganate (KMnO₄) in 30 mL of water.

    • Ensure the reaction vessel is large enough to accommodate the total volume and is equipped with a magnetic stirrer. The vessel should be placed in an ice bath to control the reaction temperature.

  • Reaction:

    • Slowly add the potassium permanganate solution to the stirring waste solution containing this compound. The reaction is exothermic, so maintain the temperature below 30°C.

    • A brown precipitate of manganese dioxide (MnO₂) will form.

    • Continue stirring for at least 2 hours at room temperature after the addition is complete to ensure the reaction goes to completion.

  • Quenching and Workup:

    • After the reaction period, quench any excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears.

    • Filter the brown manganese dioxide precipitate. The precipitate should be treated as hazardous solid waste.

    • Neutralize the resulting filtrate to a pH between 6 and 8 with sodium bicarbonate or dilute sulfuric acid.

  • Final Disposal:

    • The neutralized aqueous solution, now containing the corresponding carboxylic acid, may be disposable as aqueous waste, pending approval from your institution's EHS and local regulations.

Logical Relationship of Neutralization

NeutralizationLogic aldehyde This compound (Hazardous Aldehyde) product 1,6-Naphthyridine-8-carboxylic acid salt (Less Toxic Carboxylate) aldehyde->product Oxidation oxidant Potassium Permanganate (KMnO₄) oxidant->product byproduct Manganese Dioxide (MnO₂ Precipitate) oxidant->byproduct Reduction

Caption: Oxidation of the hazardous aldehyde to a less toxic carboxylate.

Regulatory Compliance

All handling and disposal of chemical waste must comply with federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[10][11][12]. It is the responsibility of the waste generator to ensure full compliance.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. This guide serves as a foundational document; always consult your institution's specific safety protocols and your EHS department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Naphthyridine-8-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,6-Naphthyridine-8-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.